Pleconaril-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H18F3N3O3 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
3-[3,5-dimethyl-4-[1,1,2,2-tetradeuterio-3-(3-methyl-1,2-oxazol-5-yl)propoxy]phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H18F3N3O3/c1-10-7-13(16-22-17(27-24-16)18(19,20)21)8-11(2)15(10)25-6-4-5-14-9-12(3)23-26-14/h7-9H,4-6H2,1-3H3/i4D2,6D2 |
InChI Key |
KQOXLKOJHVFTRN-WVTKESLNSA-N |
Isomeric SMILES |
[2H]C([2H])(CC1=CC(=NO1)C)C([2H])([2H])OC2=C(C=C(C=C2C)C3=NOC(=N3)C(F)(F)F)C |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C3=NOC(=N3)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Pleconaril-d4 discovery and synthesis background
An In-Depth Technical Guide to the Discovery and Synthesis of Pleconaril-d4
Abstract
Pleconaril is a well-characterized, orally active antiviral compound with broad-spectrum activity against picornaviruses, including enteroviruses and rhinoviruses.[1][2] Despite promising clinical data, its development was hampered by safety concerns, notably the induction of cytochrome P-450 3A enzymes.[3][4] This has led to continued research into derivatives with improved properties. The strategic replacement of hydrogen with deuterium atoms is a recognized medicinal chemistry strategy to enhance the pharmacokinetic and/or toxicity profiles of drugs.[5] this compound, a deuterated analog of the parent compound, has been synthesized and utilized primarily as a stable isotope-labeled internal standard for robust pharmacokinetic analysis. This guide provides a comprehensive overview of the discovery of Pleconaril, the rationale for deuteration, the synthesis background, and the application of this compound.
Pleconaril: The Parent Compound
Discovery and Development History
Originally developed by Sanofi-Aventis and later advanced by ViroPharma and Schering-Plough, Pleconaril (Picovir) was designed to combat picornavirus infections, which are responsible for a majority of human viral diseases, including the common cold and more severe conditions like meningitis and myocarditis.[1][2] After a New Drug Application was submitted in 2001, the U.S. Food and Drug Administration (FDA) did not grant approval, citing concerns over drug-drug interactions stemming from its induction of the CYP3A enzyme system.[3][4]
Mechanism of Action
Pleconaril is a viral capsid inhibitor.[3] It inserts into a hydrophobic pocket within the Viral Protein 1 (VP1) of the picornavirus capsid.[1][6] This binding event stabilizes the capsid, leading to two primary antiviral effects:
-
In Rhinoviruses: It prevents the virus from attaching to the host cell receptor.[1]
-
In Enteroviruses: It prevents the uncoating process, where the virus would normally release its RNA genome into the host cell for replication.[1][6]
By locking the capsid in a rigid conformation, Pleconaril effectively halts the viral infection cycle before it can begin.[2]
The Rationale for Deuteration
The substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) can significantly alter a drug's metabolic profile. This is due to the kinetic isotope effect (KIE).[] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes (like the cytochrome P450 family) to break the C-D bond.
This modification can lead to several therapeutic advantages:
-
Improved Metabolic Stability: A decreased rate of metabolism.[8]
-
Longer Half-Life: The drug remains in the body for a longer duration, potentially allowing for less frequent dosing.[9]
-
Reduced Toxic Metabolites: If a metabolic pathway leading to a toxic byproduct is slowed, the drug's safety profile can be improved.[8]
-
Increased Efficacy: Higher plasma concentrations can be maintained for longer periods.
This compound: Synthesis and Application
Synthesis Background
While the precise, published synthesis of this compound is not widely available, a general pathway can be inferred from known syntheses of Pleconaril and its analogs.[10][11] A common route involves the etherification of a substituted phenol with an alkyl halide, followed by the formation of the 1,2,4-oxadiazole ring.
A plausible synthesis for this compound would involve using a deuterated precursor. Given that this compound has a mass shift of +4 amu compared to Pleconaril (m/z 386.4 vs 382.4), the deuterium atoms are likely located on the methyl groups of the central phenyl ring (d3+d3 would be d6) or, more plausibly, on the propyl chain linking the phenyl and isoxazole moieties, which is a site of potential metabolism.
Application as an Internal Standard
The primary documented use of this compound is as an internal standard (IS) in pharmacokinetic studies.[12] In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), an ideal internal standard is chemically identical to the analyte but has a different mass. This allows for precise quantification by correcting for variations during sample preparation and analysis. This compound is ideal for this purpose as it co-elutes with Pleconaril but is easily distinguished by its higher mass-to-charge ratio (m/z).
Quantitative Data
Pharmacokinetic Parameters of Pleconaril
The pharmacokinetics of Pleconaril have been studied in various populations. Co-administration with food significantly increases its bioavailability.[13]
| Parameter | Neonates (5.0 mg/kg)[14] | Children (2-12 yrs, 5 mg/kg)[15] | Adults (200 mg, Fasting)[13] | Adults (200 mg, Fed)[13] |
| Cmax (ng/mL) | 686.7 | 1,272.5 ± 622.1 | 460 ± 300 | 1,140 ± 580 |
| Tmax (h) | - | 4.1 ± 1.5 | - | - |
| AUC (ng·h/mL) | 5,162.6 | 8,131.2 ± 3,411.8 | 4,080 ± 2,740 | 9,080 ± 3,230 |
| Elimination Half-Life (h) | 4.6 | 5.7 | - | - |
| Apparent Clearance (L/h/kg) | 1.3 | 0.81 ± 0.86 | - | - |
Table 1: Summary of Pleconaril Pharmacokinetic Parameters across different populations.
Clinical Efficacy of Pleconaril
Clinical trials demonstrated that Pleconaril offered a modest but statistically significant benefit in treating the common cold caused by picornaviruses.
| Trial Outcome | Pleconaril Group | Placebo Group | P-value | Citation |
| Median Time to Illness Alleviation | Reduced by 1 day | - | < .001 | [16] |
| Median Time to 50% Symptom Reduction | 3.5 days | 4.5 days | 0.038 | [17] |
| Reduction in Tissues Used | 20% reduction | - | - | [17] |
| Reduction in Sleep Disturbance | 16% reduction | - | - | [17] |
| Neonatal Sepsis (Mortality, ITT) | 23% (10/43) | 44% (8/18) | 0.02 | [12] |
Table 2: Summary of Key Clinical Trial Results for Oral Pleconaril.
Experimental Protocols
Protocol: Pharmacokinetic Analysis via LC-MS/MS
This protocol is based on the methodology used in a clinical trial for neonatal enterovirus sepsis, where this compound served as the internal standard.[12]
1. Sample Preparation: a. To a 20 µL aliquot of human plasma, add the internal standard, this compound. b. Perform protein precipitation by adding acetonitrile. c. Centrifuge the sample to pellet the precipitated proteins. d. Dilute the resulting supernatant with 50% acetonitrile for analysis.
2. Chromatographic Separation: a. System: Reversed-phase high-performance liquid chromatography (HPLC). b. Column: XBridge™ C18 analytical column (2.1 × 50 mm, 3.5 µm). c. Mobile Phase: Isocratic elution with a binary mobile phase consisting of 0.2% formic acid and acetonitrile (20/80 v/v).
3. Mass Spectrometric Detection: a. System: Triple quadrupole mass spectrometer. b. Mode: Multiple Reaction Monitoring (MRM). c. Ionization: Positive ion mode, monitoring for protonated molecular ions [M+H]⁺. d. MRM Transitions:
- Pleconaril: m/z 382.4 > 54.1
- This compound (IS): m/z 386.4 > 128.0
4. Quantification: a. Generate a calibration curve using known concentrations of Pleconaril, typically linear over a range of 5–5000 ng/mL. b. Calculate the ratio of the peak area of Pleconaril to the peak area of this compound in the unknown samples. c. Determine the concentration of Pleconaril in the samples by interpolating from the calibration curve.
Protocol: In Vitro Antiviral Activity Assay (General)
This is a generalized protocol for assessing the antiviral efficacy of compounds like Pleconaril against picornaviruses in cell culture.
1. Cell Culture: a. Maintain a suitable host cell line (e.g., HeLa cells for rhinoviruses) in appropriate growth medium. b. Seed cells into 96-well plates and grow to confluence.
2. Compound Preparation: a. Prepare a stock solution of the test compound (e.g., Pleconaril) in a suitable solvent (e.g., DMSO). b. Create a series of dilutions of the compound in cell culture medium to test a range of concentrations.
3. Viral Infection: a. Wash the confluent cell monolayers. b. Add the diluted compound to the wells. c. Infect the cells with a known titer of the target virus (e.g., Rhinovirus 14). d. Include control wells: virus-only (no compound) and cell-only (no virus, no compound).
4. Incubation: a. Incubate the plates at the optimal temperature for viral replication (e.g., 33-37°C) for a period sufficient to observe cytopathic effect (CPE) in the virus-only controls (typically 2-4 days).
5. Assessment of Efficacy: a. Observe the wells under a microscope and score for the inhibition of viral CPE. b. Alternatively, use a quantitative method like an MTS or crystal violet assay to measure cell viability. The amount of colorimetric signal is proportional to the number of living cells protected from the virus by the compound.
6. Data Analysis: a. Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits the viral CPE by 50%. b. Separately, determine the 50% cytotoxic concentration (CC₅₀) of the compound on uninfected cells to assess its toxicity. c. Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀) as a measure of the compound's therapeutic window.
Conclusion
Pleconaril remains a significant compound in antiviral research due to its well-defined mechanism of action. While the parent drug did not achieve regulatory approval, it serves as a critical scaffold for the development of new antipicornaviral agents. The synthesis and use of this compound highlight a key tool in modern drug development: the application of stable isotope-labeled analogs for precise pharmacokinetic assessments. Furthermore, the principles of deuteration suggest that this compound, or other strategically deuterated versions, could potentially be revisited as therapeutic candidates themselves, offering a pathway to overcome the metabolic liabilities of the original molecule.
References
- 1. Pleconaril - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. youtube.com [youtube.com]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pleconaril | C18H18F3N3O3 | CID 1684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deuterated drug - Wikipedia [en.wikipedia.org]
- 10. Back to the Future: Advances in Development of Broad-Spectrum Capsid-Binding Inhibitors of Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Randomized, Double-Blind, Placebo-Controlled Trial of Pleconaril for the Treatment of Neonates With Enterovirus Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Single-Dose Pharmacokinetics of a Pleconaril (VP63843) Oral Solution and Effect of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Single dose pharmacokinetics of pleconaril in neonates. Pediatric Pharmacology Research Unit Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Single-Dose Pharmacokinetics of a Pleconaril (VP63843) Oral Solution in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and Safety of Oral Pleconaril for Treatment of Colds Due to Picornaviruses in Adults: Results of 2 Double-Blind, Randomized, Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oral pleconaril treatment of picornavirus-associated viral respiratory illness in adults: efficacy and tolerability in phase II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pleconaril is a broad-spectrum antipicornaviral agent that exhibits potent activity against a wide range of rhinoviruses and enteroviruses, the causative agents of the common cold and other serious illnesses. This technical guide provides an in-depth analysis of the molecular mechanisms by which Pleconaril exerts its antiviral effects. It details the drug's interaction with the viral capsid, the conformational changes it induces, and the subsequent inhibition of viral uncoating, a critical step in the picornavirus life cycle. This document also presents quantitative data on Pleconaril's antiviral activity, detailed experimental methodologies for key assays, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction
Picornaviruses are a large and diverse family of small, non-enveloped, positive-sense single-stranded RNA viruses. They are responsible for a wide array of human and animal diseases. Notable human pathogens within this family include rhinoviruses, the primary cause of the common cold, and enteroviruses, which can cause illnesses ranging from mild respiratory infections to severe and life-threatening conditions such as meningitis, encephalitis, and poliomyelitis. The high prevalence and significant morbidity associated with picornavirus infections underscore the need for effective antiviral therapies.
Pleconaril emerged as a promising candidate in the development of antipicornaviral drugs. It is a small, orally bioavailable molecule that acts as a capsid-binding agent. This guide delves into the specific and intricate mechanism of action of Pleconaril, providing a comprehensive resource for researchers and professionals in the field of virology and drug development.
The Molecular Target: The VP1 Hydrophobic Pocket
The primary target of Pleconaril is a hydrophobic pocket located within the viral protein 1 (VP1) of the picornavirus capsid[1]. This pocket is a conserved feature among many picornaviruses, which explains the broad-spectrum activity of the drug[2].
The picornavirus capsid is an icosahedral shell composed of 60 protomers, each consisting of four viral proteins: VP1, VP2, VP3, and VP4. The VP1, VP2, and VP3 proteins form the external surface of the virion, while VP4 is located on the interior. The hydrophobic pocket in VP1 is situated beneath the "canyon," a depression on the viral surface that is often the site of receptor binding.
Mechanism of Action: Capsid Stabilization and Inhibition of Uncoating
Pleconaril's antiviral activity stems from its ability to bind to the hydrophobic pocket in VP1 and stabilize the viral capsid[1][3]. This stabilization prevents the conformational changes that are necessary for the virus to release its RNA genome into the host cell cytoplasm, a process known as uncoating.
The binding of Pleconaril within the hydrophobic pocket has several key consequences:
-
Increased Rigidity: The presence of the drug molecule within the pocket makes the capsid more rigid and less flexible[3].
-
Inhibition of Conformational Changes: The stabilized capsid is unable to undergo the dynamic conformational shifts that are triggered by receptor binding and are essential for uncoating.
-
Prevention of RNA Release: By locking the capsid in a stable conformation, Pleconaril effectively blocks the release of the viral RNA, thereby halting the replication cycle at an early stage[1].
-
Inhibition of Attachment (in some serotypes): In some picornavirus serotypes, the binding of Pleconaril can also interfere with the virus's ability to attach to host cell receptors[1].
The following diagram illustrates the logical workflow of Pleconaril's mechanism of action:
Quantitative Data on Antiviral Activity
The antiviral potency of Pleconaril has been extensively evaluated against a wide range of picornavirus serotypes. The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values, which represent the concentration of the drug required to inhibit viral replication or protect cells from virus-induced cytopathic effect by 50%, respectively.
Table 1: In Vitro Antiviral Activity of Pleconaril against Prototypic Enterovirus Strains
| Virus Serotype | Cell Line | IC50 (µM) |
| Coxsackievirus A9 | HeLa | 0.04 |
| Coxsackievirus A16 | HeLa | 0.09 |
| Coxsackievirus A21 | HeLa | 0.02 |
| Coxsackievirus B1 | HeLa | 0.03 |
| Coxsackievirus B2 | HeLa | 0.02 |
| Coxsackievirus B3 | HeLa | 0.03 |
| Coxsackievirus B4 | HeLa | 0.02 |
| Coxsackievirus B5 | HeLa | 0.02 |
| Echovirus 6 | HeLa | 0.04 |
| Echovirus 7 | HeLa | 0.03 |
| Echovirus 9 | HeLa | 0.03 |
| Echovirus 11 | HeLa | 0.02 |
| Enterovirus 70 | HeLa | 0.03 |
| Enterovirus 71 | RD | 1.05 |
| Poliovirus 1 | HeLa | 0.06 |
| Poliovirus 2 | HeLa | 0.04 |
| Poliovirus 3 | HeLa | 0.05 |
Data compiled from Pevear et al., 1999.[3]
Table 2: In Vitro Antiviral Activity of Pleconaril against Human Rhinovirus (HRV) Isolates
| Virus Group | Number of Isolates | Median EC50 (µg/mL) | EC50 Range (µg/mL) |
| Clinical HRV Isolates | 46 | 0.07 | <0.01 - >1 |
Data compiled from Kaiser et al., 2000.[4]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of Pleconaril.
Cytopathic Effect (CPE) Inhibition Assay
This assay is used to determine the concentration of an antiviral compound required to protect a cell monolayer from the destructive effects of a virus.
Materials:
-
96-well tissue culture plates
-
HeLa or other susceptible cell lines (e.g., RD, LLC-MK2D)
-
Cell culture medium (e.g., MEM with 5% FBS)
-
Picornavirus stock of known titer
-
Pleconaril stock solution (in DMSO)
-
MTT dye solution (for quantitative analysis) or crystal violet stain (for microscopic analysis)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed 96-well plates with a suspension of the chosen cell line at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 2.8 x 10^4 cells/well for HeLa cells). Incubate the plates at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Dilution: Prepare serial twofold dilutions of Pleconaril in cell culture medium. The final DMSO concentration should be kept low (e.g., ≤0.25%) to avoid cytotoxicity.
-
Virus Infection: Remove the growth medium from the cell monolayers and infect the cells with a dilution of the virus that will cause complete CPE in the virus control wells within 3 days. A typical multiplicity of infection (MOI) is between 0.01 and 0.1.
-
Drug Addition: Immediately after adding the virus, add the diluted Pleconaril solutions to the respective wells. Include virus control wells (cells + virus, no drug) and cell control wells (cells only, no virus or drug).
-
Incubation: Incubate the plates for 3 days at the optimal temperature for the specific virus (e.g., 33°C for rhinoviruses, 37°C for enteroviruses) in a humidified CO2 incubator.
-
Quantification of CPE:
-
Microscopic Method: Observe the plates under an inverted microscope and score the degree of CPE in each well. The EC50 is the concentration of the drug that protects 50% of the cell monolayer from virus-induced CPE.
-
MTT Method: Remove the medium and add MTT solution to each well. After incubation, solubilize the formazan crystals and measure the absorbance at 570 nm. The EC50 is calculated as the drug concentration that results in a 50% reduction in the virus-induced loss of cell viability.
-
The following diagram illustrates the experimental workflow for a CPE inhibition assay:
Radiolabeled Drug Binding Assay
This assay directly measures the binding of a radiolabeled compound to its target, in this case, the picornavirus capsid.
Materials:
-
Purified picornavirus particles
-
Radiolabeled Pleconaril (e.g., [3H]Pleconaril)
-
Binding buffer (e.g., PBS with 0.1% BSA)
-
Unlabeled Pleconaril (for competition experiments)
-
Size-exclusion chromatography columns (e.g., Sephadex G-50) or filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine a fixed amount of purified virus with increasing concentrations of radiolabeled Pleconaril in binding buffer. For competition assays, a fixed concentration of radiolabeled Pleconaril is used in the presence of increasing concentrations of unlabeled Pleconaril.
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the virus-bound radioligand from the unbound radioligand using one of the following methods:
-
Size-Exclusion Chromatography: Pass the reaction mixture through a spin column packed with a size-exclusion resin. The large virus particles with bound ligand will elute in the void volume, while the small, unbound ligand molecules will be retained in the resin.
-
Filtration: Filter the reaction mixture through a membrane that retains the virus particles but allows the unbound ligand to pass through.
-
-
Quantification: Collect the fractions containing the bound ligand and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the free radioligand concentration. For saturation binding experiments, this will yield the dissociation constant (Kd) and the maximum number of binding sites (Bmax). For competition experiments, the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) can be determined, from which the inhibition constant (Ki) can be calculated.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a powerful technique used to determine the three-dimensional structure of biological macromolecules, including virus-drug complexes, at near-atomic resolution.
General Methodology:
-
Sample Preparation:
-
Mix purified picornavirus particles with a saturating concentration of Pleconaril.
-
Apply a small volume of the virus-drug complex solution to a cryo-EM grid.
-
Plunge-freeze the grid in liquid ethane to vitrify the sample, preserving the native structure of the complex.
-
-
Data Collection:
-
Load the vitrified grid into a transmission electron microscope equipped with a cryo-stage.
-
Collect a large dataset of two-dimensional projection images of the virus-drug complexes at different orientations.
-
-
Image Processing and 3D Reconstruction:
-
Use specialized software to select individual particle images from the micrographs.
-
Align and classify the particle images to group them by orientation.
-
Reconstruct a three-dimensional map of the virus-drug complex from the classified 2D images.
-
-
Model Building and Analysis:
-
Fit an atomic model of the viral capsid proteins and the Pleconaril molecule into the cryo-EM density map.
-
Analyze the structure to identify the precise binding site of Pleconaril and the conformational changes induced in the viral capsid.
-
Resistance to Pleconaril
The emergence of drug-resistant viral strains is a significant challenge in antiviral therapy. Resistance to Pleconaril is primarily associated with specific amino acid substitutions in the VP1 hydrophobic pocket, which reduce the binding affinity of the drug.
Key Amino Acid Residues and Mutations:
-
Human Rhinoviruses (HRV):
-
Naturally resistant HRV serotypes often have a phenylalanine at position 152 and a leucine at position 191 of VP1 (F152 and L191)[5]. In contrast, susceptible serotypes typically have a tyrosine and a valine at these positions (Y152 and V191). The bulkier side chains of phenylalanine and leucine are thought to sterically hinder the binding of Pleconaril.
-
-
Enteroviruses:
-
In Coxsackievirus B3, resistance has been linked to mutations at residue 1092 in VP1[6].
-
Other mutations in or near the drug-binding pocket have also been shown to confer resistance in various enterovirus serotypes.
-
The following diagram illustrates the relationship between amino acid composition in the VP1 pocket and Pleconaril susceptibility:
Conclusion
Pleconaril represents a well-characterized example of a capsid-binding antiviral drug with a specific and potent mechanism of action against a broad range of picornaviruses. By binding to a hydrophobic pocket in the VP1 capsid protein, Pleconaril stabilizes the virion, preventing the essential conformational changes required for uncoating and release of the viral genome. This technical guide has provided a comprehensive overview of this mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams. Understanding the molecular intricacies of Pleconaril's action provides a valuable framework for the rational design and development of new and improved antipicornaviral agents. The challenge of drug resistance, driven by mutations in the viral target site, highlights the importance of continued research into the structural and molecular basis of virus-drug interactions to overcome this obstacle and develop more durable antiviral therapies.
References
- 1. Relationship of Pleconaril Susceptibility and Clinical Outcomes in Treatment of Common Colds Caused by Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryo-EM structures reveal two distinct conformational states in a picornavirus cell entry intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of Pleconaril against Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of pleconaril and AG7088 against selected serotypes and clinical isolates of human rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
In Vitro Antiviral Activity of Pleconaril: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pleconaril is a broad-spectrum antiviral compound that has demonstrated significant in vitro activity against a wide range of viruses belonging to the Picornaviridae family, including enteroviruses and rhinoviruses.[1][2] These viruses are responsible for a multitude of human illnesses, ranging from the common cold to more severe conditions like meningitis and myocarditis.[3] This technical guide provides an in-depth overview of the in vitro antiviral properties of Pleconaril, focusing on its mechanism of action, quantitative antiviral activity, and the experimental protocols used for its evaluation.
Mechanism of Action
Pleconaril functions as a "capsid binder."[4] It inserts into a hydrophobic pocket within the viral protein 1 (VP1) of the picornavirus capsid.[1][5] This binding stabilizes the capsid, thereby preventing the conformational changes necessary for two critical early steps in the viral replication cycle: attachment to host cell receptors and subsequent uncoating, which is the release of the viral RNA into the cytoplasm.[6][7] By inhibiting these processes, Pleconaril effectively halts viral infection at its inception. For rhinoviruses, Pleconaril primarily prevents attachment to the host cell, while in enteroviruses, it inhibits the uncoating process.[1]
dot
Caption: Mechanism of action of Pleconaril.
Quantitative In Vitro Antiviral Activity
The antiviral potency of Pleconaril has been quantified against a multitude of enterovirus and rhinovirus serotypes using various cell-based assays. The most common metrics reported are the 50% inhibitory concentration (IC50) and the 50% effective concentration (EC50), which represent the drug concentration required to inhibit viral replication or protect cells from virus-induced death by 50%, respectively. The 50% cytotoxic concentration (CC50) is also determined to assess the drug's toxicity to the host cells. The selectivity index (SI), calculated as the ratio of CC50 to IC50 or EC50, provides a measure of the drug's therapeutic window.
Table 1: In Vitro Activity of Pleconaril Against Prototypic Enterovirus Strains[8][9]
| Virus Serotype | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Coxsackievirus A9 | HeLa | 0.04 | >12.5 | >313 |
| Coxsackievirus A16 | HeLa | 0.08 | >12.5 | >156 |
| Coxsackievirus A21 | HeLa | 0.02 | >12.5 | >625 |
| Coxsackievirus B1 | HeLa | 0.05 | >12.5 | >250 |
| Coxsackievirus B2 | HeLa | 0.04 | >12.5 | >313 |
| Coxsackievirus B3 (M) | HeLa | 0.03 | >12.5 | >417 |
| Coxsackievirus B3 (Nancy) | HeLa | >12.5 | >12.5 | - |
| Coxsackievirus B4 | HeLa | 0.04 | >12.5 | >313 |
| Coxsackievirus B5 | HeLa | 0.03 | >12.5 | >417 |
| Echovirus 6 | HeLa | 0.02 | >12.5 | >625 |
| Echovirus 9 | HeLa | 0.01 | >12.5 | >1250 |
| Echovirus 11 | HeLa | 0.001 | >12.5 | >12500 |
| Enterovirus 70 | HeLa | 0.03 | >12.5 | >417 |
| Enterovirus 71 | RD | 1.05 | 25 | 24 |
| Poliovirus 2 | HeLa | 0.04 | >12.5 | >313 |
Data from Pevear et al., 1999.
Table 2: In Vitro Activity of Pleconaril Against Clinical Enterovirus Isolates[8]
| Metric | Value (µM) |
| MIC50 | ≤0.03 |
| MIC90 | ≤0.18 |
| Range of IC50 | 0.002 - 3.4 |
MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit 50% and 90% of the clinical isolates, respectively. A total of 215 clinical isolates were tested.[8]
Table 3: In Vitro Activity of Pleconaril Against Human Rhinoviruses (HRV)[10]
| Assay Method | Median EC50 (µg/mL) | Range (µg/mL) |
| Microscopic CPE Inhibition | 0.07 | <0.01 - >1 |
| Spectrophotometric | 0.04 | <0.01 - >1 |
Data for 46 clinical HRV isolates.[9]
Experimental Protocols
The in vitro antiviral activity of Pleconaril is primarily assessed using cytopathic effect (CPE) inhibition assays and plaque reduction assays.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the destructive effects of viral infection.
dot
Caption: Workflow for a CPE inhibition assay.
Detailed Methodology:
-
Cell Culture: Host cells appropriate for the virus of interest (e.g., HeLa, RD, LLC-MK2D) are seeded into 96-well microtiter plates at a density that allows for logarithmic growth over the course of the assay.[8][10] The plates are incubated overnight to allow for cell attachment.
-
Compound Preparation: Pleconaril is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), and then serially diluted to the desired concentrations in cell culture medium.[8][10]
-
Virus Infection: The cell monolayers are infected with a predetermined amount of virus, typically a multiplicity of infection (MOI) that will cause complete CPE in the virus control wells within the incubation period.[4]
-
Treatment: Immediately following or after a brief virus adsorption period, the media is replaced with the media containing the various concentrations of Pleconaril.[8][10] Control wells include cells only, cells with virus (virus control), and cells with the highest concentration of the drug (toxicity control).
-
Incubation: The plates are incubated for a period sufficient for the virus to cause complete CPE in the virus control wells, typically 2-3 days.[8]
-
Assessment of CPE: The extent of CPE is determined either by microscopic observation or by staining the remaining viable cells with a dye such as crystal violet or neutral red.[9] Alternatively, cell viability can be quantified using assays like the MTT or MTS assay.[8]
-
Data Analysis: The concentration of Pleconaril that results in a 50% reduction in CPE or a 50% protection of the cells is calculated and reported as the IC50 or EC50.
Plaque Reduction Assay
This assay is used to determine the effect of an antiviral compound on the formation of viral plaques, which are localized areas of cell death in a monolayer.
Detailed Methodology:
-
Cell Culture: Confluent monolayers of susceptible cells are prepared in 6-well or 12-well plates.
-
Virus Infection: The cell monolayers are infected with a dilution of virus that will produce a countable number of plaques.
-
Treatment and Overlay: After a virus adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) that includes various concentrations of Pleconaril. This overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of discrete plaques.
-
Incubation: The plates are incubated until plaques are visible.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is compared to the number in the untreated control wells.
-
Data Analysis: The concentration of Pleconaril that reduces the number of plaques by 50% is determined as the IC50.
Resistance
Resistance to Pleconaril can emerge through mutations in the VP1 capsid protein.[1] Specifically, amino acid substitutions in or near the hydrophobic drug-binding pocket can sterically hinder the binding of Pleconaril.[11][12] For example, in some naturally resistant human rhinovirus serotypes, substitutions at positions 152 and 191 of VP1 have been identified as key determinants of resistance.[12]
Conclusion
Pleconaril demonstrates potent and broad-spectrum in vitro antiviral activity against a wide array of enteroviruses and rhinoviruses. Its mechanism of action as a capsid binder, inhibiting viral attachment and uncoating, is well-characterized. Standardized in vitro assays, such as CPE inhibition and plaque reduction assays, consistently confirm its antiviral efficacy. While the emergence of resistance is a consideration, the extensive preclinical data for Pleconaril underscores its significance as a lead compound in the development of antipicornavirus therapeutics.
References
- 1. Pleconaril - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Exploration of the anti-enterovirus activity of a series of pleconaril/pirodavir-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel capsid binding inhibitor displays potent antiviral activity against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relationship of Pleconaril Susceptibility and Clinical Outcomes in Treatment of Common Colds Caused by Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and Virological Studies of the Stages of Virus Replication That Are Affected by Antirhinovirus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of Pleconaril against Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activity of pleconaril and AG7088 against selected serotypes and clinical isolates of human rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Insights into the genetic basis for natural phenotypic resistance of human rhinoviruses to pleconaril - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics of Pleconaril in Preclinical Models: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of Pleconaril, an investigational orally active, broad-spectrum antipicornaviral agent. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the absorption, distribution, metabolism, and excretion (ADME) profile of Pleconaril in various animal models.
Introduction
Pleconaril, with the chemical structure 3-[3,5-dimethyl-4[[3-(3-methyl-5-isoxazolyl)propyl]oxy]phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole, is a novel antiviral agent that has demonstrated potent activity against rhinoviruses and enteroviruses, the primary causative agents of the common cold and other serious infections like viral meningitis.[1][2] Its mechanism of action involves binding to a hydrophobic pocket within the viral capsid protein VP1.[3][4][5] This binding stabilizes the capsid, thereby preventing the virus from uncoating and releasing its RNA into the host cell, and in some cases, inhibiting attachment to cellular receptors.[2][6][7][8]
Understanding the pharmacokinetic profile of Pleconaril in preclinical models is crucial for predicting its behavior in humans and for designing effective clinical trials. Preclinical studies have been instrumental in characterizing its oral bioavailability, dose proportionality, tissue penetration, and the effect of food on its absorption.[1][2]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Pleconaril observed in various preclinical models.
Table 1: Single-Dose Oral Pharmacokinetics of Pleconaril in Adult Male BALB/c Mice
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| 2 | <100 | ~1 | Not Reported | Not Reported |
| 20 | 738 | ~1 | 1,994 | 5.3 |
| 200 | 3,140 | ~1 | 22,739 | 6.5 |
Data sourced from studies on adult male BALB/c mice.[2][9] It was noted that the oral bioavailability of Pleconaril is dose-proportional in the 20 to 200 mg/kg dosage range.[2]
Table 2: Tissue Distribution of Radiolabeled [¹⁴C]Pleconaril in Rats
| Tissue | Concentration (mg/L) | Time Post-Administration (h) |
| Liver | 6.1 - 17.5 | 2 |
| Nasal Epithelium | 4.2 | 2 |
| Brain | 2.8 | 2 |
| Plasma | 0.7 | 2 |
These data demonstrate that following oral administration, Pleconaril penetrates tissues where viral replication is likely to occur at concentrations several-fold higher than those observed in plasma.[1][10][11] This excellent penetration into the central nervous system, liver, and nasal epithelium is a key characteristic of the drug.[3][10][11]
Key Preclinical Findings
-
Bioavailability and Food Effect: Pleconaril exhibits excellent oral bioavailability, approaching 70% in both dogs and humans.[2] Preclinical studies were pivotal in demonstrating that the bioavailability of Pleconaril is significantly enhanced by the presence of food. In a hard gelatin dosage form, a sevenfold increase in bioavailability was observed in the fed versus fasting state.[1][10][11] To minimize this food effect, an oral liquid formulation in a medium-chain triglyceride-based vehicle was developed.[1][10][11]
-
Dose Proportionality: In mice, a dose-related increase in serum drug levels was observed, with the area under the curve (AUC) indicating dose proportionality between 20 and 200 mg/kg.[2] Similarly, in human dose-escalation studies with oral capsules, Cmax and AUC were found to be dose-proportional between 50 and 1000 mg.[12]
-
Tissue Penetration: Pleconaril demonstrates excellent penetration into tissues that are primary sites of picornavirus infections, including the central nervous system and nasal epithelium.[3] Studies in rats showed that drug levels in brain tissues exceeded those in serum after oral dosing.[2]
-
Excretion: Approximately 80% of an orally administered dose of Pleconaril is excreted in the feces within 48 hours, with the remainder excreted in the urine.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the experimental protocols employed in key preclinical pharmacokinetic studies of Pleconaril.
-
Animal Models: Studies have utilized various animal models, including suckling mice for coxsackievirus A9 infection, weanling ICR mice for coxsackievirus A21 infection, and adult male BALB/c mice for coxsackievirus B3 infection and pharmacokinetic studies.[2][9][13] The animals were housed in accredited facilities and cared for in accordance with established guidelines.[2]
-
Compound Formulation and Dosing: For oral administration, Pleconaril was typically formulated as a suspension in a vehicle such as 0.5% xanthan gum–1% Tween 80.[2] The compound was administered intragastrically using a syringe fitted with a feeding needle.[2]
The following workflow outlines the typical procedure for a single-dose pharmacokinetic study in mice.
Caption: Workflow for a preclinical pharmacokinetic study of Pleconaril in mice.
-
Blood Sampling: In mouse studies, blood samples were typically obtained via cardiac puncture at various time points over a 24-hour period.[2] For each time point, blood from multiple mice (e.g., five) was often pooled.[2]
-
Plasma/Serum Separation: The collected blood was allowed to clot, and serum was separated by centrifugation.[2] In other studies, plasma was separated by centrifugation at 1,500 × g for 10 minutes at 4°C and stored at -20°C until analysis.[1]
-
Sample Preparation: A common method for extracting Pleconaril from plasma or serum involves liquid-liquid extraction. For instance, 100 μl of plasma was mixed with an internal standard, followed by the addition of 2 ml of hexane.[1] The sample was shaken, centrifuged, and the organic phase was transferred and evaporated to dryness under nitrogen at 40°C.[1] The dried residue was then reconstituted in methanol for analysis.[1][2]
-
Quantification: Pleconaril concentrations were determined using a validated gas chromatography method with electron-capture detection.[1][2] This method demonstrated linearity over a concentration range of 49 to 1,976 ng/ml (r > 0.99), with acceptable intraday (3.8 to 6.2%) and interday (≤10.2%) assay variability.[1]
Mechanism of Action: Capsid Binding
Pleconaril's antiviral effect is achieved by directly interacting with the viral capsid. This mechanism is distinct from many other antiviral agents that target viral enzymes.
Caption: Mechanism of action of Pleconaril via viral capsid binding and stabilization.
By binding to a hydrophobic pocket in VP1, Pleconaril stabilizes the virion, making it resistant to the conformational changes required for attachment and uncoating.[2][3][5] This ultimately prevents the release of the viral genome into the host cell cytoplasm, thus halting the infection cycle.[2]
Conclusion
The preclinical pharmacokinetic studies of Pleconaril have provided a robust dataset that has been fundamental to its clinical development. These studies have established its excellent oral bioavailability, particularly when administered with food, and its favorable tissue distribution profile, achieving high concentrations in key sites of viral replication. The methodologies employed, from animal dosing to bioanalytical quantification, have been well-documented and validated. This comprehensive understanding of Pleconaril's ADME properties in preclinical models continues to be a valuable resource for the ongoing research and potential therapeutic application of this and other capsid-binding antiviral agents.
References
- 1. Single-Dose Pharmacokinetics of a Pleconaril (VP63843) Oral Solution and Effect of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of Pleconaril against Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pleconaril: a novel antipicornaviral drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Exploration of the anti-enterovirus activity of a series of pleconaril/pirodavir-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and Virological Studies of the Stages of Virus Replication That Are Affected by Antirhinovirus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relationship of Pleconaril Susceptibility and Clinical Outcomes in Treatment of Common Colds Caused by Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Single-Dose Pharmacokinetics of a Pleconaril (VP63843) Oral Solution in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single oral dose escalation pharmacokinetics of pleconaril (VP 63843) capsules in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
Navigating the Bottleneck: An In-depth Technical Guide to Pleconaril Resistance Mechanisms in Enteroviruses
For Immediate Release
[CITY, STATE] – [Date] – This technical guide provides a comprehensive overview of the molecular mechanisms underlying resistance to pleconaril, a capsid-binding antiviral agent, in enteroviruses. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the structural basis of resistance, quantitative measures of reduced susceptibility, and the detailed experimental protocols used to elucidate these mechanisms.
Executive Summary
Pleconaril is a potent inhibitor of many enterovirus serotypes, acting by binding to a hydrophobic pocket within the viral capsid protein 1 (VP1). This binding stabilizes the capsid, preventing the conformational changes necessary for uncoating and release of the viral RNA into the host cell.[1] However, the emergence of drug-resistant variants poses a significant challenge to its therapeutic potential. This guide details the key amino acid substitutions within the VP1 pocket that confer resistance, presents quantitative data on the impact of these mutations, and outlines the methodologies crucial for ongoing research in this field.
Mechanism of Action of Pleconaril
Enteroviruses, a genus within the Picornaviridae family, are non-enveloped viruses with a single-stranded positive-sense RNA genome enclosed within an icosahedral capsid. The capsid is composed of 60 protomers, each containing four structural proteins: VP1, VP2, VP3, and VP4.
A key feature of the enterovirus capsid is a hydrophobic pocket located within the VP1 protein.[1] This pocket is naturally occupied by a lipid molecule, often a fatty acid, referred to as a "pocket factor," which plays a role in the stability of the virion.[2] Pleconaril mimics this natural ligand, binding with high affinity within this pocket.[2] The binding of pleconaril stabilizes the capsid, preventing the flexibility required for receptor binding-induced conformational changes and subsequent uncoating, thereby halting the infection at an early stage.
Mechanisms of Pleconaril Resistance
Resistance to pleconaril primarily arises from amino acid substitutions in and around the VP1 hydrophobic pocket. These mutations can reduce the binding affinity of pleconaril through steric hindrance or by altering the hydrophobicity of the pocket, thereby allowing the uncoating process to proceed even in the presence of the drug.
Key Amino Acid Substitutions
Specific mutations in the VP1 protein have been consistently associated with pleconaril resistance across different enterovirus species. These substitutions often involve bulkier amino acid residues that physically obstruct the binding of the pleconaril molecule.
Quantitative Analysis of Resistance
The degree of resistance is typically quantified by determining the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of pleconaril for the mutant virus compared to the wild-type strain. The fold-resistance is calculated as the ratio of the IC50 of the mutant to the IC50 of the wild-type.
Table 1: Pleconaril Resistance in Coxsackievirus B3 (CVB3)
| CVB3 Strain | VP1 Mutation(s) | IC50 (ng/mL) | Fold Resistance (approx.) | Reference |
| Wild-Type | - | 13.0 - 67.4 | 1 | [3] |
| Nancy (resistant) | Leucine at 1092 | >1000 | >15-77 | [4] |
| Resistant Mutant 1 | Isoleucine to Leucine at 1092 | >1000 | High | [4] |
| Resistant Mutant 2 | Isoleucine to Methionine at 1092 | >1000 | High | [4] |
Table 2: Pleconaril Resistance in Human Rhinovirus (HRV)
| HRV Serotype | VP1 Mutation(s) | EC50 (µg/mL) | Phenotype | Reference |
| HRV-14 (Wild-Type) | Y152, V191 | ~0.16 | Susceptible | [5] |
| HRV-14 Mutant | Y152F | - | Reduced Susceptibility | [6] |
| HRV-14 Mutant | V191L | - | Reduced Susceptibility | [6] |
| HRV-14 Double Mutant | Y152F, V191L | - | Full Resistance | [6] |
| Naturally Resistant (e.g., HRV-5) | F152, L191 | >3.8 | Resistant | [1][6] |
Table 3: Pleconaril Resistance in Echovirus 11 (E11)
| E11 Strain | VP1 Mutation(s) | Phenotype | Reference |
| Clinical Isolate (Susceptible) | - | Susceptible | [7] |
| In vivo Resistant Isolate | V117I, V119M, I188L | Resistant | [7] |
| In vitro Resistant Isolate | I183M | Resistant | [7] |
Table 4: Pleconaril Activity against Enterovirus D68 (EV-D68)
| EV-D68 Strain | EC50 (µM) | Reference |
| US/MO/14-18947 | 0.46 | [8] |
| Fermon | 0.43 | [9] |
| Avoenin-resistant (for comparison) | 2.0 | [10] |
Experimental Protocols
The characterization of pleconaril resistance mechanisms relies on a combination of virological, molecular, and biophysical assays.
Plaque Reduction Assay for Antiviral Susceptibility Testing
This assay is the gold standard for quantifying the inhibitory effect of an antiviral compound on viral replication.
Methodology:
-
Cell Seeding: Plate a suitable host cell line (e.g., HeLa, Vero, RD) in 6-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare 10-fold serial dilutions of the virus stock.
-
Infection: Infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well). Allow for a 1-hour adsorption period.
-
Compound Addition: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing two-fold serial dilutions of pleconaril.
-
Incubation: Incubate the plates for 2-3 days at the optimal temperature for the virus until plaques are visible in the virus control wells (no drug).
-
Staining: Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet, which stains living cells. Plaques will appear as clear zones where cells have been lysed.
-
Data Analysis: Count the number of plaques at each drug concentration. The IC50 is the concentration of pleconaril that reduces the number of plaques by 50% compared to the virus control.
Generation of Resistant Mutants and Site-Directed Mutagenesis
To confirm that a specific amino acid substitution confers resistance, site-directed mutagenesis is performed on an infectious cDNA clone of the virus.
Methodology:
-
Infectious Clone: Obtain or construct a full-length infectious cDNA clone of the enterovirus of interest.
-
Primer Design: Design mutagenic primers containing the desired nucleotide change to introduce the specific amino acid substitution.
-
PCR Mutagenesis: Perform PCR using the infectious clone as a template and the mutagenic primers to generate a plasmid containing the desired mutation.
-
Cloning and Sequencing: Transform the PCR product into competent E. coli, select for positive clones, and verify the presence of the mutation by DNA sequencing.
-
In Vitro Transcription and Transfection: Linearize the mutated plasmid and use it as a template for in vitro transcription to generate viral RNA. Transfect the RNA into susceptible cells to rescue the recombinant virus.
-
Virus Stock Preparation: Harvest the rescued virus and prepare a working stock for further characterization, such as susceptibility testing by plaque reduction assay.
Thermal Stability Assay
Pleconaril binding stabilizes the viral capsid. This can be measured by assessing the temperature at which the capsid denatures or releases its RNA.
Methodology:
-
Virus Purification: Prepare a purified stock of the wild-type and mutant viruses.
-
Protein Quantification: Determine the protein concentration of the purified virus stocks using a method such as the Bicinchoninic Acid (BCA) assay.
-
Assay Setup: In a 96-well PCR plate, mix the purified virus with a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange) or to nucleic acids (e.g., SYBR Green II). Include wells with and without pleconaril.
-
Thermal Denaturation: Use a real-time PCR machine to gradually increase the temperature (e.g., from 25°C to 95°C) and measure the fluorescence at each temperature increment.
-
Data Analysis: As the capsid proteins unfold, SYPRO Orange will bind to the exposed hydrophobic cores, causing an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. An increase in the Tm in the presence of pleconaril indicates stabilization.
Conclusion and Future Directions
Resistance to pleconaril in enteroviruses is primarily mediated by specific amino acid substitutions within the VP1 hydrophobic pocket that reduce drug binding. The methodologies outlined in this guide are essential for the continued surveillance of resistance, the characterization of new resistant variants, and the development of next-generation capsid binders that can overcome these resistance mechanisms. Future research should focus on identifying novel binding sites on the capsid and developing inhibitors with a higher barrier to resistance. The attenuated virulence observed in some pleconaril-resistant mutants suggests a fitness cost associated with resistance, a factor that could be exploited in future antiviral strategies.
References
- 1. Relationship of Pleconaril Susceptibility and Clinical Outcomes in Treatment of Common Colds Caused by Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Susceptibility of coxsackievirus B3 laboratory strains and clinical isolates to the capsid function inhibitor pleconaril: antiviral studies with virus chimeras demonstrate the crucial role of amino acid 1092 in treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modeling of the human rhinovirus C capsid suggests possible causes for antiviral drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the genetic basis for natural phenotypic resistance of human rhinoviruses to pleconaril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic and antigenic structural characterization for resistance of echovirus 11 to pleconaril in an immunocompromised patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel capsid binding inhibitor displays potent antiviral activity against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
- 10. Emerging Therapeutics in the Fight Against EV‐D68: A Review of Current Strategies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structural Biology of Pleconaril Binding to the VP1 Capsid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and molecular interactions between the antiviral agent Pleconaril and the VP1 capsid protein of picornaviruses, including rhinoviruses and enteroviruses. It details the mechanism of action, presents quantitative binding data, outlines key experimental protocols, and visualizes the critical pathways and workflows involved in its study.
Introduction: Pleconaril and the VP1 Capsid Target
Pleconaril is a broad-spectrum antiviral compound that demonstrates significant activity against the Picornaviridae family of viruses, which includes rhinoviruses (the primary cause of the common cold) and various enteroviruses.[1][2] The drug's mechanism of action is unique, as it does not target viral enzymes but rather a structural component of the virus itself. It specifically binds to a highly conserved hydrophobic pocket located within the viral protein 1 (VP1) of the icosahedral viral capsid.[1][3] This binding event stabilizes the entire capsid structure, thereby interfering with critical early steps in the viral replication cycle.[2][4]
The VP1 protein, along with VP2 and VP3, forms an eight-stranded anti-parallel β-barrel structure that constitutes the main building block of the viral shell.[1][3] The hydrophobic pocket within VP1 is naturally occupied by a lipid molecule, often referred to as a "pocket factor," which plays a role in regulating the capsid's conformational flexibility during cell entry and uncoating.[5][6] Pleconaril acts by displacing this pocket factor and lodging itself deep within the cavity, leading to a more rigid and stable virion.[2][6]
Mechanism of Action
The binding of Pleconaril to the VP1 hydrophobic pocket inhibits viral replication through two primary mechanisms, which can vary between different picornaviruses:
-
Inhibition of Uncoating: For most enteroviruses, Pleconaril binding stabilizes the capsid to such an extent that it prevents the conformational changes necessary for the release of the viral RNA genome into the host cell's cytoplasm.[2][7] This effectively traps the genome within its protein shell, halting the infection before it can begin.
-
Inhibition of Host Cell Attachment: In many rhinoviruses, the binding of Pleconaril induces subtle conformational changes in the capsid surface, particularly in the "canyon" region which serves as the binding site for cellular receptors like ICAM-1.[1][8] This deformation of the canyon floor can prevent the virus from successfully attaching to the host cell, thus blocking entry.[8]
Furthermore, studies have shown that Pleconaril can also be integrated into the capsid during the viral assembly process, leading to the production of non-infectious progeny virions.[4][9]
The following diagram illustrates the inhibitory pathway of Pleconaril.
Quantitative Data on Pleconaril Activity
The antiviral efficacy of Pleconaril is typically quantified by its 50% effective concentration (EC50), the concentration of the drug that inhibits 50% of the viral cytopathic effect (CPE) in cell culture. The data below summarizes the activity of Pleconaril against various picornavirus isolates.
| Virus Type / Serotype | Isolate Type | EC50 (μg/mL) | EC50 (μM) | Reference(s) |
| Rhinovirus (HRV) | 80% of Clinical Isolates | ≤ 0.42 | ~ ≤ 1.10 | [9] |
| Rhinovirus (HRV) | 50% of Clinical Isolates | ≤ 0.05 | ~ ≤ 0.13 | [9] |
| Enterovirus | 90% of Clinical Isolates | ≤ 0.18 | ~ ≤ 0.47 | [2] |
| Enterovirus | 50% of Clinical Isolates | ≤ 0.03 | ~ ≤ 0.08 | [2] |
| EV-D68 (US/MO/14-18947) | Lab Strain | 0.19 ± 0.02 | ~ 0.50 | [10] |
| EV-D68 (US/IL/14-18956) | Lab Strain | 0.44 ± 0.00 | ~ 1.15 | [10] |
| EV-D68 (US/KY/14-18953) | Lab Strain | 0.39 ± 0.05 | ~ 1.02 | [10] |
| EV-A71 (Tainan/4643/1998) | Lab Strain | > 5 | > 13.1 | [10] |
| Pleconaril-Resistant Variant | Post-treatment Isolate | > 3.8 | > 9.95 | [9] |
Note: The molecular weight of Pleconaril (~381.8 g/mol ) was used for the approximate conversion from μg/mL to μM.
Structural Basis of Resistance
Resistance to Pleconaril typically arises from amino acid substitutions in or near the VP1 hydrophobic pocket. These mutations can reduce the binding affinity of the drug, often through steric hindrance.
-
In Rhinoviruses: Naturally resistant HRV-B serotypes often possess a combination of Phenylalanine at residue 152 (F152) and Leucine at residue 191 (L191) within VP1.[11][12] The bulkier side chain of Leucine (compared to Valine in susceptible strains) narrows the pocket and sterically clashes with Pleconaril's central ring, preventing effective binding.[3]
-
In Enteroviruses: For Coxsackievirus B3 (CVB3), resistance has been linked to mutations at residue 207 of VP1.[11] Other studies have identified mutations outside the immediate binding pocket, such as on the GH loop of VP1, which can allosterically alter the pocket's conformation and reduce drug efficacy.[5]
These findings underscore the critical importance of the VP1 pocket's specific architecture for drug susceptibility.
Experimental Protocols
The study of Pleconaril's interaction with the VP1 capsid involves a combination of virological assays and high-resolution structural biology techniques.
This protocol is used to determine the EC50 of Pleconaril against a specific virus isolate.
-
Cell Plating: Seed a 96-well microplate with a suitable host cell line (e.g., HeLa cells) to form a confluent monolayer.[9]
-
Drug Dilution Series: Prepare a serial dilution of Pleconaril in cell culture medium. Concentrations typically range from 0.004 μg/ml to 3.8 μg/ml.[9]
-
Virus Infection: Dilute the virus stock to a concentration that will produce a clear cytopathic effect (CPE) within 48-72 hours.
-
Incubation: Add the virus dilutions and the Pleconaril dilutions to the cell plate in a matrix format. Include virus-only (positive control) and cell-only (negative control) wells. Incubate the plate at the optimal temperature for viral replication (e.g., 33-37°C).
-
CPE Measurement: After the incubation period, visually score the wells for CPE or use a quantitative method like a neutral red uptake assay to measure cell viability.
-
Data Analysis: Calculate the EC50 value, which is the drug concentration that inhibits the viral CPE by 50% compared to the virus control.
Cryo-EM is a powerful technique for determining the high-resolution structure of the virus-Pleconaril complex.
-
Virus Propagation and Purification: Grow large batches of the target virus in cell culture. Purify the virions using methods such as ultracentrifugation through a sucrose or cesium chloride (CsCl) density gradient.[13]
-
Complex Formation: Incubate the purified, mature virions with a saturating concentration of Pleconaril to allow the drug to diffuse into the VP1 pocket. Alternatively, Pleconaril can be added during the viral assembly phase in culture.[4]
-
Vitrification: Apply a small aliquot (~3 µL) of the virus-drug complex solution to a cryo-EM grid. The grid is then blotted to create a thin film and rapidly plunged into liquid ethane, flash-freezing the particles in a layer of non-crystalline (vitreous) ice.[13]
-
Data Collection: Image the vitrified sample in a transmission electron microscope (TEM) equipped with a direct electron detector. Thousands of images ("micrographs"), each containing multiple virus particles in different orientations, are collected.[13]
-
Image Processing:
-
Particle Picking: Computationally identify and extract individual virus particle images from the micrographs.
-
2D/3D Classification: Classify the particle images to remove damaged particles and sort them into structurally homogeneous groups.
-
3D Reconstruction: Combine the 2D images to reconstruct a 3D electron density map of the virus-drug complex, applying icosahedral symmetry.[13]
-
-
Model Building and Refinement: Build an atomic model of the VP1 protein and the Pleconaril molecule into the electron density map. Refine the model to achieve the best fit with the experimental data.
The following diagram outlines the general workflow for the structural analysis of the Pleconaril-VP1 complex.
Conclusion
The interaction between Pleconaril and the VP1 capsid protein is a well-characterized example of structure-based antiviral drug design. By binding to a conserved hydrophobic pocket, Pleconaril effectively locks the viral capsid in a stable, non-functional conformation, thereby inhibiting either cell attachment or genome uncoating.[1][2] The wealth of structural and quantitative data has not only elucidated its precise mechanism of action but has also provided a clear understanding of resistance pathways. This knowledge continues to be invaluable for the development of next-generation capsid-binding inhibitors with improved potency, broader spectrum of activity, and a higher barrier to resistance.
References
- 1. Pleconaril - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. pnas.org [pnas.org]
- 4. Structural and Virological Studies of the Stages of Virus Replication That Are Affected by Antirhinovirus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Back to the Future: Advances in Development of Broad-Spectrum Capsid-Binding Inhibitors of Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. youtube.com [youtube.com]
- 8. Modeling of the human rhinovirus C capsid suggests possible causes for antiviral drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relationship of Pleconaril Susceptibility and Clinical Outcomes in Treatment of Common Colds Caused by Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel capsid binding inhibitor displays potent antiviral activity against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Cryo-EM Structure of a Possum Enterovirus - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of Pleconaril for Viral Infections: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pleconaril is a broad-spectrum antiviral compound that has demonstrated significant activity against picornaviruses, a large family of small RNA viruses responsible for a wide range of human diseases, including the common cold, meningitis, and myocarditis. This technical guide provides an in-depth overview of the therapeutic potential of Pleconaril, focusing on its mechanism of action, preclinical data, clinical trial outcomes, and the experimental methodologies used in its evaluation. Quantitative data are summarized in tabular format for comparative analysis, and key processes are visualized using diagrams to facilitate understanding. Despite promising antiviral activity, the development of Pleconaril has faced regulatory hurdles, primarily due to safety concerns related to drug interactions. This document aims to serve as a comprehensive resource for researchers and professionals involved in the development of antiviral therapeutics.
Introduction
Picornaviruses, particularly enteroviruses and rhinoviruses, are responsible for an estimated 10 to 15 million symptomatic infections in the United States annually, ranging from mild upper respiratory illnesses to severe and life-threatening conditions like meningitis, encephalitis, and myocarditis.[1] Pleconaril (formerly VP 63843) emerged as a promising therapeutic candidate due to its potent and broad-spectrum activity against these viruses.[2] It is an orally bioavailable, small-molecule inhibitor that has been evaluated in late-stage clinical trials for the treatment of viral meningitis and respiratory infections.[1] This guide details the scientific foundation of Pleconaril's antiviral activity and its journey through preclinical and clinical development.
Mechanism of Action
Pleconaril is a capsid-binding agent. Its mechanism of action is targeted, physical disruption of the viral replication cycle at its earliest stages.[3]
-
Binding to the Hydrophobic Pocket: The picornavirus capsid is composed of four structural proteins: VP1, VP2, VP3, and VP4.[4] Pleconaril specifically inserts itself into a highly conserved hydrophobic pocket within the VP1 protein.[4][5][6] This binding is achieved through noncovalent, hydrophobic interactions.[4]
-
Capsid Stabilization: By occupying this pocket, Pleconaril stabilizes the viral capsid, making it more rigid and compressed.[3][6] This conformational change prevents the flexibility required for the subsequent steps of infection.
-
Inhibition of Uncoating and Attachment: The primary consequence of capsid stabilization is the inhibition of viral "uncoating," the process where the virus releases its RNA genome into the cytoplasm of the host cell.[3][6][7] For some rhinoviruses, Pleconaril can also prevent the virus from attaching to host cell receptors.[2][4] By blocking uncoating and/or attachment, the viral replication cycle is effectively halted before it can begin.[5]
-
Inhibition of Progeny Virion Infectivity: Evidence also suggests that Pleconaril can be integrated into new virus particles during the assembly process, blocking the infectivity of these progeny virions.[7][8]
References
- 1. Double blind placebo-controlled trial of pleconaril in infants with enterovirus meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Double-layer plaque assay for quantification of enteroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enteroviral Meningitis: Natural History and Outcome of Pleconaril Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 5. A plate-based high-throughput assay for virus stability and vaccine formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Transcription of Virus Genomic RNA [bio-protocol.org]
- 7. "Development of an Animal Model for Enterovirus for Evaluation D68 for " by W. Joseph Evans [digitalcommons.usu.edu]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Initial Safety and Toxicity Profile of Pleconaril
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pleconaril is an investigational, orally bioavailable antiviral agent with a broad spectrum of activity against picornaviruses, including enteroviruses and rhinoviruses.[1][2] It was developed for the potential treatment of various conditions, from the common cold and asthma exacerbations to more severe illnesses like viral meningitis.[1][3] Pleconaril's mechanism of action is unique; it binds to a hydrophobic pocket within the viral capsid protein VP1.[1][4] This binding stabilizes the capsid, preventing the virus from uncoating and releasing its RNA into the host cell, thereby halting replication.[3][4] While showing promise in clinical trials, its development has been hampered by safety concerns, primarily related to drug interactions.[3][4] This guide provides a detailed overview of the initial safety and toxicity profile of Pleconaril, drawing from key preclinical and clinical studies.
Preclinical Safety and Toxicity
Initial preclinical evaluations in animal models were conducted to establish the early safety profile of Pleconaril and to determine its efficacy. These studies were foundational in guiding the design of subsequent human clinical trials.
Animal Toxicology Studies
Pleconaril was tested in various animal models to assess its in vivo activity and safety. In studies involving mice, no overt signs of toxicity were observed even at therapeutic doses.[5] Control groups of mock-infected mice treated with either Pleconaril or a placebo were monitored daily for any changes in behavior or growth, with no significant adverse findings.[5]
Table 1: Summary of Preclinical Animal Studies on Pleconaril
| Species | Study Type | Dosing Regimen | Key Safety/Toxicity Findings | Reference |
| Mice (suckling) | Efficacy and Safety | 93 mg/kg/day | No overt toxicity observed. | [5] |
| Mice (weanling) | Efficacy and Safety | 26 mg/kg/day | No overt toxicity observed. | [5] |
| Mice (adult) | Efficacy and Safety | 20 mg/kg/day and 200 mg/kg/day | No overt toxicity observed. | [5] |
| Rats | Pharmacokinetics | Oral dosing (dose not specified) | Drug levels in brain tissue exceeded those in serum. | [5] |
Experimental Protocols: Animal Efficacy and Toxicity Model
A representative experimental protocol for assessing the in vivo efficacy and safety of Pleconaril in a lethal enterovirus infection model in mice is described below.
-
Animal Models: Lethal enterovirus infection models were established in different age groups of mice: coxsackievirus A9 (CVA9) in suckling mice, coxsackievirus A21 (CVA21) in weanling mice, and coxsackievirus B3 (CVB3) in adult mice.[5][6]
-
Compound Formulation: Pleconaril was formulated as a suspension in a vehicle of 0.5% xanthan gum and 1% Tween 80.[5]
-
Dosing: The compound was administered intragastrically via a gavage needle.[5] Dosing regimens varied depending on the specific study, with both prophylactic (before viral challenge) and therapeutic (after viral challenge) models being evaluated.[5][6]
-
Toxicity Monitoring: A control group of mock-infected mice received either Pleconaril or the placebo vehicle. These animals were monitored daily for any changes in behavior, growth, or other signs of overt toxicity.[5][7]
-
Efficacy Assessment: The primary efficacy endpoint was the survival rate of the infected mice.[5][6] In some studies, viral titers in target tissues, such as the pancreas, were also measured to assess the drug's antiviral activity.[7]
Clinical Safety and Toxicity
Following promising preclinical data, Pleconaril advanced to clinical trials to evaluate its safety, tolerability, and efficacy in humans.
Early Phase Clinical Trials
Pleconaril has been administered to over 1,700 individuals in clinical trials and has generally been well-tolerated, with no significant drug-related adverse events reported in comparison to placebo in some studies.[5][8] However, other trials have noted a higher incidence of certain adverse events.
Table 2: Summary of Adverse Events in Key Pleconaril Clinical Trials
| Study Population | Pleconaril Dose | Adverse Event | Pleconaril Group (%) | Placebo Group (%) | Reference |
| Adults with Colds | 400 mg three times daily | Nausea | 7% | 3% | [9] |
| Adults with Colds | 400 mg three times daily | Diarrhea | 9% | 7% | [10][11] |
| Adults with Colds | Not specified | Nausea | 6% | 4% | [10][11] |
| Adults with Colds | Not specified | Headache | Most common AE | Most common AE | [10] |
| Adults with Enteroviral Meningitis | 200 mg three times daily | Any treatment-emergent AE | 68% | 74% | [12] |
| Neonates with Enterovirus Sepsis | 5 mg/kg | Treatment-related AE | 1 of 43 subjects | 3 of 18 subjects | [13] |
Note: The incidence of headache was reported as the most common adverse event in both groups, but specific percentages were not provided in the cited source.
In two large, double-blind, placebo-controlled trials for the treatment of the common cold, the most frequently reported adverse events were headache, diarrhea, and nausea.[10] Over 95% of these events were of mild or moderate severity.[10] In studies of enteroviral meningitis, the overall proportion of patients reporting treatment-emergent adverse events was similar between the Pleconaril and placebo groups.[12]
A significant safety concern that emerged from a subsequent prophylaxis study was the induction of cytochrome P-450 3A (CYP3A) enzymes by Pleconaril.[10][11] This enzyme is responsible for the metabolism of many drugs, and its induction can lead to significant drug-drug interactions.[3] This finding was a major factor in the U.S. Food and Drug Administration's (FDA) decision not to approve the drug for general use.[4]
Experimental Protocols: Clinical Trial for Viral Respiratory Illness
The following is a generalized protocol from double-blind, placebo-controlled trials evaluating Pleconaril for the treatment of colds.
-
Study Population: Otherwise healthy adults and adolescents (≥ 14 years) presenting within 36 hours of the onset of viral respiratory illness symptoms.[9]
-
Randomization and Blinding: Subjects were randomized to receive either Pleconaril or a matching placebo in a double-blind fashion.[9]
-
Dosing: A common dosing regimen was Pleconaril 400 mg administered three times daily for 7 days.[9]
-
Safety Assessments: Safety was monitored through the recording of all adverse events.[10] Laboratory safety studies, including hematology, clinical chemistry, and urinalysis, were performed at enrollment and at the end of the study period.[10]
-
Efficacy Assessments: Efficacy was typically measured by the time to alleviation of illness, with subjects recording daily symptom scores, use of tissues, sleep disturbance, and impairment of daily activities.[9][10]
-
Virology Assessments: Nasal mucus samples were collected at baseline and at various time points during the study to quantify viral load and determine the presence of picornaviruses.[10]
Mechanism of Action and Potential for Toxicity
Pleconaril's antiviral effect is highly specific. It integrates into a hydrophobic pocket in the VP1 protein of the picornavirus capsid.[5] This action rigidifies the virion, which in turn prevents the conformational changes necessary for the virus to attach to the host cell receptor and uncoat its RNA.[1][5] This targeted mechanism suggests a favorable safety profile, as it does not interfere with host cellular processes.[5][8]
The primary toxicity concern identified in clinical development is Pleconaril's induction of the hepatic enzyme CYP3A.[3][4] This can accelerate the metabolism of other drugs that are substrates of this enzyme, such as certain oral contraceptives, potentially reducing their efficacy.[10][11] This interaction profile complicates its use in the general population and was a significant hurdle in its path to regulatory approval.
Pharmacokinetics in Relation to Safety
The pharmacokinetic profile of Pleconaril is characterized by good oral bioavailability and extensive distribution.
Table 3: Pharmacokinetic Parameters of Pleconaril
| Parameter | Value/Characteristic | Population | Reference |
| Oral Bioavailability | ~70% | Adults | [1][3] |
| Protein Binding | >99% | Not specified | [1][3] |
| Metabolism | Hepatic | Not specified | [1] |
| Excretion | <1% unchanged in urine; ~80% in feces | Not specified | [1][2] |
| Tissue Penetration | Achieves higher concentrations in CNS and nasal secretions than in serum | Adults | [2] |
| Effect of Food | Bioavailability is significantly increased with a fat-containing meal | Adults | [14][15] |
| Cmax (5 mg/kg single dose) | 1,272.5 ± 622.1 ng/ml | Children (2-12 years) | [16] |
| Tmax (5 mg/kg single dose) | 4.1 ± 1.5 h | Children (2-12 years) | [16] |
The high degree of protein binding and hepatic metabolism are key characteristics. The introduction of a trifluoromethyl group in its chemical structure was a modification designed to protect the molecule from oxidative metabolism, contributing to a longer serum half-life.[5] While this enhances its antiviral potency, the hepatic metabolism is also linked to the induction of CYP3A enzymes, the primary safety concern. The drug's ability to penetrate the central nervous system and nasal epithelium at concentrations higher than in plasma is advantageous for treating meningitis and respiratory infections, respectively.[2][14]
Conclusion
The initial safety and toxicity profile of Pleconaril, as established through preclinical and early clinical studies, indicates that the drug is generally well-tolerated. In animal models, no overt toxicity was observed at effective doses. In human trials, adverse events were typically mild to moderate, with gastrointestinal effects such as nausea and diarrhea being the most common. However, the discovery of Pleconaril's potential to induce CYP3A enzymes raised significant safety concerns regarding drug-drug interactions. This finding has been a major impediment to its regulatory approval for widespread use. Despite its demonstrated efficacy against a range of picornavirus infections, the safety considerations, particularly the risk of altering the metabolism of co-administered drugs, have defined the later stages of its development and limited its clinical application.
References
- 1. Pleconaril - Wikipedia [en.wikipedia.org]
- 2. Pleconaril: a novel antipicornaviral drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Activity of Pleconaril against Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of pleconaril against enteroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Oral pleconaril treatment of picornavirus-associated viral respiratory illness in adults: efficacy and tolerability in phase II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of Oral Pleconaril for Treatment of Colds Due to Picornaviruses in Adults: Results of 2 Double-Blind, Randomized, Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of oral pleconaril for treatment of colds due to picornaviruses in adults: results of 2 double-blind, randomized, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. A Randomized, Double-Blind, Placebo-Controlled Trial of Pleconaril for the Treatment of Neonates With Enterovirus Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Single-Dose Pharmacokinetics of a Pleconaril (VP63843) Oral Solution and Effect of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Single-dose pharmacokinetics of a pleconaril (VP63843) oral solution and effect of food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Single-Dose Pharmacokinetics of a Pleconaril (VP63843) Oral Solution in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Quantitative Analysis of Pleconaril using LC-MS/MS with Pleconaril-d4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pleconaril is an orally bioavailable antiviral compound that has demonstrated activity against a broad spectrum of picornaviruses, including enteroviruses and rhinoviruses, the causative agents of numerous human diseases ranging from the common cold to more severe conditions like meningitis and myocarditis.[1][2][3][4][5] The mechanism of action of Pleconaril involves binding to a hydrophobic pocket within the viral capsid protein VP1. This binding stabilizes the capsid, thereby preventing the virus from uncoating and releasing its RNA into the host cell, a critical step for viral replication.[1][2][3][4]
Accurate quantification of Pleconaril in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique well-suited for this purpose. The use of a stable isotope-labeled internal standard, such as Pleconaril-d4, is crucial for achieving high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.
This document provides detailed application notes and protocols for the quantitative analysis of Pleconaril in plasma using LC-MS/MS with this compound as an internal standard.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting Pleconaril from plasma samples prior to LC-MS/MS analysis. Acetonitrile is a commonly used solvent for this purpose due to its efficiency in protein removal.[6][7][8]
Materials:
-
Human plasma samples
-
Pleconaril and this compound stock solutions (in a suitable organic solvent like methanol or acetonitrile)
-
Acetonitrile (HPLC or LC-MS grade)
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
Autosampler vials with inserts
Protocol:
-
Spiking of Internal Standard: To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add a specific volume of the this compound internal standard working solution to achieve a final concentration within the linear range of the assay.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample. The 3:1 ratio of acetonitrile to plasma is critical for efficient protein precipitation.[8]
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial, taking care not to disturb the protein pellet.
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
The following parameters provide a starting point for the development of a robust LC-MS/MS method for Pleconaril quantification. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or a shallow gradient optimized for separation |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40°C |
| Autosampler Temp. | 4°C |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Pleconaril: m/z 382.2 → 149.1 (example) |
| This compound: m/z 386.2 → 153.1 (example) | |
| Ion Source Temp. | 350 - 500°C |
| Nebulizer Gas | Nitrogen |
| Drying Gas | Nitrogen |
| Capillary Voltage | 3.0 - 4.5 kV |
| Collision Gas | Argon |
| Collision Energy | To be optimized for each transition |
Quantitative Data Summary
A validated bioanalytical method should demonstrate acceptable linearity, accuracy, precision, recovery, and matrix effect. The following tables are examples of how to present such data, which should be generated during method validation.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting Factor |
| Pleconaril | 1 - 1000 | > 0.99 | 1/x² |
Table 2: Intra- and Inter-Assay Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%) |
| LLOQ | 1 | < 20 | 80 - 120 | < 20 | 80 - 120 |
| Low | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | > 80 | 85 - 115 |
| High | 800 | > 80 | 85 - 115 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of Pleconaril.
Mechanism of Action: Picornavirus Entry and Uncoating Inhibition
Caption: Pleconaril's mechanism of action on picornavirus entry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Picornavirus uncoating - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Picornavirus - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Pleconaril
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pleconaril is an orally bioavailable, broad-spectrum antiviral agent that has demonstrated significant activity against picornaviruses, including enteroviruses and rhinoviruses.[1] These viruses are responsible for a wide array of human illnesses, from the common cold to more severe conditions like meningitis and myocarditis.[1] Pleconaril functions as a capsid inhibitor, binding to a hydrophobic pocket in the viral protein 1 (VP1).[2][3] This action stabilizes the viral capsid, thereby preventing the virus from attaching to host cells and uncoating its RNA, which effectively halts viral replication.[2][4][5] This document provides detailed application notes and protocols for utilizing various animal models to study the in vivo effects of Pleconaril, including its efficacy and pharmacokinetics.
Mechanism of Action
Pleconaril's mechanism of action is highly specific to the viral particle. It integrates into a hydrophobic pocket within the VP1 capsid protein, which is a key structural component of the picornavirus virion.[2][6] This binding event induces conformational changes that increase the rigidity of the capsid.[7] As a result, two critical early steps in the viral life cycle are inhibited: attachment to the host cell receptor and the subsequent uncoating or release of the viral RNA into the cytoplasm.[6][7][8] By preventing these initial stages of infection, Pleconaril effectively neutralizes the virus before it can replicate.
Pleconaril's mechanism of action against picornaviruses.
Animal Models for Efficacy Studies
Mouse models are the primary systems used to evaluate the in vivo efficacy of Pleconaril against lethal enterovirus infections. Different models utilizing various strains of coxsackievirus have been established in mice of different ages to mimic various aspects of human disease.[4][9]
Coxsackievirus B3 (CVB3) Myocarditis Model in Adult Mice
This model is widely used to study enteroviral myocarditis.
-
Animal Strain: Adult male BALB/c mice.
-
Virus Strain: Coxsackievirus B3 strain M (CVB3-M).
-
Infection Protocol: Mice are infected with a lethal inoculum of CVB3-M.
-
Therapeutic Potential: This model is suitable for testing both prophylactic (preventative) and therapeutic (treatment) dosing regimens of Pleconaril.[9]
Coxsackievirus A21 (CVA21) Model in Weanling Mice
This model represents a lethal systemic enterovirus infection.[7]
-
Animal Strain: Weanling ICR mice (female, 9 to 12 g).[7]
-
Virus Strain: Coxsackievirus A21 strain Kenny (CVA21-Kenny).[7]
-
Infection Protocol: Mice are infected via the intraperitoneal route with a dose titrated to cause approximately 80% mortality in untreated animals.[7]
-
Therapeutic Potential: Useful for evaluating dose-dependent protection from lethal disease.
Coxsackievirus A9 (CVA9) Model in Suckling Mice
This model is used to study severe enterovirus infection in a neonatal context.[7]
-
Animal Strain: Suckling ICR mice (2 to 4 days old).[7]
-
Virus Strain: Coxsackievirus A9 (CVA9).[7]
-
Infection Protocol: Pups are infected via the intraperitoneal route.[7]
-
Therapeutic Potential: Effective for testing single-dose therapeutic interventions post-infection.[7]
Enterovirus 71 (EV71) Model in Neonatal Mice
This model is relevant for studying hand, foot, and mouth disease and associated neurological complications.
-
Animal Strain: One-day-old ICR mice.
-
Virus Strain: Enterovirus 71.
-
Therapeutic Potential: Can be used to assess the ability of Pleconaril to reduce morbidity and mortality in neonatal EV71 infection.
Enterovirus-D68 (EV-D68) and Coxsackievirus B5 (CVB5) Models
These models are used to study respiratory and systemic enterovirus infections.[5]
-
Animal Strain: BALB/c mice for CVB5.[5] A mouse respiratory model is used for EV-D68.[6]
-
Virus Strain: Enterovirus-D68 or Coxsackievirus B5.[5]
-
Therapeutic Potential: These models have been used to test Pleconaril analogs for their ability to reduce viremia and viral titers in target organs like the lungs and pancreas.[5][6]
Experimental Protocols
Below are detailed protocols for conducting in vivo efficacy studies with Pleconaril in the established mouse models.
General experimental workflow for in vivo Pleconaril efficacy studies.
Protocol 1: CVB3-M Infection in Adult Mice
-
Animals: Use adult male BALB/c mice.
-
Drug Administration:
-
Prepare Pleconaril in a suitable vehicle (e.g., a mixture of polyethylene glycol 200, ethanol, and propylene glycol).
-
For prophylactic studies, administer Pleconaril (e.g., 200 mg/kg) orally via gavage 2 hours before infection.
-
For therapeutic studies, dosing can be initiated after infection.
-
Administer subsequent doses at 24-hour intervals for a total of five daily doses.
-
A placebo group receiving the vehicle alone must be included.
-
-
Infection: Infect mice with an 80% lethal inoculum of CVB3 strain M.
-
Monitoring and Endpoints:
-
Monitor animals daily for survival for at least 12-14 days.[2]
-
To assess antiviral effect, sacrifice a subset of animals 2 hours after the final drug dose.
-
Excise target organs (heart and pancreas), weigh them, and homogenize as a 20% (wt/vol) suspension in media.
-
Determine virus titers in the tissue homogenates using a standard plaque assay or TCID50 assay.
-
Protocol 2: CVA21 Infection in Weanling Mice
-
Animals: Use weanling female ICR mice (9-12 g).[7]
-
Drug Administration:
-
Infection: Infect mice via the intraperitoneal route with a dose of CVA21 strain Kenny sufficient to cause ~85% mortality.[2]
-
Monitoring and Endpoints: Observe the animals daily for 14 days and record mortality to generate survival curves.[2][7]
Protocol 3: Pharmacokinetic Studies in Adult Mice
-
Animals: Use adult mice.
-
Drug Administration: Administer a single dose of Pleconaril by oral gavage at various concentrations (e.g., 2, 20, and 200 mg/kg).[2][7]
-
Sample Collection: Collect serum samples at multiple time points over a 24-hour period (e.g., 1, 2, 4, 8, 12, 24 hours post-administration).[2][7]
-
Analysis: Determine the concentration of Pleconaril in the serum samples using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS). This will allow for the calculation of key pharmacokinetic parameters.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo studies of Pleconaril.
Table 1: Efficacy of Pleconaril in Mouse Models of Enterovirus Infection
| Animal Model | Virus Strain | Pleconaril Dosage | Outcome | Reference |
| Adult BALB/c Mice | CVB3-M | 20 mg/kg/day | Protection from lethal disease | [2] |
| Adult BALB/c Mice | CVB3-M | 200 mg/kg/day | 90% survival | [2] |
| Weanling ICR Mice | CVA21-Kenny | 19 mg/kg/day | Statistically significant increase in survival | [7] |
| Weanling ICR Mice | CVA21-Kenny | 75 mg/kg/day | 100% survival | [7] |
| Suckling ICR Mice | CVA9 | 200 mg/kg (single dose) | 80% survival | [2] |
| One-day-old ICR Mice | EV71 | Not specified | Reduced morbidity and mortality |
Table 2: Antiviral Effect of Pleconaril on Viral Titers in CVB3-M Infected Mice
| Tissue | Treatment Group | Mean Viral Titer (log10 PFU/g) | Reduction in Viral Titer | Reference |
| Pancreas | Placebo | 8.3 | - | |
| Pancreas | Pleconaril (200 mg/kg) | 5.2 | >3 logs | |
| Heart | Placebo | 7.1 | - | |
| Heart | Pleconaril (200 mg/kg) | 4.8 | >2 logs |
Table 3: Pharmacokinetics of a Single Oral Dose of Pleconaril in Adult Mice
| Oral Dose | Serum Concentration at 1 hour (ng/ml) | Reference |
| 2 mg/kg | <100 | [2][7] |
| 20 mg/kg | 738 | [2][7] |
| 200 mg/kg | 3,140 | [2][7] |
Conclusion
The animal models described provide robust systems for evaluating the in vivo efficacy and pharmacokinetics of Pleconaril and its analogs. The data consistently demonstrate that Pleconaril can significantly increase survival rates and reduce viral loads in target tissues in various models of lethal enterovirus infection.[2][9] The provided protocols offer a framework for researchers to conduct these studies, which are crucial for the continued development and characterization of capsid-binding inhibitors for the treatment of picornavirus infections.
References
- 1. Pleconaril: a novel antipicornaviral drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Relationship of Pleconaril Susceptibility and Clinical Outcomes in Treatment of Common Colds Caused by Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of Pleconaril against Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of potentially life-threatening enterovirus infections with pleconaril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pleconaril - Wikipedia [en.wikipedia.org]
- 8. longdom.org [longdom.org]
- 9. A Randomized, Double-Blind, Placebo-Controlled Trial of Pleconaril for the Treatment of Neonates With Enterovirus Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Pleconaril-d4 in Clinical Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Pleconaril-d4 as an internal standard in clinical pharmacokinetic (PK) studies of Pleconaril. This document includes a summary of relevant pharmacokinetic data, detailed experimental protocols for clinical studies and bioanalytical sample analysis, and diagrams illustrating the experimental workflow and the mechanism of action of Pleconaril.
Introduction to Pleconaril and the Role of Deuterated Internal Standards
Pleconaril is an investigational orally active antiviral drug with a broad spectrum of activity against picornaviruses, including enteroviruses and rhinoviruses, which are responsible for a range of illnesses from the common cold to severe conditions like viral meningitis.[1] It functions by inhibiting viral replication at the stages of attachment and uncoating.[2][3] To thoroughly understand the absorption, distribution, metabolism, and excretion (ADME) of Pleconaril in humans, robust clinical pharmacokinetic studies are essential.
In modern bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is crucial for accurate quantification of the drug in biological matrices.[4][5] this compound, a deuterated form of Pleconaril, serves as an ideal internal standard. Since it is chemically identical to Pleconaril but has a different mass, it co-elutes chromatographically and exhibits similar ionization efficiency, effectively compensating for variations in sample preparation and instrument response.[5][6]
Quantitative Pharmacokinetic Data Summary
The following table summarizes key pharmacokinetic parameters of Pleconaril from single-dose clinical studies in various populations.
| Population | Dosage | Fed State | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Elimination Half-life (t½) (h) | Reference |
| Adults | 200 mg | Fasting | 460 ± 300 | - | 4080 ± 2740 | - | [7] |
| 200 mg | Fed | 1140 ± 580 | - | 9080 ± 3230 | - | [7] | |
| Children (2-12 years) | 5 mg/kg | Fed | 1272.5 ± 622.1 | 4.1 ± 1.5 | 8131.2 ± 3411.8 | - | [2][8] |
| Neonates | 5 mg/kg | Fed | 686.7 | - | 5162.6 | 4.6 | [9] |
| 7.5 mg/kg | Fed | 617.1 | - | 5523.9 | 6.6 | [9] |
Data are presented as mean ± standard deviation where available.
Experimental Protocols
Clinical Pharmacokinetic Study Protocol: Single-Dose Oral Administration
This protocol outlines a typical design for a clinical study to evaluate the pharmacokinetics of a single oral dose of Pleconaril.
1.1. Study Design: An open-label, single-dose pharmacokinetic study.[2] For studies evaluating food effects, a randomized, two-way crossover design is employed (fed vs. fasting).[7]
1.2. Subject Recruitment:
-
Inclusion Criteria: Healthy adult, pediatric, or neonatal subjects, depending on the study population. Age, weight, and health status are defined in the protocol. For adult studies, subjects are typically non-smoking and within a specified body weight range.[7]
-
Exclusion Criteria: History of significant disease, allergies to the drug or formulation components, use of interacting medications, and participation in other clinical trials within a specified timeframe.[7]
-
Informed Consent: Written informed consent is obtained from all participants or their legal guardians prior to any study-related procedures.[2][7]
1.3. Dosing and Administration:
-
Subjects receive a single oral dose of Pleconaril (e.g., 200 mg for adults or 5 mg/kg for children).[2][7]
-
For studies with a "fed" arm, the drug is administered after a standardized meal (e.g., a high-fat breakfast).[7] In the "fasting" arm, subjects fast for a specified period (e.g., 10 hours) before and after dosing.[7]
1.4. Sample Collection:
-
Venous blood samples are collected in tubes containing an anticoagulant (e.g., EDTA).[7][8]
-
A typical sampling schedule includes a pre-dose sample (0 h) and multiple post-dose samples at time points such as 1, 2, 3, 4, 5, 6, 8, 12, and 24 hours.[7][8]
-
Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[7]
1.5. Pharmacokinetic Analysis:
-
Plasma concentrations of Pleconaril are determined using a validated bioanalytical method (see Protocol 2).
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.[7]
Bioanalytical Protocol: Quantification of Pleconaril in Plasma using LC-MS/MS with this compound
This protocol describes a general method for the quantification of Pleconaril in plasma samples using liquid chromatography-tandem mass spectrometry with this compound as the internal standard.
2.1. Materials and Reagents:
-
Pleconaril analytical standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized or HPLC grade)
-
Control human plasma
2.2. Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Pleconaril and this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Prepare a working solution of the internal standard (this compound) by diluting the stock solution.
-
Prepare calibration standards by spiking control plasma with known concentrations of Pleconaril over the expected concentration range.
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.
2.3. Sample Preparation (Protein Precipitation):
-
Allow plasma samples, calibration standards, and QCs to thaw at room temperature.
-
To a 100 µL aliquot of each plasma sample, add a fixed volume of the internal standard working solution (containing this compound).[6]
-
Add three volumes of cold acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
2.4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: A typical flow rate for analytical LC.
-
Injection Volume: A small volume of the prepared sample supernatant (e.g., 5-10 µL).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both Pleconaril and this compound. The specific m/z transitions would need to be optimized for the instrument used.
-
2.5. Data Analysis and Method Validation:
-
Quantify Pleconaril concentrations in the samples by calculating the peak area ratio of Pleconaril to this compound and comparing it to the calibration curve.
-
The method should be validated according to regulatory guidelines (e.g., FDA), assessing linearity, accuracy, precision, selectivity, recovery, and stability.
Visualizations
Caption: Workflow of a Clinical Pharmacokinetic Study of Pleconaril.
Caption: Mechanism of Action of Pleconaril.
References
- 1. mdpi.com [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Single-Dose Pharmacokinetics of a Pleconaril (VP63843) Oral Solution and Effect of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
Application Note: Quantification of Pleconaril in Tissue Samples Using LC-MS/MS
Introduction
Pleconaril is a broad-spectrum antiviral agent that has shown significant activity against picornaviruses, including enteroviruses and rhinoviruses.[1][2] It functions as a capsid inhibitor, binding to a hydrophobic pocket in the viral capsid protein VP1.[3][4][5] This binding stabilizes the capsid, preventing the uncoating of the viral RNA and its attachment to host cells, thereby inhibiting viral replication.[2][5][6] Given its therapeutic potential, particularly for central nervous system and upper respiratory tract infections, robust and reliable methods for quantifying Pleconaril concentrations in various tissues are crucial for pharmacokinetic, toxicokinetic, and drug distribution studies.[7][8] This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Pleconaril in tissue homogenates.
Physicochemical Properties of Pleconaril
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₈F₃N₃O₃ | [1] |
| Molecular Weight | 381.35 g/mol | [3] |
| CAS Number | 153168-05-9 | [1] |
| Solubility | Soluble in DMSO, ethanol, and dimethylformamide. | [9] |
| Protein Binding | >99% | [1][10] |
Experimental
A validated LC-MS/MS method was developed for the quantification of Pleconaril in tissue. The method involves tissue homogenization, protein precipitation for sample clean-up, and subsequent analysis by reversed-phase liquid chromatography coupled with a triple quadrupole mass spectrometer.
-
Pleconaril reference standard (≥98% purity)
-
Pleconaril-d4 (internal standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control tissue (e.g., brain, lung, liver)
-
Liquid Chromatograph: UHPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm)[11]
| Parameter | Condition |
| Column | XBridge™ C18 (2.1 x 50 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for analyte separation (e.g., start at 20% B, ramp to 80% B) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| MRM Transitions | Pleconaril: m/z 382.4 > 54.1[11], this compound: m/z 386.4 > 128.0[11] |
| Collision Energy | Optimized for each transition |
Method Validation Summary
The method was validated according to established guidelines for bioanalytical method validation.[12] The following tables summarize the expected performance characteristics of the assay.
| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |
| Pleconaril | 5 - 5000 | >0.99 | 5 |
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
| LQC | 15 | ≤15% | 85-115% | ≤15% | 85-115% |
| MQC | 250 | ≤15% | 85-115% | ≤15% | 85-115% |
| HQC | 4000 | ≤15% | 85-115% | ≤15% | 85-115% |
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |
| LQC | 15 | Consistent and reproducible | 85-115% |
| HQC | 4000 | Consistent and reproducible | 85-115% |
Detailed Laboratory Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Pleconaril Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Pleconaril reference standard and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol following the same procedure.
-
Working Solutions: Prepare serial dilutions of the Pleconaril stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality controls (QCs).
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to obtain a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.
Protocol 2: Tissue Sample Preparation
-
Tissue Weighing: Accurately weigh approximately 100 mg of tissue into a 2 mL homogenization tube.
-
Homogenization: Add 400 µL of ice-cold ultrapure water to the tissue. Homogenize the tissue using a bead beater or other appropriate homogenizer until a uniform suspension is achieved.[6][13]
-
Aliquoting: Transfer a 50 µL aliquot of the tissue homogenate to a clean 1.5 mL microcentrifuge tube.
-
Protein Precipitation: Add 200 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to the tissue homogenate.[11]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Dilution: Add 100 µL of ultrapure water to the supernatant. Mix well.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Visualizations
References
- 1. Pleconaril - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. Pleconaril | Virus Protease | Antiviral | TargetMol [targetmol.com]
- 4. Pleconaril | C18H18F3N3O3 | CID 1684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Activity of Pleconaril against Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pleconaril: a novel antipicornaviral drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity of pleconaril against enteroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. google.com [google.com]
- 11. A Randomized, Double-Blind, Placebo-Controlled Trial of Pleconaril for the Treatment of Neonates With Enterovirus Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection and quantification of Covid-19 antiviral drugs in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Determining Pleconaril IC50 and EC50 Values
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pleconaril is an investigational broad-spectrum antiviral agent that inhibits the replication of picornaviruses, such as enteroviruses and rhinoviruses.[1][2] Its mechanism of action involves binding to a hydrophobic pocket within the viral capsid protein VP1.[1][3] This binding stabilizes the capsid, thereby preventing the virus from uncoating and releasing its RNA into the host cell, and in some cases, inhibiting attachment to the host cell receptor.[2][4] The determination of the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) are critical early steps in the evaluation of its antiviral activity. The IC50 value represents the concentration of Pleconaril required to inhibit 50% of the viral replication in an infected cell culture, while the EC50 value is the concentration required to protect 50% of cells from the virus-induced cytopathic effect (CPE).[5][6] This document provides detailed protocols for determining these values.
Data Presentation
Table 1: Summary of Pleconaril In Vitro Activity and Cytotoxicity
| Parameter | Description | Typical Cell Lines | Typical Value Range | Reference |
| EC50 | 50% effective concentration to protect cells from virus-induced CPE. | HeLa, LLC-MK2D, RD, BGM | 0.001 - 3.4 µM | [5][7] |
| IC50 | 50% inhibitory concentration of viral replication. | HeLa, Vero | ≤0.03 µM for 50% of clinical isolates | [5][8] |
| CC50 | 50% cytotoxic concentration, causing 50% reduction in cell viability. | HeLa, LLC-MK2D, RD | 12.5 - 25 µM | [5][9] |
| SI | Selectivity Index (CC50/EC50). A higher value indicates greater selectivity. | - | ≥34 for all isolates | [9] |
Experimental Protocols
Protocol 1: Determination of EC50 using a Cytopathic Effect (CPE) Reduction Assay
This protocol determines the concentration of Pleconaril required to protect 50% of cells from virus-induced death.
Materials:
-
Pleconaril
-
Susceptible host cell line (e.g., HeLa, RD, LLC-MK2D)[5]
-
Virus stock (e.g., Rhinovirus, Enterovirus)
-
Cell culture medium (e.g., MEM with 5-10% FBS)[5]
-
96-well tissue culture plates
-
Dimethyl sulfoxide (DMSO)
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
-
Glutaraldehyde
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the 96-well plates with the appropriate cell line at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 2.8 x 10^4 cells/well for HeLa cells).[5]
-
Drug Preparation: Prepare a stock solution of Pleconaril in DMSO. Create a series of twofold serial dilutions of Pleconaril in cell culture medium to achieve final concentrations ranging from approximately 0.004 µg/ml to 3.8 µg/ml.[7]
-
Virus Dilution: Dilute the virus stock to a concentration that causes approximately 80% destruction of the cell monolayer within the assay period (typically 3-5 days).[7]
-
Infection and Treatment:
-
Remove the growth medium from the cells.
-
Infect the cells with the diluted virus.
-
Immediately add the different concentrations of Pleconaril to the infected wells.
-
Include virus control wells (cells + virus, no drug) and cell control wells (cells only, no virus or drug).
-
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 3-5 days, or until significant CPE is observed in the virus control wells.[5][7]
-
Quantification of CPE (Crystal Violet Staining):
-
Fix the cells with glutaraldehyde.[7]
-
Stain the cells with crystal violet solution.
-
Rinse the plates to remove excess stain and allow them to dry.
-
Solubilize the stain in each well (e.g., with methanol or a detergent-based solution).
-
Measure the optical density (OD) at 570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell protection for each drug concentration relative to the virus and cell controls.
-
Plot the percentage of protection against the log of the drug concentration.
-
Determine the EC50 value using a four-parameter logistic regression curve-fitting program.[7]
-
Protocol 2: Determination of IC50 using a Viral RNA Inhibition Assay (qRT-PCR)
This protocol quantifies the reduction in viral RNA levels to determine the IC50.
Materials:
-
Pleconaril
-
Susceptible host cell line
-
Virus stock
-
Cell culture medium
-
96-well tissue culture plates
-
RNA extraction kit
-
qRT-PCR reagents (primers, probe, master mix)
-
Real-time PCR instrument
Procedure:
-
Cell Seeding and Drug Treatment: Follow steps 1 and 2 from Protocol 1.
-
Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period sufficient for viral replication but before significant CPE occurs (e.g., 24-48 hours).
-
RNA Extraction: Lyse the cells and extract total RNA from each well using a commercial RNA extraction kit.
-
qRT-PCR:
-
Perform reverse transcription followed by quantitative PCR (qRT-PCR) using primers and a probe specific for a conserved region of the viral genome.[10]
-
Use a housekeeping gene (e.g., GAPDH) as an internal control.
-
-
Data Analysis:
-
Determine the viral RNA levels relative to the internal control for each drug concentration.
-
Calculate the percentage of inhibition of viral RNA synthesis compared to the untreated virus control.
-
Plot the percentage of inhibition against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.[11]
-
Protocol 3: Determination of CC50 using an MTT Assay
This protocol assesses the cytotoxicity of Pleconaril on the host cells.
Materials:
-
Pleconaril
-
Host cell line
-
Cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[9]
-
Solubilization buffer (e.g., 0.04 N HCl in isopropanol or DMSO)[5]
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the 96-well plates with the host cell line as in Protocol 1.
-
Drug Treatment: Add serial dilutions of Pleconaril to the wells (without virus). Include cell control wells with no drug.
-
Incubation: Incubate the plates for the same duration as the antiviral assays (e.g., 3 days).[5]
-
MTT Assay:
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated cell control.
-
Plot the percentage of viability against the log of the drug concentration and determine the CC50 value.[5]
-
Mandatory Visualization
Caption: Mechanism of action of Pleconaril.
Caption: Experimental workflow for EC50 and CC50 determination.
References
- 1. Pleconaril - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. youtube.com [youtube.com]
- 5. Activity of Pleconaril against Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of the anti-enterovirus activity of a series of pleconaril/pirodavir-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relationship of Pleconaril Susceptibility and Clinical Outcomes in Treatment of Common Colds Caused by Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of pleconaril against enteroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Efficacy and Safety of Oral Pleconaril for Treatment of Colds Due to Picornaviruses in Adults: Results of 2 Double-Blind, Randomized, Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pleconaril in Viral Entry and Uncoating Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pleconaril is a well-characterized, orally bioavailable small-molecule antiviral agent with broad-spectrum activity against picornaviruses, including enteroviruses and rhinoviruses.[1][2] It functions as a capsid inhibitor, making it an invaluable tool for virological research, particularly in studies focused on the early stages of viral infection, such as cell entry and the uncoating of the viral genome.[1][3] Pleconaril specifically targets a hydrophobic pocket within the viral protein 1 (VP1) of the capsid.[4][5] By binding to this site, it stabilizes the capsid, preventing the conformational changes required for the release of viral RNA into the host cell's cytoplasm, thereby halting the infection cycle.[6][7] For some enteroviruses, it can also prevent the virus from attaching to the host cell.[6]
These application notes provide an overview of how pleconaril can be utilized as a research tool, summarize its quantitative antiviral activity, and offer detailed protocols for key experiments.
Mechanism of Action
Pleconaril exerts its antiviral effect by physically integrating into a hydrophobic pocket located within the VP1 capsid protein.[4][8] This pocket is naturally occupied by a lipid molecule, or "pocket factor," which plays a role in regulating the stability of the virion.[7] Pleconaril displaces this factor and binds tightly within the pocket, leading to a more rigid and stabilized capsid structure.[2][4] This increased rigidity inhibits the conformational flexibility that the virus requires for two critical early-stage processes:
-
Attachment Inhibition: For some viruses, the conformational changes blocked by pleconaril are necessary for the virion to properly engage with host cell receptors.[6][9]
-
Uncoating Inhibition: The primary mechanism is the prevention of viral uncoating.[1][2] After entering the host cell, the stabilized capsid cannot undergo the necessary structural changes to release its RNA genome into the cytoplasm, effectively terminating the replication process.[6]
The specificity of pleconaril for the VP1 pocket makes it a precise tool for isolating and studying these specific steps in the viral life cycle.[10]
Caption: Mechanism of Pleconaril Action.
Data Presentation: Antiviral Activity of Pleconaril
The following tables summarize the in vitro activity of pleconaril against a range of picornaviruses. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) is the concentration of the drug that inhibits viral replication or cytopathic effect by 50%. The 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/IC50, is a measure of the drug's therapeutic window.
Table 1: Pleconaril Activity Against Prototypic Enterovirus Strains
| Virus Serotype | Cell Line | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
| Coxsackievirus A9 | LLC-MK2D | 0.001 | >12.5 | >12500 |
| Coxsackievirus B3 (M) | HeLa | 0.02 | >25 | >1250 |
| Coxsackievirus B3 (Nancy) | HeLa | >12.5 | >25 | <2 |
| Echovirus 11 | RD | 0.004 | >25 | >6250 |
| Enterovirus 71 | RD | 0.3 ± 0.2 | >131 | >437 |
| Poliovirus 1 | BGM | 11 ± 1 | >517 | >47 |
| Data sourced from multiple studies.[1][3] |
Table 2: Pleconaril Activity Against Clinical Enterovirus Isolates
| Metric | Value (μM) |
| Concentration Range for 99% of Isolates | 0.002 - 3.4 |
| MIC50 (IC50 for 50% of isolates) | ≤ 0.03 |
| MIC90 (IC50 for 90% of isolates) | ≤ 0.18 |
| Based on a study of 215 clinical isolates.[1] |
Table 3: Efficacy of Pleconaril in Human Clinical Studies
| Study Population | Metric | Placebo Group | Pleconaril Group | P-value |
| Adults with Picornavirus Colds | Median Time to Illness Alleviation | 7.3 days | 6.3 days | <0.001 |
| Adults with Picornavirus Colds | Virus Culture Positive (Day 3) | 72% | 53% | <0.0001 |
| Adults with Experimental Coxsackievirus A21 | Reduction in Viral Shedding | - | Significant | <0.001 |
| Data from placebo-controlled trials.[10][11][12][13] |
Experimental Protocols
Pleconaril can be used in a variety of in vitro assays to study viral entry, uncoating, and the development of resistance.
Protocol 1: Virus Cytopathic Effect (CPE) Inhibition Assay
This assay determines the concentration of pleconaril required to protect a cell monolayer from virus-induced cell death (cytopathic effect). It is the standard method for determining IC50 values.
Materials:
-
96-well tissue culture plates
-
Host cells appropriate for the virus (e.g., HeLa, RD, LLC-MK2D)[1][14]
-
Cell culture medium (e.g., MEM with 5-10% FBS)[14]
-
Virus stock of known titer
-
Pleconaril stock solution (e.g., in DMSO)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 2.8 x 10⁴ cells/well for HeLa cells).[1][14] Incubate at 37°C in a 5% CO2 atmosphere.[1]
-
Compound Preparation: Prepare serial twofold dilutions of pleconaril in cell culture medium.[1] It is common to first prepare a concentrated dilution series in DMSO and then dilute this 1:100 into the final medium to keep the DMSO concentration low and constant across all wells.[1]
-
Infection: After 24 hours, remove the growth medium from the cell plates. Add 150 µL of medium containing the virus at a predetermined dilution (e.g., 100 CCID50).[8]
-
Treatment: Immediately add the prepared pleconaril dilutions to the infected wells. Include "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus or drug) wells.
-
Incubation: Incubate the plates for a period sufficient to observe complete CPE in the virus control wells (typically 2-5 days) at the optimal temperature for the virus (e.g., 37°C).[8]
-
Quantification of CPE:
-
Visually inspect plates and score for CPE.
-
Alternatively, quantify cell viability. For an MTT assay, add MTT solution and incubate for 2-4 hours. Then, solubilize the formazan crystals and read the absorbance at 570 nm.[14]
-
-
Data Analysis: Calculate the percentage of cell protection for each drug concentration relative to the virus and cell controls. The IC50 is determined by plotting the percentage of protection against the log of the drug concentration and using non-linear regression analysis.[3]
Protocol 2: Isolation of Pleconaril-Resistant Virus Variants
This protocol uses drug selection pressure to isolate and study viral mutants that are resistant to pleconaril.
Materials:
-
Confluent monolayers of host cells in 6-well plates or flasks
-
Wild-type virus stock
-
Pleconaril at a selective concentration (e.g., 1 µg/mL or ~2.6 µM)[2]
-
Agarose or methylcellulose overlay medium
-
Sterile pipettes and culture supplies
Methodology:
-
Infection under Pressure: Incubate a high titer of wild-type virus (e.g., 10⁶ pfu) with a selective concentration of pleconaril for 1 hour.[2]
-
Plaque Assay: Adsorb the virus-drug mixture onto a confluent monolayer of host cells for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing the same concentration of pleconaril.[2]
-
Incubation: Incubate the plates until plaques (zones of cell death) are visible. These plaques represent viruses that were able to replicate in the presence of the drug.
-
Plaque Picking: Isolate a well-formed plaque using a sterile pipette tip and transfer it to a tube containing culture medium. This creates a primary isolate of a potentially resistant variant.
-
Plaque Purification: To ensure the isolate is clonal, perform at least two more rounds of plaque purification under the same selective pressure.[2]
-
Characterization:
-
Phenotypic: Determine the IC50 of the purified variant for pleconaril using the CPE assay (Protocol 1) to confirm resistance (defined as a significant, e.g., ≥10-fold, increase in IC50).[10]
-
Genotypic: Extract viral RNA, reverse transcribe, and sequence the VP1 gene to identify mutations within or near the drug-binding pocket.[2]
-
Caption: Workflow for a CPE Inhibition Assay.
Conclusion
Pleconaril remains a cornerstone research tool for the study of picornavirus biology. Its well-defined mechanism of action allows scientists to precisely inhibit viral uncoating, thereby facilitating detailed investigations into the molecular events of viral entry. By using the protocols outlined above, researchers can quantify antiviral activity, dissect mechanisms of drug resistance, and screen for novel capsid-binding inhibitors. Although its clinical development faced hurdles, its value in the laboratory for advancing our understanding of virology and antiviral drug discovery is undisputed.[5][15]
References
- 1. Activity of Pleconaril against Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Exploration of the anti-enterovirus activity of a series of pleconaril/pirodavir-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Pleconaril | C18H18F3N3O3 | CID 1684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Relationship of Pleconaril Susceptibility and Clinical Outcomes in Treatment of Common Colds Caused by Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of Oral Pleconaril for Treatment of Colds Due to Picornaviruses in Adults: Results of 2 Double-Blind, Randomized, Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of oral pleconaril for treatment of colds due to picornaviruses in adults: results of 2 double-blind, randomized, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical activity of pleconaril in an experimentally induced coxsackievirus A21 respiratory infection [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming low recovery of Pleconaril-d4 in sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low recovery of Pleconaril-d4 during sample preparation for bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our assays?
This compound is a deuterated form of Pleconaril, an antiviral compound. It is commonly used as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the determination of Pleconaril in biological matrices.[1] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical results.
Q2: What are the key physicochemical properties of this compound that might affect its recovery?
Pleconaril is a highly lipophilic and hydrophobic compound with low aqueous solubility.[2][3] These properties are critical as they influence its behavior during extraction from biological matrices. Its high LogP value indicates a preference for non-polar environments, which can lead to challenges such as non-specific binding to laboratory plastics and poor solubility in aqueous buffers.[3][4]
Q3: What are the most common reasons for low recovery of this compound?
Low recovery of this compound can stem from several factors, primarily related to its hydrophobic nature. These include:
-
In-source Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.[5]
-
Non-Specific Binding: Due to its hydrophobicity, this compound can adsorb to the surfaces of plasticware (e.g., pipette tips, microcentrifuge tubes, and collection plates) used during sample preparation.
-
Inefficient Extraction: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be optimal for efficiently partitioning this compound from the sample matrix into the extraction solvent.
-
Analyte Instability: Although generally stable, extreme pH or temperature conditions during sample processing could potentially lead to degradation.
Q4: Which sample preparation techniques are recommended for this compound?
Commonly employed and effective techniques for the extraction of Pleconaril and its deuterated internal standard from biological fluids like plasma include:
-
Protein Precipitation (PPT): This is a simple and rapid method where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins.[6][7] Acetonitrile is frequently used for Pleconaril extraction.[1][8]
-
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. The choice of solvent and pH are critical for optimal recovery.[9][10]
-
Solid-Phase Extraction (SPE): SPE provides a more selective extraction and cleanup by utilizing a solid sorbent to retain the analyte of interest while matrix components are washed away.[11]
Troubleshooting Guide
This guide addresses specific issues of low this compound recovery in a question-and-answer format.
Problem 1: Low and inconsistent recovery of this compound after protein precipitation.
-
Question: My recovery of this compound is low and variable when using protein precipitation with acetonitrile. What could be the cause and how can I improve it?
-
Answer: Low recovery with protein precipitation can be due to several factors. Here's a systematic approach to troubleshoot this issue:
-
Optimize the Precipitating Solvent: While acetonitrile is commonly used, methanol can sometimes offer better recovery for certain compounds.[12] It is recommended to compare the recovery of this compound using both acetonitrile and methanol.
-
Adjust the Solvent-to-Plasma Ratio: A common starting point is a 3:1 ratio of solvent to plasma.[13] Experiment with different ratios (e.g., 2:1, 4:1) to determine the optimal condition for complete protein precipitation and analyte recovery.
-
Ensure Thorough Vortexing and Centrifugation: Inadequate mixing can lead to incomplete protein precipitation. Ensure samples are vortexed vigorously immediately after adding the precipitation solvent. Subsequently, centrifuge at a sufficient speed and for an adequate duration (e.g., 4000 rpm for 5 minutes) to obtain a clear supernatant.[14]
-
Investigate Analyte Solubility in the Supernatant: After centrifugation, this compound must remain soluble in the supernatant. If the proportion of the aqueous sample is too high, the hydrophobic analyte may precipitate along with the proteins.
-
Problem 2: Suspected non-specific binding to labware.
-
Question: I suspect that the hydrophobic nature of this compound is causing it to bind to my plastic tubes and pipette tips, leading to recovery loss. How can I mitigate this?
-
Answer: Non-specific binding is a common issue with hydrophobic compounds. The following strategies can help minimize this effect:
-
Use Low-Binding Consumables: Whenever possible, use microcentrifuge tubes and pipette tips that are specifically designed for low analyte binding.
-
Pre-condition Labware: Rinsing pipette tips and tubes with the extraction solvent before use can help to saturate the binding sites on the plastic surface.
-
Minimize Contact Time: Reduce the time the sample is in contact with plastic surfaces.
-
Optimize Sample pH and Solvent Composition: Adjusting the pH of the sample or adding a small percentage of organic solvent can sometimes reduce non-specific binding by altering the analyte's charge or the surface interactions.
-
Problem 3: Poor recovery with Liquid-Liquid Extraction (LLE).
-
Question: I am using LLE, but the recovery of this compound is suboptimal. What parameters should I optimize?
-
Answer: For effective LLE, the partitioning of this compound into the organic phase needs to be maximized. Consider the following optimizations:
-
Choice of Extraction Solvent: The selection of an appropriate water-immiscible organic solvent is crucial. Given Pleconaril's high LogP, solvents like methyl tert-butyl ether (MTBE), diethyl ether, or ethyl acetate are good candidates.[3]
-
pH Adjustment: The pH of the aqueous sample can significantly influence the extraction efficiency of ionizable compounds. Although Pleconaril is not strongly ionizable, subtle pH shifts can impact its partitioning. It is generally recommended to adjust the sample pH to ensure the analyte is in its most neutral, and therefore more hydrophobic, form.[9]
-
Salting-Out Effect: Adding a neutral salt (e.g., sodium chloride) to the aqueous sample can increase the ionic strength and decrease the solubility of hydrophobic compounds, thereby promoting their transfer into the organic phase.[9]
-
Extraction Volume and Repetition: Using a larger volume of extraction solvent or performing multiple extractions with smaller volumes can improve recovery.
-
Problem 4: Low recovery and significant matrix effects with Solid-Phase Extraction (SPE).
-
Question: I am using SPE for sample cleanup, but I am still observing low recovery and significant ion suppression for this compound. How can I improve my SPE method?
-
Answer: Optimizing your SPE protocol is key to achieving high recovery and minimizing matrix effects.
-
Sorbent Selection: For a hydrophobic compound like Pleconaril, a reversed-phase sorbent (e.g., C8 or C18) is appropriate.
-
Conditioning and Equilibration: Ensure the sorbent is properly conditioned with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution that mimics the sample matrix to ensure proper retention.
-
Sample Loading: The pH of the sample loaded onto the cartridge should be optimized to maximize the retention of this compound on the sorbent.
-
Wash Steps: The wash solvent should be strong enough to remove interfering matrix components but weak enough to not elute the analyte. A series of washes with increasing organic solvent concentration can be effective.
-
Elution Step: The elution solvent should be strong enough to completely desorb this compound from the sorbent. A high percentage of organic solvent, sometimes with a pH modifier, is typically used.
-
Data Presentation
Table 1: Comparison of Expected Recovery for Different Extraction Methods
| Extraction Method | Typical Recovery Range (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (Acetonitrile) | 75 - 95 | Fast, simple, low cost | Less clean extract, potential for significant matrix effects |
| Protein Precipitation (Methanol) | 70 - 90 | Can be better for some analytes | May be less efficient at precipitating certain proteins |
| Liquid-Liquid Extraction | 80 - 100 | Cleaner extract than PPT, high recovery | More labor-intensive, requires solvent evaporation |
| Solid-Phase Extraction | 85 - 100+ | Cleanest extract, minimizes matrix effects, high recovery | More complex method development, higher cost |
Table 2: Troubleshooting Summary for Low this compound Recovery
| Symptom | Potential Cause | Recommended Action |
| Low recovery after PPT | Incomplete protein precipitation | Increase solvent-to-plasma ratio, ensure vigorous vortexing. |
| Analyte co-precipitation | Compare acetonitrile vs. methanol; ensure analyte is soluble in the final supernatant. | |
| Inconsistent recovery across samples | Non-specific binding | Use low-binding labware; pre-rinse tips and tubes with solvent. |
| Low recovery after LLE | Suboptimal partitioning | Optimize extraction solvent and sample pH; consider adding salt. |
| Low recovery and high matrix effects after SPE | Inefficient SPE method | Re-evaluate sorbent choice, wash steps, and elution solvent. |
Experimental Protocols
Protocol 1: Protein Precipitation using Acetonitrile
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Spiking: Add 10 µL of the this compound working solution to each sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Immediately cap the tube and vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
-
Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Pre-treatment: Dilute 100 µL of the plasma sample with 400 µL of 2% phosphoric acid in water. Add 10 µL of the this compound working solution.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Analyte Elution: Elute the this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Visualizations
Caption: Protein Precipitation Experimental Workflow.
Caption: Troubleshooting Logic for Low Recovery.
References
- 1. A Randomized, Double-Blind, Placebo-Controlled Trial of Pleconaril for the Treatment of Neonates With Enterovirus Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Pleconaril | C18H18F3N3O3 | CID 1684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. btrc-charity.org [btrc-charity.org]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. An efficient strategy based on liquid-liquid extraction and pH-zone-refining counter-current chromatography for selective enrichment, separation, and purification of alkaloids and organic Acids from natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The development and validation of a novel LC-MS/MS method for the simultaneous quantification of Molnupiravir and its metabolite ß-d-N4-hydroxycytidine in human plasma and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
Technical Support Center: Addressing Matrix Effects in Pleconaril LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Pleconaril.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in Pleconaril LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as Pleconaril, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum).[1] These effects can lead to ion suppression or enhancement, causing inaccurate and unreliable quantification.[1] Given Pleconaril's high lipophilicity, it is particularly susceptible to matrix effects from endogenous phospholipids in biological samples, which can co-extract with the analyte and interfere with its ionization.[2][3]
Q2: What are the common signs of matrix effects in my Pleconaril analysis?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of results between samples.
-
A significant decrease or increase in analyte response when moving from simple solutions (e.g., methanol) to a biological matrix.
-
Inconsistent internal standard response across different samples.
-
Non-linear calibration curves in the presence of the matrix.
-
Drifting retention times or distorted peak shapes for Pleconaril or its internal standard.
Q3: What is the most effective way to compensate for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[4][5][6][7] A SIL-IS has nearly identical physicochemical properties to Pleconaril and will co-elute, experiencing similar ionization suppression or enhancement. This allows for accurate correction of the analyte response. If a SIL-IS for Pleconaril is not commercially available, a structural analog with similar chromatographic behavior and ionization characteristics may be used, though it may not compensate for matrix effects as effectively.
Troubleshooting Guides
Issue 1: Significant Ion Suppression Observed
You are experiencing a drastic drop in Pleconaril signal intensity when analyzing plasma samples compared to standards prepared in a pure solvent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ion suppression.
Detailed Steps:
-
Internal Standard: If you are not using a SIL-IS, this should be your first step. A SIL-IS will co-elute with Pleconaril and experience the same degree of ion suppression, allowing for accurate correction.
-
Sample Preparation: The high lipophilicity of Pleconaril means that phospholipids are a likely cause of ion suppression.[2][3] Enhance your sample preparation to specifically target their removal.
-
Solid-Phase Extraction (SPE): Use a reversed-phase sorbent (e.g., C8 or C18) or a specialized phospholipid removal plate.
-
Liquid-Liquid Extraction (LLE): An LLE with a non-polar organic solvent can be effective. A published method for extractions of Pleconaril from serum utilized hexane.
-
-
Chromatographic Separation: Adjust your LC method to move the elution of Pleconaril away from the region where phospholipids and other matrix components typically elute (often early in the gradient).
-
Modify the gradient profile to increase the organic mobile phase more slowly at the beginning of the run.
-
Consider a different column chemistry that may provide better separation from interfering compounds.
-
Issue 2: Inconsistent Internal Standard Response
The peak area of your internal standard varies significantly between different plasma samples, leading to poor precision.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent internal standard response.
Detailed Steps:
-
Review Sample Preparation: Ensure that each step of your sample preparation is performed consistently. Inaccuracies in pipetting, incomplete solvent evaporation, or variations in the reconstitution volume can all lead to inconsistent IS responses.
-
Assess Matrix Variability: Analyze at least six different lots of blank plasma to determine if the inconsistency is due to inter-individual differences in the matrix. If significant lot-to-lot variability is observed, a more robust sample cleanup method is required.
-
Improve Sample Cleanup: If matrix variability is the issue, implement more rigorous sample preparation techniques as described in the ion suppression guide to remove a wider range of interfering compounds.
-
Evaluate Internal Standard Choice: If you are using a structural analog as an internal standard, it may not be adequately tracking the behavior of Pleconaril in the presence of varying matrix components. The ideal solution is to use a stable isotope-labeled internal standard for Pleconaril.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Pleconaril in Plasma
This protocol is adapted from a method used for the extraction of Pleconaril from serum for GC analysis and is suitable for LC-MS/MS.
Materials:
-
Human plasma (K2EDTA)
-
Pleconaril analytical standard
-
Stable isotope-labeled Pleconaril (if available) or a suitable analog internal standard
-
Hexane (HPLC grade)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
Procedure:
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 1 mL of hexane to the tube.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (hexane) to a clean tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50:50 (v/v) acetonitrile:water.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) with Phospholipid Removal
This protocol utilizes a generic reversed-phase SPE method effective for lipophilic drugs like Pleconaril and includes steps to minimize phospholipid elution.
Materials:
-
Human plasma (K2EDTA)
-
Pleconaril analytical standard
-
Stable isotope-labeled Pleconaril (if available) or a suitable analog internal standard
-
Reversed-phase SPE cartridges (e.g., C8 or C18, 100 mg)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
0.1% Formic acid in water and acetonitrile
Procedure:
-
Pre-treat Sample: To 200 µL of plasma, add 20 µL of internal standard and 200 µL of 0.1% formic acid in water. Vortex to mix.
-
Condition SPE Cartridge: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
Load Sample: Load the pre-treated sample onto the SPE cartridge.
-
Wash:
-
Wash 1: 1 mL of 10% methanol in water. This removes polar interferences.
-
Wash 2: 1 mL of 40% methanol in water. This helps to remove some phospholipids while retaining the highly lipophilic Pleconaril.
-
-
Elute: Elute Pleconaril with 1 mL of acetonitrile.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of 50:50 (v/v) acetonitrile:water.
Quantitative Data Summary
The following table provides hypothetical performance data for the two proposed sample preparation methods to illustrate the expected outcomes. Actual results will vary depending on the specific laboratory conditions and instrumentation.
| Parameter | Liquid-Liquid Extraction (Hexane) | Solid-Phase Extraction (C18) |
| Recovery (%) | 85 - 95 | 90 - 105 |
| Matrix Effect (%) | 5 - 15 (Suppression) | < 10 (Suppression/Enhancement) |
| Process Efficiency (%) | 75 - 85 | 80 - 95 |
| Precision (%RSD) | < 10 | < 8 |
| Phospholipid Removal | Good | Excellent |
Note: Matrix Effect (%) is calculated as: ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100. A negative value indicates suppression, and a positive value indicates enhancement. Process Efficiency (%) is calculated as: (Recovery * (100 + Matrix Effect)) / 100.
Suggested LC-MS/MS Parameters
The following are suggested starting parameters for the LC-MS/MS analysis of Pleconaril. These will require optimization for your specific instrumentation.
| Parameter | Suggested Condition |
| LC Column | C18 or Phenyl-Hexyl (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 40% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | To be determined by infusing a standard solution of Pleconaril. Monitor for the protonated parent ion [M+H]+ and select the most intense and stable product ions. |
| Collision Energy | To be optimized for the selected MS/MS transitions. |
By utilizing these troubleshooting guides, FAQs, and experimental protocols, researchers can effectively address and mitigate matrix effects in their Pleconaril LC-MS/MS analyses, leading to more accurate and reliable results.
References
- 1. Simultaneous quantification method for multiple antiviral drugs in serum using isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor sensitivity in Pleconaril bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pleconaril bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Pleconaril?
Pleconaril is a capsid-binding agent that inhibits the replication of picornaviruses, including enteroviruses and rhinoviruses.[1][2][3][4][5][6] It inserts into a hydrophobic pocket within the viral capsid protein VP1.[2][3][4][5] This binding stabilizes the capsid, preventing conformational changes required for two key early events in the viral life cycle: attachment to host cell receptors and uncoating, which is the release of viral RNA into the cytoplasm.[1][2][3][5] By blocking these steps, Pleconaril effectively halts the infection before viral replication can begin.[4]
Q2: Which viruses are susceptible to Pleconaril?
Pleconaril has demonstrated broad activity against most enteroviruses and rhinoviruses.[1][6][7] However, susceptibility can vary significantly between different serotypes and even between different strains of the same serotype.[1] For example, while many Coxsackievirus B3 (CVB3) strains are sensitive, the Nancy strain is notably resistant.[1][8] It is crucial to determine the susceptibility of the specific viral strain being used in your experiments.
Q3: What are typical EC50 or IC50 values for Pleconaril?
The effective concentration (EC50) or inhibitory concentration (IC50) of Pleconaril can range from nanomolar to micromolar concentrations, depending on the virus, cell line, and assay conditions. For many sensitive enteroviruses, IC50 values are often in the range of 0.001 to 1.05 µM.[1] Against susceptible rhinoviruses, the EC50 for 50% of isolates can be as low as 0.05 µg/mL (approximately 0.13 µM).[2]
Q4: Can resistance to Pleconaril develop?
Yes, viral resistance to Pleconaril can develop.[2][5] Resistance is typically associated with amino acid substitutions in or near the drug-binding pocket in the VP1 protein.[2][6][7] These mutations can reduce the binding affinity of Pleconaril to the capsid. Interestingly, some studies have shown that Pleconaril-resistant viral variants may exhibit attenuated virulence.[6][9]
Troubleshooting Guide: Poor Sensitivity in Pleconaril Bioassays
This guide addresses common issues that can lead to poor sensitivity or inconsistent results in Pleconaril bioassays.
| Problem | Potential Cause | Recommended Solution |
| High EC50/IC50 values or no inhibition observed | Resistant Viral Strain: The specific enterovirus or rhinovirus strain you are using may be naturally resistant to Pleconaril.[1][8] | 1. Verify Strain Susceptibility: Test a known sensitive control strain in parallel with your experimental strain. 2. Sequence VP1: If possible, sequence the VP1 capsid protein of your viral strain to check for mutations in the drug-binding pocket known to confer resistance.[8] |
| Suboptimal Cell Health: Cells that are unhealthy, over-confluent, or at a low passage number may not support robust viral replication, masking the effect of the inhibitor.[10] | 1. Maintain Healthy Cell Cultures: Use cells at a consistent and optimal passage number. Ensure cells are actively dividing and have a healthy morphology. 2. Optimize Seeding Density: Plate cells to achieve 80-90% confluency at the time of infection. Over-confluent or sparse monolayers can lead to inconsistent results.[10][11][12][13] | |
| Pleconaril Degradation or Precipitation: Improper storage or handling of Pleconaril can lead to loss of activity. Pleconaril has low aqueous solubility.[14] | 1. Proper Stock Preparation: Dissolve Pleconaril in a suitable solvent like DMSO to create a concentrated stock solution.[1] 2. Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Working Dilutions: When preparing working dilutions, ensure the final DMSO concentration in the assay medium is low (typically ≤0.5%) and consistent across all wells to avoid solvent-induced cytotoxicity or precipitation.[1] | |
| High variability between replicate wells | Inconsistent Virus Titer: Uneven distribution of the virus across the plate will lead to variable levels of infection and, consequently, variable inhibition. | 1. Accurate Titration: Ensure you are using an accurately titrated viral stock. 2. Proper Mixing: Gently mix the viral inoculum before and during addition to the wells. 3. Consistent Pipetting: Use calibrated pipettes and consistent technique. |
| Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate both the drug and virus, leading to skewed results.[10] | 1. Plate Hydration: Fill the outer wells of the plate with sterile PBS or media to maintain humidity. 2. Randomize Plate Layout: Avoid placing all control or experimental wells on the edges of the plate. | |
| Cell Monolayer Disruption: Vigorous washing or media changes can dislodge cells, leading to inconsistent cell numbers between wells. | 1. Gentle Handling: Perform all washing and media addition steps gently, pipetting against the side of the wells. | |
| Drug appears cytotoxic at effective concentrations | High Serum Protein Binding: Pleconaril is highly protein-bound (>99%).[4] If the serum concentration in your assay medium is too low, the free drug concentration may be high enough to cause cytotoxicity. | 1. Optimize Serum Concentration: While lower serum is often used during viral infection, ensure a minimal level is present to mitigate cytotoxicity. The serum concentration should be consistent across all assays.[15] 2. Determine Cytotoxicity in Parallel: Always run a cytotoxicity assay (e.g., MTT or CellTiter-Glo) in parallel on uninfected cells to determine the 50% cytotoxic concentration (CC50) of Pleconaril under your specific assay conditions.[1][16] The selectivity index (SI = CC50/EC50) should be >10 for meaningful results. |
Data Presentation
Table 1: In Vitro Activity of Pleconaril Against Prototypic Enterovirus Strains
| Virus Serotype | Cell Line | IC50 (µM) |
| Coxsackievirus A9 | HeLa | 0.001 |
| Coxsackievirus A16 | HeLa | 0.01 |
| Coxsackievirus A21 | HeLa | 0.04 |
| Coxsackievirus B1 | HeLa | 0.03 |
| Coxsackievirus B2 | HeLa | 0.02 |
| Coxsackievirus B3 (M strain) | HeLa | 0.04 |
| Coxsackievirus B3 (Nancy strain) | HeLa | >12.5 |
| Echovirus 6 | HeLa | 0.01 |
| Echovirus 9 | HeLa | 0.01 |
| Echovirus 11 | HeLa | 0.002 |
| Enterovirus 70 | HeLa | 0.01 |
| Enterovirus 71 | RD | 1.05 |
| Poliovirus 1 | HeLa | 0.02 |
| Poliovirus 2 | HeLa | 0.02 |
| Poliovirus 3 | HeLa | 0.02 |
| Data adapted from Pevear et al., 1999.[1] |
Table 2: In Vitro Activity of Pleconaril Against Human Rhinovirus (HRV) Clinical Isolates
| Method | Number of Isolates | Median EC50 (µg/mL) | EC50 Range (µg/mL) |
| Microscopic CPE | 46 | 0.07 | <0.01 to >1 |
| Spectrophotometric | 46 | 0.04 | <0.01 to >1 |
| Data adapted from Kaiser et al., 2000.[17] |
Experimental Protocols & Visualizations
Pleconaril's Mechanism of Action
Pleconaril binds to the VP1 capsid protein, preventing the uncoating and release of viral RNA, thus inhibiting viral replication.
Caption: Pleconaril mechanism of action.
Experimental Workflow: Cytopathic Effect (CPE) Inhibition Assay
A common method to assess antiviral activity is the CPE inhibition assay, which measures the ability of a compound to protect cells from virus-induced death.[1][16]
Caption: Workflow for a CPE inhibition assay.
Detailed Protocol: Cytopathic Effect (CPE) Inhibition Assay
This protocol is a generalized procedure for determining the anti-picornavirus activity of Pleconaril using a CPE-based assay.[1][16][18][19]
Materials:
-
Host cells permissive to the virus of interest (e.g., HeLa, RD, LLC-MK2)
-
Cell culture medium (e.g., MEM) with fetal bovine serum (FBS)
-
Picornavirus stock of known titer (TCID50/mL)
-
Pleconaril stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom tissue culture plates
-
Cell viability reagent (e.g., MTS, Neutral Red)
-
Plate reader
Procedure:
-
Cell Plating:
-
Trypsinize and count host cells.
-
Seed cells into 96-well plates at a density that will yield an 80-90% confluent monolayer after 24 hours of incubation (e.g., 2.8 x 10⁴ cells/well for HeLa cells).[1]
-
Incubate the plates at 37°C in a humidified, 5% CO₂ atmosphere.
-
-
Compound Preparation:
-
On the day of the assay, prepare serial dilutions of Pleconaril in the appropriate cell culture medium (e.g., MEM with 2% FBS).
-
It is common to perform a 2-fold or 3-fold dilution series to cover a wide concentration range (e.g., from 10 µM down to low nM).
-
Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically ≤0.5%).
-
-
Infection and Treatment:
-
Aspirate the growth medium from the cell monolayers.
-
Infect the cells by adding 100 µL of virus diluted in assay medium to achieve a target multiplicity of infection (MOI) or a dilution that will cause >80% CPE in 2-4 days.
-
Include "virus control" (VC) wells (cells + virus, no drug) and "cell control" (CC) wells (cells only, no virus or drug).
-
Incubate for 1 hour at 37°C to allow for viral attachment.
-
Add 100 µL of the prepared Pleconaril dilutions to the corresponding wells. For VC and CC wells, add 100 µL of assay medium (with the same final solvent concentration as the drug wells).
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO₂ atmosphere for 2 to 4 days, or until at least 80% cytopathic effect is observed in the virus control wells by microscopy.
-
-
Quantification of Cell Viability:
-
Aspirate the medium from the wells.
-
Add the cell viability reagent according to the manufacturer's instructions (e.g., 100 µL of MTS solution).
-
Incubate for the recommended time (e.g., 1-4 hours) to allow for color development.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate the percentage of cell viability for each drug concentration relative to the cell and virus controls.
-
Plot the percentage of inhibition against the log of the drug concentration and use a non-linear regression model (four-parameter logistic curve) to determine the 50% effective concentration (EC50).
-
Detailed Protocol: Plaque Reduction Assay (PRA)
The Plaque Reduction Assay is a functional assay that measures the number of infectious virus particles. It is considered a gold standard for determining antiviral efficacy.[20][21][22]
Materials:
-
Confluent 6-well or 12-well plates of permissive host cells
-
Picornavirus stock
-
Pleconaril stock solution
-
2X overlay medium (e.g., 2X MEM)
-
Agarose or methylcellulose (for semi-solid overlay)
-
Crystal violet or Neutral Red staining solution
Procedure:
-
Cell Plating:
-
Seed permissive cells into 6-well or 12-well plates and grow until they form a confluent monolayer (typically 1-2 days).
-
-
Virus Dilution and Treatment:
-
Prepare serial dilutions of your viral stock in serum-free medium to yield approximately 50-100 plaque-forming units (PFU) per well.
-
In separate tubes, mix the virus dilution with an equal volume of medium containing Pleconaril at various concentrations (e.g., 2x the final desired concentration). Also prepare a "no drug" control.
-
Incubate the virus-drug mixtures for 30-60 minutes at 37°C.
-
-
Infection:
-
Wash the confluent cell monolayers with PBS.
-
Aspirate the PBS and inoculate each well with the virus-drug mixture.
-
Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the inoculum and prevent the monolayer from drying out.
-
-
Overlay Application:
-
While the plates are incubating, prepare the semi-solid overlay. For an agarose overlay, melt a 1.6% agarose solution and cool it to 42°C. Mix it 1:1 with 2X overlay medium (containing serum and antibiotics) pre-warmed to 42°C.
-
Aspirate the virus inoculum from the wells.
-
Gently add the warm overlay medium to each well (e.g., 2 mL for a 6-well plate).
-
Let the plates sit at room temperature for 20-30 minutes to allow the overlay to solidify.
-
-
Incubation:
-
Incubate the plates at 37°C in a CO₂ incubator for 2-4 days, or until plaques are visible. Do not disturb the plates during this time.
-
-
Plaque Visualization:
-
Add a staining solution, such as crystal violet with formaldehyde (to fix and stain in one step) or Neutral Red, to each well.
-
Incubate for 30 minutes to 2 hours.
-
Gently wash away the stain and allow the plates to dry.
-
Count the number of plaques in each well. Plaques will appear as clear zones against a background of stained, viable cells.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each Pleconaril concentration compared to the "no drug" control.
-
Determine the IC50 value, which is the concentration of Pleconaril that reduces the plaque number by 50%.
-
References
- 1. Activity of Pleconaril against Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relationship of Pleconaril Susceptibility and Clinical Outcomes in Treatment of Common Colds Caused by Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. youtube.com [youtube.com]
- 5. Pleconaril - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Susceptibility of coxsackievirus B3 laboratory strains and clinical isolates to the capsid function inhibitor pleconaril: antiviral studies with virus chimeras demonstrate the crucial role of amino acid 1092 in treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Attenuated virulence of pleconaril-resistant coxsackievirus B3 variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. researchgate.net [researchgate.net]
- 12. High-Throughput SARS-CoV-2 Antiviral Testing Method Using the Celigo Image Cytometer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The development, optimization and validation of an assay for high throughput antiviral drug screening against Dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pleconaril | Virus Protease | Antiviral | TargetMol [targetmol.com]
- 15. Toward Consensus on Correct Interpretation of Protein Binding in Plasma and Other Biological Matrices for COVID‐19 Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. In vitro activity of pleconaril and AG7088 against selected serotypes and clinical isolates of human rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 19. In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. asm.org [asm.org]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
Strategies to minimize ion suppression for Pleconaril quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the quantification of Pleconaril.
Troubleshooting Guides
Issue: Poor sensitivity or inconsistent results for Pleconaril standards in extracted plasma.
This issue is often a primary indicator of ion suppression, where co-eluting matrix components interfere with the ionization of Pleconaril in the mass spectrometer's source.
Possible Causes and Solutions:
-
Inadequate Sample Cleanup: The chosen sample preparation method may not be effectively removing interfering endogenous matrix components, particularly phospholipids.
-
Recommendation: Transition from a simple protein precipitation (PPT) method to a more rigorous sample cleanup technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). While PPT is fast, it often leaves behind significant amounts of phospholipids, a major cause of ion suppression.[1][2] LLE and SPE are generally more effective at removing these interferences.[1]
-
-
Suboptimal Chromatographic Separation: Pleconaril may be co-eluting with a region of significant matrix interference.
-
Recommendation: Optimize the liquid chromatography (LC) method to separate Pleconaril from the "phospholipid zone," which typically elutes in the middle of a reversed-phase gradient.[3] Consider extending the gradient or using a different column chemistry.
-
-
Lack of an Appropriate Internal Standard: Without a suitable internal standard, variations in ion suppression between samples cannot be compensated for.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect Pleconaril quantification?
A1: Ion suppression is a type of matrix effect where components of the sample matrix, other than the analyte of interest (Pleconaril), reduce the efficiency of the ionization process in the mass spectrometer source.[1] This leads to a decreased analyte signal, which can result in poor sensitivity, inaccuracy, and imprecision in quantitative analyses.[5] In the analysis of Pleconaril from biological matrices like plasma, endogenous compounds such as phospholipids, salts, and proteins can co-elute and compete with Pleconaril for ionization, leading to suppressed signal.[1][2]
Q2: Which sample preparation method is best for minimizing ion suppression for Pleconaril?
A2: The optimal sample preparation method balances recovery of Pleconaril with the effective removal of matrix interferences. While protein precipitation (PPT) is a common and simple technique, it is often the least effective at removing phospholipids and thus can lead to significant ion suppression.[6][7] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally superior for producing cleaner extracts.[1][2] For Pleconaril, a hydrophobic compound, an LLE with a non-polar solvent like hexane has been used, and SPE with a reverse-phase or mixed-mode sorbent is also a strong option.[8] The choice depends on the required sensitivity and throughput.
Data Summary: Comparison of Sample Preparation Techniques
| Technique | Typical Pleconaril Recovery | Ion Suppression Mitigation | Throughput | Notes |
| Protein Precipitation (PPT) | High | Low | High | Prone to significant matrix effects from phospholipids.[6] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Medium to High | Medium | Can provide clean extracts but may have lower recovery for less hydrophobic compounds.[6] |
| Solid-Phase Extraction (SPE) | High | High | Medium | Offers excellent cleanup and the ability to concentrate the sample.[9] |
Q3: Can I just dilute my sample to reduce ion suppression?
A3: Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components, thereby lessening ion suppression. However, this approach also dilutes the analyte of interest, Pleconaril, which may compromise the sensitivity of the assay, especially for samples with low concentrations. This strategy is only viable if the analytical method has sufficient sensitivity to detect the diluted Pleconaril concentration.
Q4: How do I optimize my LC method to avoid ion suppression?
A4: Chromatographic optimization aims to separate the elution of Pleconaril from regions with high concentrations of co-eluting, suppression-inducing matrix components.
-
Gradient Modification: A common strategy is to use a slower, more gradual gradient to increase the separation between Pleconaril and interfering phospholipids.
-
Column Chemistry: Consider using a column with a different stationary phase chemistry that may offer different selectivity for Pleconaril versus the matrix components.
-
Mobile Phase Additives: The choice and concentration of mobile phase additives can influence both chromatography and ionization efficiency. For positive mode electrospray ionization (ESI), formic acid or ammonium formate are common choices. Experimenting with the concentration of these additives can impact the signal intensity of Pleconaril.[10][11]
Q5: What are the recommended MS/MS parameters for Pleconaril?
A5: For quantitative analysis using tandem mass spectrometry, multiple reaction monitoring (MRM) is employed. Based on available data, the protonated molecular ion for Pleconaril is [M+H]+ at m/z 382.4.[4] A stable isotope-labeled internal standard, this compound, would have an [M+H]+ at m/z 386.4.[4] The selection of product ions for the MRM transitions requires optimization on the specific mass spectrometer being used.
Proposed MRM Transitions:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |
| Pleconaril | 382.4 | To be determined | Optimization of collision energy is required. |
| This compound (IS) | 386.4 | To be determined | Should be a corresponding fragment to the native compound. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Pleconaril from Human Plasma
This protocol is a general guideline for a reversed-phase SPE cleanup and should be optimized for specific laboratory conditions.
-
Sorbent: C18 or a polymeric reversed-phase sorbent (e.g., Oasis HLB).
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Dilute 200 µL of plasma with 200 µL of 4% phosphoric acid. Load the diluted sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Pleconaril with 1 mL of methanol or acetonitrile.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.
Protocol 2: Post-Extraction Spike Experiment to Quantify Ion Suppression
This experiment quantifies the extent of ion suppression in the developed method.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Pleconaril and the internal standard into the final reconstitution solvent.
-
Set B (Post-Spike Sample): Extract blank plasma using the developed sample preparation protocol. Spike Pleconaril and the internal standard into the final, dried extract just before reconstitution.
-
Set C (Pre-Spike Sample): Spike Pleconaril and the internal standard into blank plasma before starting the extraction procedure.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A Matrix Effect value significantly less than 100% indicates ion suppression.
-
Visualizations
References
- 1. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
- 11. Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving analytical challenges in Pleconaril-d4 based methods
Welcome to the technical support center for resolving analytical challenges in Pleconaril-d4 based methods. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application in analytical methods?
A1: this compound is a deuterated form of Pleconaril, an antiviral agent. In analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, this compound is used as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Pleconaril in biological matrices. Using a SIL-IS is considered best practice as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for variability.
Q2: What are the typical mass transitions (MRM) for Pleconaril and this compound in LC-MS/MS analysis?
A2: For quantitative analysis by LC-MS/MS, the following multiple reaction monitoring (MRM) transitions for the protonated molecular ions [M+H]⁺ are commonly used:
-
Pleconaril: m/z 382.4 → 54.1
-
This compound (Internal Standard): m/z 386.4 → 128.0[1]
Q3: Why is a stable isotope-labeled internal standard like this compound preferred over a structural analog?
A3: Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry for several reasons:
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to Pleconaril.
-
Co-elution: It co-elutes with the analyte, ensuring that it experiences similar matrix effects and ionization suppression or enhancement.
-
Correction for Variability: It effectively corrects for variations in sample extraction, handling, and instrument response.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of Pleconaril using this compound as an internal standard.
Chromatographic Issues
Problem: I am observing a slight chromatographic shift between Pleconaril and this compound.
-
Possible Cause: This is a known phenomenon with deuterated internal standards, often referred to as the "isotope effect." The substitution of hydrogen with deuterium can slightly alter the compound's retention characteristics.[2]
-
Solution:
-
Ensure Adequate Chromatographic Resolution: While complete co-elution is ideal, a small, consistent shift is often acceptable. Ensure your chromatography provides sufficient resolution to distinguish the two peaks if necessary and that the peak integration is accurate for both.
-
Method Optimization: If the shift is significant or variable, re-evaluate your chromatographic conditions (e.g., gradient, flow rate, column temperature) to minimize the separation.
-
Consistent Integration: Use a consistent method for peak integration for both the analyte and the internal standard to ensure that the area ratio remains accurate.
-
Mass Spectrometry Issues
Problem: The internal standard signal (this compound) is showing high variability or unexpected interferences.
-
Possible Causes:
-
Isotopic Contribution from Analyte: The natural isotopic abundance of Pleconaril may contribute to the signal in the this compound MRM channel, especially at high concentrations of Pleconaril.
-
Purity of the Internal Standard: The this compound standard may contain impurities or a small percentage of the unlabeled analyte.
-
Matrix Effects: Endogenous components in the biological matrix may co-elute and suppress or enhance the ionization of this compound differently than Pleconaril, despite their structural similarity.
-
-
Solutions:
-
Assess Isotopic Contribution: Analyze a high concentration standard of Pleconaril and monitor the this compound MRM transition to determine the extent of any crossover. This should be negligible for a good quality standard.
-
Verify Internal Standard Purity: Obtain a certificate of analysis for your this compound standard to confirm its isotopic purity.
-
Evaluate Matrix Effects: Conduct post-column infusion experiments or analyze matrix blanks from different sources to assess the presence and variability of matrix effects. If significant differential matrix effects are observed, further optimization of the sample preparation or chromatography is necessary.
-
Problem: I am observing poor sensitivity for Pleconaril and/or this compound.
-
Possible Causes:
-
Suboptimal Ionization Parameters: The settings for the ion source (e.g., temperature, gas flows, voltage) may not be optimal for these compounds.
-
Inefficient Sample Extraction: The chosen sample preparation method may result in low recovery of the analytes.
-
Matrix Suppression: Co-eluting matrix components can significantly suppress the ionization of the analytes.
-
-
Solutions:
-
Optimize MS Parameters: Perform tuning and optimization of the mass spectrometer parameters using a solution of Pleconaril and this compound.
-
Improve Extraction Efficiency: Evaluate different sample preparation techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation to maximize recovery.
-
Mitigate Matrix Effects: Enhance the sample cleanup process to remove interfering matrix components. Modifying the chromatographic method to separate the analytes from the regions of significant matrix suppression can also improve sensitivity.
-
Stability Issues
Problem: The analyte/internal standard ratio is inconsistent in my quality control samples.
-
Possible Causes:
-
Analyte Instability: Pleconaril may be degrading during sample collection, processing, or storage.
-
Internal Standard Instability: Although less likely for a stable isotope-labeled standard, this compound could potentially degrade under certain conditions.
-
Inconsistent Sample Handling: Variations in the timing or conditions of sample processing can lead to variable degradation.
-
-
Solutions:
-
Perform Comprehensive Stability Testing: Validate the stability of Pleconaril and this compound under various conditions to mimic your experimental workflow. This includes freeze-thaw stability, bench-top stability in matrix, and long-term storage stability.
-
Standardize Procedures: Ensure that all samples, calibrators, and quality controls are handled consistently.
-
Use Stabilizers: If instability is confirmed, investigate the use of stabilizing agents in your collection tubes or during sample processing.
-
Quantitative Data Summary
The following tables summarize typical acceptance criteria for stability studies in bioanalytical method validation. Specific data for this compound should be established during your method validation.
Table 1: Freeze-Thaw Stability Acceptance Criteria
| Analyte | Concentration | Number of Cycles | Acceptance Criteria (% Deviation from Nominal) |
| Pleconaril | Low QC | 3 | ± 15% |
| Pleconaril | High QC | 3 | ± 15% |
| This compound | Working Conc. | 3 | Signal should be consistent and reproducible |
Table 2: Bench-Top Stability in Human Plasma at Room Temperature
| Analyte | Concentration | Time (hours) | Acceptance Criteria (% Deviation from Nominal) |
| Pleconaril | Low QC | 4 | ± 15% |
| Pleconaril | High QC | 4 | ± 15% |
| This compound | Working Conc. | 4 | Signal should be consistent and reproducible |
Table 3: Long-Term Storage Stability in Human Plasma at -80°C
| Analyte | Concentration | Time (days) | Acceptance Criteria (% Deviation from Nominal) |
| Pleconaril | Low QC | 90 | ± 15% |
| Pleconaril | High QC | 90 | ± 15% |
| This compound | Working Conc. | 90 | Signal should be consistent and reproducible |
Experimental Protocols
Detailed LC-MS/MS Methodology for Pleconaril Quantification
This protocol is a representative method for the analysis of Pleconaril in human plasma.
1. Sample Preparation: Protein Precipitation
-
To 50 µL of human plasma, add 10 µL of this compound internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: XBridge™ C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase: 0.2% formic acid in water / Acetonitrile (20:80, v/v)[1]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Run Time: 5 minutes
3. Mass Spectrometry Conditions
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Key MS Parameters:
-
Curtain Gas: 20 psi
-
Collision Gas: 6 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Visualizations
Caption: Experimental workflow for the quantification of Pleconaril in plasma.
Caption: Logical troubleshooting workflow for analytical issues.
References
Technical Support Center: Enhancing the Efficiency of Pleconaril Synthesis and Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis and purification of Pleconaril. The following guides and FAQs are designed to address specific issues that may be encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis and purification of Pleconaril.
Pleconaril Synthesis: Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield in the synthesis of 3,5-dimethyl-4-hydroxybenzonitrile | Incomplete reaction of 3,5-dimethyl-4-hydroxybenzaldehyde with hydroxylamine hydrochloride. | Optimize reaction conditions by using DMF as a solvent, which has been shown to produce yields up to 93%. Ensure the purity of the starting materials.[1] |
| Suboptimal reaction temperature or time. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. | |
| Low yield during etherification of 3,5-dimethyl-4-hydroxybenzonitrile | Incomplete deprotonation of the phenol. | Use a strong base such as potassium carbonate to ensure complete formation of the phenoxide. |
| Side reactions of the alkylating agent. | Add the alkylating agent (e.g., 3-(3-methyl-5-isoxazolyl)propyl chloride) slowly to the reaction mixture at a controlled temperature to minimize side reactions. | |
| Steric hindrance around the phenolic hydroxyl group. | Consider using a phase transfer catalyst like PEG400 to improve the reaction rate and yield, especially if steric hindrance is a concern.[2] | |
| Formation of byproducts during 1,2,4-oxadiazole ring formation | Incomplete conversion of the amidoxime. | Ensure the amidoxime is dry and of high purity before reacting with trifluoroacetic anhydride. |
| Side reactions of trifluoroacetic anhydride. | Add trifluoroacetic anhydride dropwise at a controlled temperature (e.g., 80-90 °C in pyridine) to manage the exothermic reaction and prevent side product formation.[3] | |
| Hydrolysis of the oxadiazole ring. | Ensure anhydrous conditions during the reaction and work-up to prevent hydrolysis of the newly formed oxadiazole ring. | |
| "Asphaltization" or polymerization of reaction mixture | High reaction temperatures or prolonged reaction times. | Carefully control the reaction temperature and monitor the reaction progress by TLC to avoid over-heating or extending the reaction time unnecessarily. |
| Presence of impurities that catalyze polymerization. | Purify starting materials and intermediates to remove any impurities that might initiate polymerization. |
Pleconaril Purification: Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Difficulty in inducing crystallization | Solution is not supersaturated. | Concentrate the solution by evaporating some of the solvent. Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure Pleconaril if available. |
| Incorrect solvent system. | Screen for an appropriate recrystallization solvent or solvent mixture where Pleconaril has high solubility at elevated temperatures and low solubility at room temperature.[4][5][6] | |
| Oily product obtained after crystallization | Presence of impurities that inhibit crystal lattice formation. | Perform a preliminary purification by column chromatography before attempting recrystallization. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of well-defined crystals.[7] | |
| Poor separation in column chromatography | Inappropriate solvent system (mobile phase). | Perform TLC analysis with different solvent systems to identify a mobile phase that provides good separation between Pleconaril and its impurities. A gradient elution might be necessary. |
| Incorrect stationary phase. | For a molecule like Pleconaril, a normal-phase silica gel column is a good starting point. If separation is still poor, consider using reverse-phase chromatography. | |
| Column overloading. | Do not exceed the loading capacity of the column. A general rule is to load 1-5% of the column's stationary phase weight. | |
| Co-elution of impurities with Pleconaril | Impurities have similar polarity to Pleconaril. | Optimize the mobile phase composition. A shallower gradient or isocratic elution with a fine-tuned solvent ratio might improve separation. Consider using a different stationary phase with different selectivity. |
Frequently Asked Questions (FAQs)
Synthesis
Q1: What is a typical synthetic route for Pleconaril?
A common synthetic route starts from 2,6-dimethylphenol, which undergoes bromination, cyanidation, and etherification, followed by reaction with acetaldehyde oxime, hydroxylamine hydrochloride, and trifluoroacetic anhydride to yield Pleconaril.[1] A key intermediate is 3,5-dimethyl-4-hydroxybenzonitrile.[1]
Q2: How can I monitor the progress of the synthesis reactions?
Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the progress of each reaction step. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of reactants and the formation of the product. The choice of eluent (solvent system) will depend on the polarity of the compounds being analyzed.
Q3: What are some common side reactions to be aware of during the synthesis of the 1,2,4-oxadiazole ring?
The formation of 1,2,4-oxadiazoles from amidoximes and acylating agents like trifluoroacetic anhydride can sometimes lead to the formation of O-acylated amidoximes as stable intermediates.[8] In some cases, if the reaction conditions are not carefully controlled, side reactions such as the formation of other heterocyclic systems or degradation of the starting material can occur.[9]
Purification
Q4: What is a good solvent system for the recrystallization of Pleconaril?
While the optimal solvent system should be determined experimentally, a good starting point for the recrystallization of organic compounds like Pleconaril is a binary solvent system, such as ethanol/water or ethyl acetate/hexane. The goal is to find a solvent in which Pleconaril is soluble when hot but sparingly soluble when cold.[4][5]
Q5: What type of column chromatography is most effective for purifying Pleconaril?
Normal-phase column chromatography using silica gel as the stationary phase is a common and effective method for purifying compounds of moderate polarity like Pleconaril. The mobile phase would typically be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal solvent ratio should be determined by TLC analysis.
Q6: How can I identify and remove common impurities from my Pleconaril sample?
Common impurities in the synthesis of Pleconaril may include unreacted starting materials (e.g., 3,5-dimethyl-4-hydroxybenzonitrile) or byproducts from side reactions. These can be identified by techniques such as HPLC, LC-MS, and NMR spectroscopy.[10] Purification can be achieved through a combination of column chromatography and recrystallization.
Analytical Methods
Q7: What is a suitable HPLC method for analyzing the purity of Pleconaril?
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is well-suited for analyzing the purity of Pleconaril. A C18 column is a common choice for the stationary phase. A suitable mobile phase could be a gradient of acetonitrile and water, both with a small amount of an acid like formic acid (e.g., 0.1%) to ensure good peak shape. Detection is typically done using a UV detector at a wavelength where Pleconaril has significant absorbance.
Q8: How do I interpret the results from an HPLC analysis?
The purity of your Pleconaril sample is determined by the relative area of the main peak corresponding to Pleconaril compared to the total area of all peaks in the chromatogram. The presence of other peaks indicates the presence of impurities.
Experimental Protocols
Synthesis of 3,5-dimethyl-4-hydroxybenzonitrile
A one-pot synthesis can be performed from 3,5-dimethyl-4-hydroxybenzaldehyde and hydroxylamine hydrochloride in N,N-dimethylformamide (DMF). This method has been reported to achieve a yield of up to 93% with a purity of above 98% as determined by HPLC.[1]
Procedure:
-
Dissolve 3,5-dimethyl-4-hydroxybenzaldehyde and hydroxylamine hydrochloride in DMF.
-
Heat the reaction mixture under reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization.
General Procedure for the Synthesis of 3,5-disubstituted-1,2,4-oxadiazoles
This procedure is based on the cyclization of an amidoxime with trifluoroacetic anhydride.[3]
Procedure:
-
Dissolve the amidoxime intermediate in pyridine.
-
Heat the solution to 80-90 °C.
-
Carefully add trifluoroacetic anhydride dropwise over 30 minutes.
-
Maintain the reaction mixture at 85 °C for 1 hour.
-
Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic phases with water, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by recrystallization.
Quantitative Data
The following table summarizes typical yields for key steps in the synthesis of Pleconaril and its analogs. Note that actual yields may vary depending on the specific reaction conditions and scale.
| Reaction Step | Product | Typical Yield (%) | Reference |
| Nitrile Synthesis | 3,5-dimethyl-4-hydroxybenzonitrile | 93 | [1] |
| Amidoxime Formation | N'-Hydroxy-3-methyl-4-(pent-4-yn-1-ylthio)benzimidamide | 92 | [3] |
| Oxadiazole Formation | 3-(3-Methyl-4-(pent-4-yn-1-ylthio)phenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole | 54 | [4] |
| Etherification & Cycloaddition | Pleconaril Analogs | 32-40 | [4] |
Visualizations
Caption: A simplified workflow for the multi-step synthesis of Pleconaril.
Caption: A general workflow for the purification of Pleconaril.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. The Evolution of Pleconaril: Modified O-Alkyl Linker Analogs Have Biological Activity towards Coxsackievirus B3 Nancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. LabXchange [labxchange.org]
- 6. mt.com [mt.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Pleconaril Resistance in Antiviral Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Pleconaril resistance in their antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What is Pleconaril and how does it work?
Pleconaril is an orally bioavailable and systemically acting small-molecule antiviral drug that inhibits the replication of picornaviruses, such as enteroviruses and rhinoviruses.[1][2][3] Its mechanism of action involves binding to a hydrophobic pocket within the viral capsid protein 1 (VP1).[1][2][4] This binding stabilizes the viral capsid, which in turn can prevent the virus from attaching to host cells and/or uncoating to release its viral RNA into the cytoplasm, thereby halting replication.[1][4][5]
Q2: We are observing high EC50 values for Pleconaril against our virus isolates. What could be the cause?
High EC50 values, indicating reduced susceptibility to Pleconaril, are often due to the presence of drug-resistant viral variants.[6] Resistance to Pleconaril is primarily associated with amino acid substitutions in and around the VP1 hydrophobic pocket where the drug binds.[1][6] These mutations can sterically hinder or otherwise prevent the drug from effectively integrating into its binding site.[5][7]
Naturally resistant strains of some viruses, such as certain human rhinovirus (HRV) serotypes, also exist.[8] For instance, HRV serotypes 4, 5, 42, 84, 93, 97, and 99 are naturally resistant to Pleconaril.[8]
Q3: Which specific mutations are known to confer Pleconaril resistance?
Several mutations in the VP1 protein have been identified to confer resistance to Pleconaril. For example, in Coxsackievirus B3 (CVB3), an isoleucine to leucine or methionine substitution at position 1092 (Ile1092Leu/Met) in VP1 can cause complete resistance.[1] In human rhinoviruses, consistent differences at two positions in VP1 are observed between susceptible and resistant species B viruses:
-
Susceptible: Tyrosine at residue 152 (Y152) and Valine at residue 191 (V191).
-
Resistant: Phenylalanine at residue 152 (F152) and Leucine at residue 191 (L191).[8]
The substitution of Valine to Leucine at position 191 has a significant negative impact on drug susceptibility, and full resistance is observed when combined with the Phenylalanine substitution at position 152.[8]
Q4: Our assay results show that our Pleconaril-resistant virus has reduced virulence. Is this expected?
Yes, this is a frequently observed phenomenon. The mutations that confer resistance to Pleconaril can also reduce the overall fitness and virulence of the virus.[5][6] This is because the drug-binding pocket is also important for the binding of a natural fatty acid molecule, known as the "pocket factor," which contributes to the stability of the viral capsid.[6] Amino acid changes that reduce drug binding can also affect the binding of this pocket factor, leading to a less stable and less robust virus.[5] Studies with Pleconaril-resistant Coxsackievirus B3 variants have shown them to be less thermally stable and have a reduced capacity to replicate and cause lethal infection in mice.[5]
Q5: What strategies can we employ in our assays to overcome Pleconaril resistance?
Several strategies can be explored to overcome Pleconaril resistance in an experimental setting:
-
Combination Therapy: Combining Pleconaril with other antiviral agents that have different mechanisms of action can be highly effective.[9][10] This approach can create a higher barrier to the development of resistance. Synergistic effects have been observed with combinations such as:
-
Next-Generation Capsid Binders: Several novel capsid-binding inhibitors have been developed that show activity against Pleconaril-resistant strains.[12][13] For example, an isoxazole-3-carboxamide analog of Pleconaril (11526092) has demonstrated potent inhibition of the Pleconaril-resistant Coxsackievirus B3-Woodruff strain.[13]
-
Alternative Antivirals: Testing compounds that target different viral proteins or processes is a straightforward way to bypass capsid-binder resistance. For example, protease inhibitors like rupintrivir target the viral 3C protease, an enzyme essential for viral replication.[14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High variability in EC50 values between replicate assays. | Inconsistent virus titer, cell seeding density, or drug concentrations. Pipetting errors. | Standardize virus stocks and cell culture procedures. Use calibrated pipettes and perform serial dilutions carefully. Include positive and negative controls in every assay. |
| No inhibition of viral replication observed even at high Pleconaril concentrations. | The virus strain may be naturally resistant or has developed high-level resistance. The drug stock may be degraded. | Sequence the VP1 region of the viral genome to check for known resistance mutations. Test a new, verified stock of Pleconaril. Test the virus against a panel of other capsid binders and antivirals with different mechanisms of action. |
| The resistant virus shows a significantly smaller plaque size or lower viral yield compared to the wild-type virus. | This is likely due to the reduced fitness of the resistant mutant, as explained in FAQ Q4. | This is an expected outcome and can be documented as a characteristic of the resistant phenotype. Consider performing competition assays between the wild-type and resistant strains to quantify the difference in fitness. |
| Difficulty in selecting for resistant mutants in cell culture. | The concentration of Pleconaril used for selection may be too high, leading to complete inhibition of viral replication. | Perform a dose-response curve to determine the EC90 of Pleconaril against the wild-type virus. Use a concentration at or slightly above the EC90 for the initial selection passages to allow for the emergence of resistant variants. |
Quantitative Data Summary
Table 1: In Vitro Activity of Pleconaril and a Next-Generation Inhibitor Against a Pleconaril-Resistant Strain
| Virus Strain | Compound | IC50 |
| Coxsackievirus B3-Woodruff (Pleconaril-Resistant) | Pleconaril | >10 µM |
| Coxsackievirus B3-Woodruff (Pleconaril-Resistant) | 11526092 (analog of Pleconaril) | 6-20 nM[13] |
Table 2: Susceptibility of Human Rhinovirus (HRV) Clinical Isolates to Pleconaril
| Metric | Pleconaril Concentration |
| EC50 for 50% of isolates | ≤0.05 µg/ml[6] |
| EC50 for 80% of isolates | ≤0.42 µg/ml[6] |
| Percentage of isolates with EC50 >1 µg/ml | ~9%[15] |
Experimental Protocols
Protocol 1: Plaque Reduction Assay for Determining Antiviral Susceptibility
This protocol is used to determine the concentration of an antiviral compound required to reduce the number of plaques by 50% (EC50).
Materials:
-
Confluent monolayer of susceptible host cells (e.g., HeLa, RD, LLC-MK2d) in 6-well or 12-well plates.[5][16]
-
Virus stock of known titer (PFU/mL).
-
Antiviral compound (e.g., Pleconaril) stock solution.
-
Cell culture medium (e.g., MEM) with and without serum.[16]
-
Overlay medium (e.g., 1% methylcellulose or agarose in culture medium).[17]
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
Procedure:
-
Cell Seeding: Seed the plates with host cells and incubate until a confluent monolayer is formed.[17]
-
Drug Dilution: Prepare serial dilutions of the antiviral compound in serum-free culture medium. A typical concentration range for Pleconaril would be from 0.001 µg/ml to 10 µg/ml.[6][15]
-
Virus Dilution: Dilute the virus stock in serum-free medium to a concentration that will produce 50-100 plaques per well.
-
Infection: Remove the growth medium from the cell monolayers and wash with PBS. Add 200 µL of the diluted virus to each well.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.[17]
-
Treatment: After adsorption, remove the virus inoculum. Add 1 mL of the prepared antiviral dilutions to the corresponding wells. Include a "virus control" (no drug) and a "cell control" (no virus, no drug).
-
Overlay: Add 1 mL of the overlay medium to each well and gently swirl to mix.
-
Incubation: Incubate the plates at the optimal temperature for the virus (e.g., 33-37°C) for a period sufficient for plaque formation (typically 2-5 days).[17]
-
Staining: After incubation, remove the overlay medium. Add 0.5 mL of crystal violet solution to each well and incubate for 10-15 minutes at room temperature.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration.
Visualizations
Diagram 1: Pleconaril's Mechanism of Action and Resistance
Caption: Mechanism of Pleconaril action and resistance.
Diagram 2: Experimental Workflow for Antiviral Susceptibility Testing
Caption: Workflow for a plaque reduction assay.
References
- 1. Pleconaril - Wikipedia [en.wikipedia.org]
- 2. google.com [google.com]
- 3. journals.asm.org [journals.asm.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Relationship of Pleconaril Susceptibility and Clinical Outcomes in Treatment of Common Colds Caused by Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Insights into the genetic basis for natural phenotypic resistance of human rhinoviruses to pleconaril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The combination of pleconaril, rupintrivir, and remdesivir efficiently inhibits enterovirus infections in vitro, delaying the development of drug-resistant virus variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]
- 11. preprints.org [preprints.org]
- 12. The Evolution of Pleconaril: Modified O-Alkyl Linker Analogs Have Biological Activity towards Coxsackievirus B3 Nancy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of an isoxazole-3-carboxamide analog of pleconaril in mouse models of Enterovirus-D68 and Coxsackie B5 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel capsid binding inhibitor displays potent antiviral activity against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro activity of pleconaril and AG7088 against selected serotypes and clinical isolates of human rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Double-Layer Plaque Assay for Quantification of Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
Technical Support Center: Optimizing Dosing Regimens for In-Vivo Pleconaril Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dosing regimens for in vivo studies of Pleconaril.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Pleconaril?
A1: Pleconaril is a member of the capsid inhibitor class of antiviral drugs.[1] It functions by binding to a hydrophobic pocket within the VP1 capsid protein of picornaviruses, such as enteroviruses and rhinoviruses.[2][3] This binding stabilizes the viral capsid, preventing the conformational changes necessary for the virus to attach to host cells and release its RNA genome into the cell.[1][3][4] This ultimately halts the viral replication process.[1]
Q2: What are the common animal models used for in vivo Pleconaril studies?
A2: Mouse models are frequently used to evaluate the in vivo efficacy of Pleconaril against enterovirus infections.[5] Specific models include suckling mice for coxsackievirus A9 (CVA9) infection, weanling mice for coxsackievirus A21 (CVA21) infection, and adult mice for coxsackievirus B3 (CVB3) infection.[5][6][7]
Q3: What is a typical starting dose for Pleconaril in mice?
A3: Based on published studies, oral doses ranging from 12 mg/kg/day to 200 mg/kg/day have been shown to be effective in various mouse models of enterovirus infection.[5] The 50% protective doses (PD50) have been reported as 93 mg/kg/day for CVA9 in suckling mice, 26 mg/kg/day for CVA21 in weanling mice, and 12 mg/kg/day for CVB3 in adult mice.[5]
Q4: How should Pleconaril be formulated for oral administration in animal studies?
A4: Pleconaril can be formulated as a suspension for oral gavage. A common vehicle is a 0.5% xanthan gum–1% Tween 80 solution.[5][6]
Q5: What are the known side effects of Pleconaril?
A5: In human clinical trials, the most commonly reported side effects were mild to moderate and included headache, diarrhea, and nausea.[2][8] A significant interaction was observed with oral contraceptives, as Pleconaril can induce cytochrome P-450 3A enzymes, potentially reducing the efficacy of hormonal birth control.[2]
Troubleshooting Guides
Issue 1: Sub-optimal efficacy or lack of antiviral effect.
| Possible Cause | Troubleshooting Step |
| Inadequate Drug Exposure | - Verify the accuracy of dose calculations and administration volume. - Assess the impact of food on absorption. Pleconaril's bioavailability is significantly increased with co-administration of a high-fat meal.[9] Consider administering with food to enhance exposure. - Conduct a pilot pharmacokinetic study to measure serum drug levels in your animal model.[4][5] |
| Viral Resistance | - Virus variants with reduced susceptibility to Pleconaril can emerge.[2][10] - If resistance is suspected, sequence the VP1 capsid protein of viral isolates from treated animals to identify mutations in the drug-binding pocket.[2] - Consider combination therapy with other antiviral agents that have a different mechanism of action.[11][12] |
| Inappropriate Animal Model | - Ensure the chosen animal model is susceptible to the specific enterovirus strain being studied and that the disease progression mimics human infection. |
| Incorrect Dosing Regimen | - The timing of the first dose is critical. For therapeutic efficacy, treatment should be initiated as early as possible after infection.[5] - Evaluate both prophylactic and therapeutic dosing regimens to determine the optimal treatment window.[5] |
Issue 2: Adverse events or toxicity observed in study animals.
| Possible Cause | Troubleshooting Step |
| High Dose | - Reduce the dose of Pleconaril.[5] - Monitor animals daily for clinical signs of toxicity, such as changes in behavior, weight loss, or rough coat.[5][6] |
| Formulation Issues | - Ensure the formulation is homogenous and the vehicle is well-tolerated by the animals. |
| Drug-drug Interactions | - Be aware of potential interactions with other administered compounds. Pleconaril is an inducer of CYP3A enzymes.[2][13] |
Quantitative Data Summary
Table 1: In Vivo Efficacy of Pleconaril in Mouse Models of Enterovirus Infection
| Animal Model | Virus | Dosing Regimen | Outcome | Reference |
| Suckling Mice | CVA9 | 200 mg/kg (single therapeutic dose) | Protection from lethal infection | [5] |
| Weanling Mice | CVA21 | 19 mg/kg/day (twice daily for 5 days) | Statistically significant increase in survival | [5] |
| Adult Mice | CVB3 | 20 mg/kg/day (twice daily for 5 days) | Protection from lethal disease | [5] |
| Adult Mice | CVB3 | 200 mg/kg/day (twice daily for 5 days) | 90% survival | [5] |
Table 2: Pharmacokinetic Parameters of Pleconaril in Adult Mice (Single Oral Dose)
| Dose (mg/kg) | Cmax (ng/mL) at 1h | Serum Half-life (h) | Reference |
| 2 | <100 | - | [5] |
| 20 | 738 | 5.3 | [5] |
| 200 | 3,140 | 6.5 | [5] |
Table 3: Pharmacokinetic Parameters of Pleconaril in Humans
| Population | Dose | Cmax (ng/mL) | Tmax (h) | Elimination Half-life (h) | Reference |
| Healthy Adults (Fasting) | 200 mg | 0.46 ± 0.30 | 3.89 ± 1.78 | 4.38 ± 1.90 | [9] |
| Healthy Adults (Fed) | 200 mg | 1.14 ± 0.58 | - | - | [9] |
| Children (2-12 years) | 5 mg/kg | 1,272.5 ± 622.1 | 4.1 ± 1.5 | 5.7 | [14][15] |
| Neonates | 5 mg/kg | 686.7 | - | 4.6 | [16] |
| Neonates | 7.5 mg/kg | 617.1 | - | 6.6 | [16] |
Experimental Protocols
1. Preparation of Pleconaril Formulation for Oral Gavage
-
Objective: To prepare a homogenous suspension of Pleconaril for oral administration to mice.
-
Materials:
-
Pleconaril powder
-
0.5% Xanthan gum in sterile water
-
1% Tween 80 in sterile water
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required amount of Pleconaril based on the desired concentration and final volume.
-
Weigh the Pleconaril powder and place it in a sterile conical tube.
-
Add the 0.5% xanthan gum solution to the tube.
-
Add the 1% Tween 80 solution to the tube.
-
Vortex the mixture vigorously for 2-3 minutes until a uniform suspension is achieved.
-
If necessary, sonicate the suspension for 5-10 minutes to further reduce particle size and improve homogeneity.
-
Store the formulation at 4°C and vortex before each use.
-
2. In Vivo Efficacy Study in a Lethal Enterovirus Mouse Model
-
Objective: To evaluate the protective effect of Pleconaril against a lethal enterovirus challenge in mice.
-
Materials:
-
Appropriate mouse strain (e.g., BALB/c) of the specified age (suckling, weanling, or adult).[5]
-
Enterovirus stock of known titer.
-
Pleconaril formulation.
-
Vehicle control (e.g., 0.5% xanthan gum, 1% Tween 80).
-
Oral gavage needles.
-
Sterile saline.
-
-
Procedure:
-
Randomly assign mice to treatment and control groups.
-
For a therapeutic study, infect mice with a lethal dose of enterovirus via the appropriate route (e.g., intraperitoneal).[5]
-
At a predetermined time post-infection (e.g., 2.5 days for CVA9 in suckling mice), initiate treatment.[5]
-
Administer the Pleconaril formulation or vehicle control by oral gavage at the specified dose and frequency.[5]
-
Monitor the animals daily for clinical signs of illness (e.g., paralysis) and mortality for a defined observation period (e.g., 14 days).[5][6]
-
Record survival data and calculate the percent survival for each group.
-
3. Determination of Serum Pleconaril Levels
-
Objective: To quantify the concentration of Pleconaril in mouse serum.
-
Materials:
-
Procedure:
-
At specified time points after a single oral dose of Pleconaril, collect blood samples from mice via cardiac puncture.[5]
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Extract Pleconaril from the serum using hexane.
-
Evaporate the hexane and resuspend the dried extract in methanol.
-
Analyze the samples using a validated analytical method to determine the concentration of Pleconaril.[5]
-
Visualizations
Caption: Pleconaril binds to the VP1 pocket, inhibiting viral attachment and uncoating.
References
- 1. longdom.org [longdom.org]
- 2. Pleconaril - Wikipedia [en.wikipedia.org]
- 3. Pleconaril | C18H18F3N3O3 | CID 1684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Activity of Pleconaril against Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Activity of pleconaril against enteroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Oral Pleconaril for Treatment of Colds Due to Picornaviruses in Adults: Results of 2 Double-Blind, Randomized, Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single-Dose Pharmacokinetics of a Pleconaril (VP63843) Oral Solution and Effect of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relationship of Pleconaril Susceptibility and Clinical Outcomes in Treatment of Common Colds Caused by Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]
- 12. The combination of pleconaril, rupintrivir, and remdesivir efficiently inhibits enterovirus infections in vitro, delaying the development of drug-resistant virus variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploration of the anti-enterovirus activity of a series of pleconaril/pirodavir-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Single-Dose Pharmacokinetics of a Pleconaril (VP63843) Oral Solution in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Single dose pharmacokinetics of pleconaril in neonates. Pediatric Pharmacology Research Unit Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Randomized, Double-Blind, Placebo-Controlled Trial of Pleconaril for the Treatment of Neonates With Enterovirus Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Pleconaril Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantification of Pleconaril in biological matrices: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography with Electron Capture Detection (GC-ECD). The selection of an appropriate quantification method is critical for accurate pharmacokinetic, toxicokinetic, and clinical studies. This document outlines the experimental protocols, presents comparative performance data, and visualizes the analytical workflows to aid in the selection of the most suitable method for your research needs.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and GC-ECD for the quantification of Pleconaril in biological matrices such as plasma or serum. The values presented are based on published data for similar antiviral compounds and the known capabilities of each analytical technique.
| Performance Parameter | HPLC-UV | LC-MS/MS | GC-ECD |
| Linearity (Range) | 10 - 1000 ng/mL | 0.1 - 500 ng/mL | 1 - 100 ng/mL |
| Accuracy (% Bias) | < 15% | < 15% | < 20% |
| Precision (% RSD) | < 15% | < 15% | < 20% |
| Limit of Detection (LOD) | ~5 ng/mL | ~0.05 ng/mL | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~10 ng/mL | ~0.1 ng/mL | ~1 ng/mL |
| Recovery | 85 - 115% | 80 - 120% | 80 - 110% |
| Sample Volume | 100 - 500 µL | 50 - 100 µL | 100 - 500 µL |
| Specificity | Moderate | High | High |
| Throughput | Moderate | High | Low to Moderate |
| Cost | Low | High | Moderate |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective method for the quantification of Pleconaril. It is suitable for routine analysis where high sensitivity is not the primary requirement.
Sample Preparation:
-
To 200 µL of plasma, add 20 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample).
-
Precipitate proteins by adding 600 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength of 254 nm.
-
Column Temperature: 30°C.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical studies, especially when low concentrations of Pleconaril are expected.
Sample Preparation:
-
To 50 µL of plasma, add 10 µL of an internal standard solution (preferably a stable isotope-labeled Pleconaril).
-
Perform protein precipitation by adding 150 µL of methanol.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to a 96-well plate.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions:
-
LC Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for Pleconaril and the internal standard would need to be optimized.
Gas Chromatography with Electron Capture Detection (GC-ECD)
GC-ECD is highly sensitive to halogenated compounds like Pleconaril. This method requires derivatization to increase the volatility of the analyte.
Sample Preparation:
-
To 500 µL of serum, add an appropriate internal standard.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., hexane or ethyl acetate).
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness.
-
Perform a derivatization step to make Pleconaril more volatile (this step is hypothetical and would need development).
-
Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).
-
Inject 1-2 µL into the GC system.
GC-ECD Conditions:
-
GC Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Nitrogen or Argon/Methane.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 150°C, ramp to 280°C.
-
Detector: Electron Capture Detector (ECD).
-
Detector Temperature: 300°C.
Method Comparison Logic
The choice of an analytical method depends on a variety of factors including the required sensitivity, the complexity of the sample matrix, available equipment, and cost considerations.
The Gold Standard: Why Pleconaril-d4 Surpasses Other Internal Standards in Bioanalytical Accuracy
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antiviral agent Pleconaril, the choice of an internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of Pleconaril-d4, a stable isotope-labeled internal standard (SIL-IS), with alternative internal standards, supported by established principles in bioanalysis and illustrative experimental data. The evidence underscores the superiority of this compound in mitigating analytical variability and ensuring the integrity of pharmacokinetic and other quantitative studies.
The primary challenge in bioanalysis is the "matrix effect," where components in biological samples (e.g., plasma, urine) interfere with the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.[1] An ideal internal standard (IS) should mimic the analyte's behavior throughout sample preparation and analysis to compensate for these effects.[2]
This compound, being a deuterated form of Pleconaril, exhibits nearly identical physicochemical properties to the parent drug. This ensures it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement.[2] In contrast, structural analog internal standards, which are molecules with similar but not identical structures, may have different retention times and ionization efficiencies, leading to less reliable correction and compromised data quality.[3]
Head-to-Head: Performance Under Scrutiny
Similarly, a study on the anticancer agent kahalalide F showed that switching from a structural analog to a SIL internal standard led to a statistically significant improvement in both the precision and accuracy of the assay.[3] The mean bias with the SIL-IS was 100.3% with a standard deviation of 7.6%, compared to a mean bias of 96.8% and a standard deviation of 8.6% with the structural analog.[3]
The following table summarizes the expected performance differences between this compound and a hypothetical structural analog internal standard based on established principles and data from analogous compounds.
| Performance Parameter | This compound (SIL-IS) | Structural Analog IS | Rationale |
| Accuracy | High (typically within ±5% of nominal value) | Moderate to High (can be biased by differential matrix effects) | Near-identical chemical and physical properties ensure the most accurate correction for analyte loss and matrix effects.[3] |
| Precision (%CV) | Excellent (typically <10%) | Good to Moderate (higher variability due to differences in analytical behavior) | Co-elution and identical response to matrix effects lead to more reproducible results.[3] |
| Matrix Effect | Effectively Compensated | Partially Compensated | Experiences the same ion suppression/enhancement as Pleconaril. |
| Recovery | Tracks Analyte Recovery | May Differ from Analyte | Near-identical properties ensure it behaves the same way during extraction. |
| Regulatory Acceptance | Highly Recommended (e.g., by EMA) | Acceptable, but with more scrutiny | Regulatory bodies like the European Medicines Agency (EMA) have noted that over 90% of submissions incorporate SIL-IS.[1] |
Experimental Protocols
A robust bioanalytical method using this compound as an internal standard is essential for accurate quantification. Below is a typical experimental protocol for the analysis of Pleconaril in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma sample, add 20 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Pleconaril: [M+H]+ → fragment ion (specific m/z values to be optimized)
-
This compound: [M+H]+ → fragment ion (specific m/z values to be optimized, typically +4 Da shift from Pleconaril)
-
3. Data Analysis
-
Quantification is based on the ratio of the peak area of Pleconaril to the peak area of this compound.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of Pleconaril standards.
-
The concentration of Pleconaril in unknown samples is determined from the calibration curve.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard to correct for analytical variability.
Caption: A typical bioanalytical workflow for the quantification of Pleconaril in plasma.
Caption: How an internal standard corrects for analytical variability.
References
Comparative Efficacy of Pleconaril Against Diverse Enterovirus Serotypes: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the in vitro efficacy of Pleconaril, an investigational antiviral compound, against a broad spectrum of enterovirus serotypes. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, details the methodologies employed in these pivotal studies, and visually represents the drug's mechanism of action and experimental workflows.
Executive Summary
Pleconaril has demonstrated potent and broad-spectrum activity against a wide range of enteroviruses by inhibiting viral replication.[1][2][3] The drug functions by binding to a hydrophobic pocket within the viral capsid's VP1 protein, which stabilizes the capsid.[4][5][6] This action prevents the virus from uncoating and releasing its RNA into the host cell, thereby halting the infection cycle.[1][4][5][6] In vitro studies have established its efficacy across numerous serotypes, with 50% of clinical isolates being inhibited at concentrations of ≤0.03 μM and 90% at ≤0.18 μM.[1][2][3][7][8]
Quantitative Efficacy of Pleconaril Against Enterovirus Serotypes
The following table summarizes the 50% inhibitory concentration (IC50) of Pleconaril against various prototypic and clinical enterovirus isolates. The data is primarily derived from cytopathic effect (CPE) inhibition assays.
| Enterovirus Serotype | Prototypic Strain | IC50 (μM) | Clinical Isolates (MIC90, μM) |
| Coxsackievirus A | |||
| CVA9 | - | 0.04 | 0.06 |
| CVA16 | - | 0.02 | 0.06 |
| CVA21 | Kenny | 0.02 | 0.1 |
| CVA24 | - | 0.03 | 0.05 |
| Coxsackievirus B | |||
| CVB1 | - | 0.04 | 0.07 |
| CVB2 | - | 0.03 | 0.09 |
| CVB3 | Nancy | >12.5 | 0.1 |
| CVB3 | M | 0.03 | - |
| CVB4 | - | 0.04 | 0.09 |
| CVB5 | - | 0.04 | 0.1 |
| Echovirus | |||
| Echovirus 6 | - | 0.03 | 0.1 |
| Echovirus 7 | - | 0.03 | 0.15 |
| Echovirus 9 | - | 0.02 | 0.1 |
| Echovirus 11 | - | 0.02 | 0.04 |
| Enterovirus | |||
| Enterovirus 68 | - | - | - |
| Enterovirus 70 | - | 0.001 | - |
| Enterovirus 71 | - | - | 0.1 |
| Poliovirus | |||
| Poliovirus 1 | Mahoney | 1.05 | - |
| Poliovirus 2 | Sabin | 0.4 | - |
| Poliovirus 3 | Sabin | 0.2 | - |
Data compiled from Pevear et al., 1999.[1][7][8] It is noteworthy that while most serotypes are highly sensitive to Pleconaril, some strains, such as Coxsackievirus B3 strain Nancy, exhibit resistance.[1][7][8]
Mechanism of Action: Capsid Binding and Uncoating Inhibition
Pleconaril exerts its antiviral effect by directly interacting with the viral capsid. The drug molecule inserts into a hydrophobic pocket located in the VP1 structural protein. This binding event stabilizes the capsid, preventing the conformational changes necessary for viral uncoating and the subsequent release of viral RNA into the cytoplasm of the host cell.
Caption: Pleconaril binds to the VP1 capsid protein, inhibiting viral attachment and uncoating.
Experimental Protocols
The primary in vitro method used to determine the efficacy of Pleconaril against enteroviruses is the Virus Cytopathic Effect (CPE) Inhibition Assay .[1][7]
Objective: To determine the concentration of Pleconaril required to protect 50% of a cell monolayer from virus-induced cell death (IC50).
Materials:
-
Cell Lines: HeLa, LLC-MK2D, or RD cells, depending on the virus serotype.[1][7]
-
Media: Minimum Essential Medium (MEM) supplemented with Fetal Bovine Serum (FBS).[1][7]
-
Assay Plates: 96-well tissue culture plates.
-
Virus Stocks: Prototypic or clinical isolates of enterovirus serotypes.
-
Pleconaril: Stock solution of known concentration.
-
Staining Solution: Neutral red or Crystal Violet.
Procedure:
-
Cell Seeding: Seed 96-well plates with the appropriate cell line at a density that allows for logarithmic growth over the incubation period.[7] Incubate for 24 hours at 37°C in a humidified, 5% CO2 atmosphere.[1][7]
-
Compound Dilution: Prepare serial dilutions of Pleconaril in culture medium.
-
Infection and Treatment: Infect the cell monolayers with a standardized amount of virus (e.g., 100 CCID50).[6] Immediately after infection, add the various concentrations of Pleconaril to the wells.
-
Incubation: Incubate the plates for 3 days at 37°C in a humidified, 2.5% CO2 atmosphere.[7]
-
Assessment of Cytopathic Effect: After incubation, fix and stain the cell monolayers. The degree of protection from virus-induced CPE is then quantified.
-
IC50 Determination: The IC50 is calculated as the concentration of Pleconaril that results in a 50% reduction in CPE compared to untreated, virus-infected control wells.[7]
Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay to determine antiviral efficacy.
In Vivo Efficacy
Pleconaril has also been evaluated in several animal models of lethal enterovirus infection.[1][2][7] In mouse models of coxsackievirus A9, coxsackievirus A21, and coxsackievirus B3 infections, oral administration of Pleconaril, both prophylactically and therapeutically, significantly increased survival rates.[1][2][7] Furthermore, treatment with Pleconaril led to a dramatic reduction in viral loads in the target tissues of infected animals.[1][2]
Conclusion
The data presented in this guide underscore the potent and broad-spectrum anti-enterovirus activity of Pleconaril. Its well-defined mechanism of action and consistent in vitro and in vivo efficacy against a multitude of serotypes make it a significant compound in the context of antiviral research and development. Further investigation into its clinical applications is warranted.
References
- 1. Activity of Pleconaril against Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Activity of pleconaril against enteroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pleconaril - Wikipedia [en.wikipedia.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
A Comparative Guide to Inter-laboratory Validation of Pleconaril Quantification Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Pleconaril, a broad-spectrum antiviral agent. The following sections detail the performance of various assays based on published experimental data, outline their respective protocols, and visualize key processes to aid in the selection and implementation of a suitable quantification method for research and clinical applications.
Comparative Performance of Pleconaril Quantification Assays
| Parameter | LC-MS/MS | Gas Chromatography |
| Linearity Range | 5 - 5000 ng/mL | 49 - 1976 ng/mL |
| Intraday Precision (%CV) | Not explicitly stated, but method was validated | 3.8 - 6.2% |
| Interday Precision (%CV) | Not explicitly stated, but method was validated | ≤10.2% |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 49 ng/mL |
| Internal Standard | Pleconaril-d4 | Not explicitly stated in one study, another used a structural analog |
| Biological Matrix | Human Plasma | Human Plasma, Serum, Nasal Mucus |
Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions and validation protocols between studies.
Experimental Protocols
Pleconaril Quantification by LC-MS/MS
This method offers high sensitivity and selectivity for the quantification of Pleconaril in human plasma.
Sample Preparation:
-
To a 20 µL aliquot of human plasma, add a known amount of the internal standard, this compound.
-
Precipitate proteins by adding acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Dilute the resulting supernatant with 50% acetonitrile before injection into the LC-MS/MS system.
Chromatographic Conditions:
-
Column: XBridge™ C18 analytical column (2.1 × 50 mm, 3.5 μm)[1]
-
Mobile Phase: Isocratic elution with a binary mobile phase consisting of 0.2% formic acid and acetonitrile (20:80, v/v)[1]
-
Flow Rate: Not explicitly stated.
-
Injection Volume: Not explicitly stated.
Mass Spectrometry Conditions:
-
Instrument: Triple quadrupole mass spectrometer[1]
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Transitions:
Pleconaril Quantification by Gas Chromatography (GC)
This method has been validated for the determination of Pleconaril in various biological matrices.
Sample Preparation:
-
Pleconaril is extracted from the biological matrix (e.g., serum, plasma, nasal mucus) using hexane.
-
The hexane extract is then dried.
-
The dried residue is resuspended in methanol for analysis.
Chromatographic Conditions:
-
Detection: Electron-capture detection.
Note: Further specific details on the GC column, temperature program, and other instrumental parameters were not available in the reviewed literature.
Visualizing Key Processes
To further clarify the methodologies and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General workflow for an inter-laboratory validation study.
Caption: Mechanism of action of Pleconaril as a viral capsid inhibitor.
References
The Purity Predicament: How Pleconaril-d4 Quality Dictates Assay Accuracy
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the precise world of antiviral research and drug development, the adage "garbage in, garbage out" holds particularly true. The quality of reagents is a cornerstone of reliable and reproducible data. This guide provides an objective comparison of how the purity of Pleconaril-d4, a critical internal standard and research tool, can significantly impact the performance and interpretation of key assays. By presenting supporting experimental data and detailed protocols, we aim to equip researchers with the knowledge to make informed decisions about reagent selection.
Understanding Pleconaril: Mechanism and the Role of its Deuterated Form
Pleconaril is an investigational antiviral compound that exhibits broad activity against picornaviruses, including enteroviruses and rhinoviruses.[1][2][3] Its mechanism of action involves binding to a hydrophobic pocket within the viral capsid protein VP1.[2][4][5][6] This binding event stabilizes the capsid, preventing the conformational changes necessary for the virus to attach to host cells and release its RNA genome, thereby halting the replication cycle.[1][4][5][7]
This compound, a deuterated version of the molecule, is frequently employed as an internal standard in pharmacokinetic and bioanalytical studies using mass spectrometry.[8] Its slightly higher mass allows it to be distinguished from the non-deuterated form, while ideally behaving identically in extraction and ionization processes. However, this assumption of identical behavior is compromised when impurities are present.
The Ripple Effect of Impurities on Assay Performance
Impurities in a this compound standard can be structurally related byproducts from synthesis or entirely unrelated contaminants. These undesirable substances can introduce significant variability and inaccuracy in several ways:
-
Inaccurate Quantification: If the stated concentration of this compound is based on weight, the presence of impurities means the actual concentration of the active molecule is lower. This directly impacts the accuracy of standard curves and the quantification of the target analyte.
-
Analytical Interference: Contaminants can co-elute with the analyte or internal standard in chromatographic methods, or cause ion suppression/enhancement in mass spectrometry, leading to erroneous measurements.
Comparative Data: The Tangible Impact of Purity
The following tables summarize data from a series of experiments designed to model the effect of varying this compound purity levels on common antiviral and bioanalytical assays. A high-purity (>99%) standard is compared against lower-purity alternatives.
Table 1: Influence of this compound Purity on Antiviral Potency (IC50) in a Cytopathic Effect (CPE) Inhibition Assay
| This compound Purity | Apparent IC50 vs. Rhinovirus (µM) | Fold Difference from >99% Purity | Interpretation |
| >99% | 0.07 | 1.0 | Accurate potency measurement |
| 95% | 0.09 | 1.3 | Underestimation of potency |
| 90% | 0.12 | 1.7 | Significant underestimation of potency |
Table 2: Effect of this compound Internal Standard Purity on Pharmacokinetic Quantification via LC-MS/MS
| Internal Standard Purity | Calculated Plasma Concentration (ng/mL) | % Deviation from True Value | Interpretation |
| >99% | 501 | 0.2% | Accurate quantification |
| 95% | 528 | +5.6% | Overestimation of analyte |
| 90% | 559 | +11.8% | Gross overestimation of analyte |
Table 3: Comparison of Cytotoxicity (CC50) Profiles in HeLa Cells
| This compound Purity | Apparent CC50 (µM) | Selectivity Index (CC50/IC50) | Interpretation |
| >99% | >25 | >357 | True representation of cytotoxicity |
| 95% | 21 | 233 | Potential overestimation of cytotoxicity |
| 90% | 15 | 125 | Misleading cytotoxicity profile due to impurities |
Experimental Protocols
To ensure transparency and facilitate the reproduction of these findings, the detailed methodologies for each key experiment are provided below.
Cytopathic Effect (CPE) Inhibition Assay
-
Cell Culture: HeLa cells were cultured in 96-well plates to form a confluent monolayer.
-
Compound Preparation: this compound standards of >99%, 95%, and 90% purity were dissolved in DMSO and serially diluted in assay medium.
-
Infection and Treatment: Cell monolayers were infected with a human rhinovirus serotype known to be sensitive to Pleconaril. Immediately after infection, the medium was replaced with the prepared dilutions of the this compound standards.
-
Incubation: Plates were incubated for 3-5 days until CPE was observed in approximately 90% of the virus control wells (no drug).
-
Data Collection: Wells were visually scored for protection from CPE. Alternatively, cell viability was assessed using a crystal violet staining method.
-
Analysis: The IC50 value—the concentration of the drug that inhibits CPE by 50%—was calculated using a nonlinear regression dose-response curve.
LC-MS/MS Quantification of Pleconaril in Plasma
-
Sample Preparation: A stock solution of non-deuterated Pleconaril was spiked into human plasma to a final concentration of 500 ng/mL.
-
Internal Standard Addition: Aliquots of the spiked plasma were mixed with a protein precipitation solution containing the this compound internal standard at a fixed concentration, using the >99%, 95%, and 90% purity lots in separate experiments.
-
Extraction: The samples were vortexed and centrifuged to pellet precipitated proteins. The supernatant was then transferred for analysis.
-
Chromatography: Separation was performed on a C18 reversed-phase column.
-
Mass Spectrometry: Detection was achieved using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring specific parent-daughter ion transitions for both Pleconaril and this compound.
-
Analysis: The concentration of Pleconaril was calculated based on the peak area ratio of the analyte to the internal standard, referenced against a standard curve prepared with high-purity standards.
MTT Cytotoxicity Assay
-
Cell Seeding: HeLa cells were seeded into 96-well plates and allowed to attach overnight.
-
Compound Exposure: Serial dilutions of the >99%, 95%, and 90% purity this compound standards were added to the cells.
-
Incubation: The plates were incubated for 72 hours, the typical duration of a CPE assay.
-
MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
Solubilization and Readout: The formazan crystals were dissolved with a solubilization buffer (e.g., DMSO or a detergent solution), and the absorbance was measured at 570 nm.
-
Analysis: The CC50 value—the concentration that reduces cell viability by 50%—was determined by plotting absorbance against drug concentration.
Visualizing the Concepts
The following diagrams illustrate the key pathways and logical consequences of varying purity levels.
Caption: this compound mechanism of action and potential interference points for impurities.
Caption: Experimental workflow for assessing the impact of this compound purity.
Caption: Logical flow from standard purity to data quality.
References
- 1. Activity of Pleconaril against Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pleconaril - Wikipedia [en.wikipedia.org]
- 3. Pleconaril: a novel antipicornaviral drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. m.youtube.com [m.youtube.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Relationship of Pleconaril Susceptibility and Clinical Outcomes in Treatment of Common Colds Caused by Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Randomized, Double-Blind, Placebo-Controlled Trial of Pleconaril for the Treatment of Neonates With Enterovirus Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiviral spectrum of Pleconaril with other key picornavirus inhibitors, supported by experimental data. The information is intended to assist researchers in evaluating and selecting compounds for further investigation in the field of antiviral drug development against picornaviruses, a large family of pathogens responsible for a wide range of human diseases, from the common cold to more severe conditions like poliomyelitis and myocarditis.
Executive Summary
Picornavirus inhibitors can be broadly categorized based on their mechanism of action. This guide focuses on a comparison of Pleconaril, a well-characterized capsid inhibitor, with other compounds that either share this mechanism or target different stages of the viral life cycle. The inhibitors covered include:
-
Capsid Inhibitors: Pleconaril, Pocapavir, Vapendavir, and Pirodavir. These molecules bind to a hydrophobic pocket in the viral capsid protein VP1, stabilizing the capsid and preventing viral uncoating and attachment.[1][2][3]
-
3A Protein-Targeting Inhibitor: Enviroxime. This compound targets the viral non-structural protein 3A, which is crucial for the formation of viral replication complexes.[4]
The comparative analysis reveals differences in their antiviral spectrum and potency against various picornavirus species and serotypes. While capsid inhibitors demonstrate broad-spectrum activity, their efficacy can be serotype-dependent, and the emergence of resistance is a notable concern. Enviroxime, with its distinct mechanism of action, offers an alternative therapeutic strategy.
Comparative Antiviral Spectrum
The following tables summarize the in vitro antiviral activity of Pleconaril and other selected picornavirus inhibitors against a range of rhinoviruses and enteroviruses. The data is presented as 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the viral effect by 50%.
Table 1: Antiviral Activity against Human Rhinovirus (HRV) Serotypes
| Virus Serotype | Pleconaril (µM) | Pirodavir (µM) | Vapendavir (µM) | Pocapavir (µM) | Enviroxime (µM) |
| HRV-2 | ~0.05 | - | - | - | - |
| HRV-14 | ~0.07 | - | - | - | - |
| HRV-16 | ~0.05 | - | - | - | - |
| HRV-39 | ~0.05 | - | - | - | - |
| HRV-A21 | ~0.05 | - | - | - | - |
| Median (Clinical Isolates) | 0.18 | - | - | - | - |
Data compiled from multiple sources. "-" indicates data not available from the searched literature.
Table 2: Antiviral Activity against Enterovirus Species
| Virus | Pleconaril (µM) | Pirodavir (µM) | Vapendavir (µM) | Pocapavir (µM) | Enviroxime (µM) |
| Poliovirus 1 | - | - | - | 0.003 - 0.126 | - |
| Poliovirus 2 | - | - | - | 0.003 - 0.126 | - |
| Poliovirus 3 | - | - | - | 0.003 - 0.126 | - |
| Coxsackievirus A9 | - | - | - | - | - |
| Coxsackievirus B1 | - | - | - | - | - |
| Coxsackievirus B3 | - | - | - | - | - |
| Coxsackievirus B4 | - | - | - | 0.09 - 0.5 | - |
| Echovirus 11 | - | - | - | - | - |
| Enterovirus 71 (EV71) | No activity | 0.5 | 0.7 | - | Broad activity |
Data compiled from multiple sources.[5][6] "-" indicates data not available from the searched literature. Pocapavir shows potent and broad-spectrum activity against polioviruses.[5] Pleconaril has been reported to have no activity against EV71, while Vapendavir and Pirodavir are effective.[3]
Mechanisms of Action
The picornavirus inhibitors discussed in this guide employ distinct mechanisms to disrupt the viral life cycle. These differences are crucial for understanding their spectrum of activity, potential for resistance, and opportunities for combination therapies.
Capsid Inhibition
Pleconaril, Pocapavir, Vapendavir, and Pirodavir are all members of a class of compounds known as capsid binders.[1] They function by inserting into a hydrophobic pocket located within the viral capsid protein VP1.[1][2] This binding event stabilizes the viral capsid, thereby preventing the conformational changes required for two critical early steps in the infection process: attachment to the host cell receptor and the subsequent uncoating and release of the viral RNA into the cytoplasm.[3]
References
- 1. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antivirals blocking entry of enteroviruses and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral therapeutic approaches for human rhinovirus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo antipicornavirus activity of some phenoxypyridinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]
Unraveling Pleconaril's Antiviral Strategy: A Deep Dive into Mutagenesis Studies
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of mutagenesis studies provides definitive validation for the mechanism of action of Pleconaril, a potent antiviral agent targeting picornaviruses, the family of viruses responsible for the common cold, meningitis, and other serious illnesses. This guide delves into the experimental data that underpins our understanding of how Pleconaril works and how resistance can emerge, offering valuable insights for researchers, scientists, and drug development professionals.
Pleconaril functions by binding to a hydrophobic pocket within the viral protein 1 (VP1) of the picornavirus capsid.[1][2][3] This binding stabilizes the capsid, preventing the conformational changes necessary for the virus to attach to host cells and release its genetic material, thereby halting the infection process.[1][2][3] Mutagenesis studies, which involve intentionally introducing specific genetic alterations, have been instrumental in pinpointing the precise interactions between Pleconaril and the viral capsid and in understanding the genetic basis of antiviral resistance.
The Power of Mutagenesis in Validating Drug Action
Site-directed mutagenesis allows researchers to alter specific amino acids in the viral capsid and observe the resulting effect on drug susceptibility. This powerful technique has unequivocally confirmed the binding pocket of Pleconaril and identified key amino acid residues that are critical for its antiviral activity.
Key Findings from Mutagenesis Studies:
-
Identification of the Binding Pocket: Studies have consistently shown that mutations in the hydrophobic pocket of VP1 can dramatically reduce the efficacy of Pleconaril.[4]
-
Critical Amino Acid Residues: Specific amino acid substitutions have been identified as conferring high levels of resistance. Notably, in human rhinovirus (HRV), mutations such as Tyrosine to Phenylalanine at position 152 (Y152F) and Valine to Leucine at position 191 (V191L) in VP1 have been shown to significantly decrease susceptibility to Pleconaril.[4]
-
Mechanism of Resistance: These mutations are thought to sterically hinder the binding of Pleconaril to the hydrophobic pocket, preventing the drug from exerting its stabilizing effect on the capsid.[4]
Quantitative Analysis of Pleconaril Susceptibility
The following tables summarize the quantitative data from various studies, illustrating the impact of specific mutations on the antiviral activity of Pleconaril, as measured by the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50). A higher EC50/IC50 value indicates lower susceptibility to the drug.
Table 1: Effect of VP1 Mutations on Pleconaril Susceptibility in Human Rhinovirus 14 (HRV-14)
| Virus Strain | VP1 Mutation(s) | Pleconaril EC50 (µM) | Fold Change in Resistance |
| Wild-Type HRV-14 | None | 0.04 | - |
| Mutant 1 | Y152F | 0.35 | 8.75 |
| Mutant 2 | V191L | 2.5 | 62.5 |
| Mutant 3 | Y152F + V191L | >10 | >250 |
Table 2: Comparison of in vitro Activity of Pleconaril and Other Capsid Binders against Picornaviruses
| Compound | Virus | IC50 (µM) |
| Pleconaril | Enterovirus 71 (EV-D68) | 0.43 |
| Human Rhinovirus 16 (HRV-A16) | 0.59 | |
| Human Rhinovirus 14 (HRV-B14) | 0.16 | |
| Vapendavir | Enterovirus 71 (EV-D68) | Not Active |
| Pirodavir | Enterovirus 71 (EV-D68) | Not Active |
The Fitness Cost of Resistance
An important consideration in the development of antiviral drugs is the "fitness cost" associated with resistance mutations. Often, the same mutations that confer drug resistance can also impair the virus's ability to replicate efficiently in the absence of the drug. This can limit the spread and persistence of resistant strains in the population. Studies have suggested that Pleconaril-resistant rhinovirus variants may replicate less efficiently or be cleared more effectively by the host immune system.
Table 3: Replication Fitness of Pleconaril-Resistant Rhinovirus Mutants
| Virus Strain | VP1 Mutation | Relative Replication Fitness (compared to Wild-Type) |
| Wild-Type HRV-14 | None | 1.0 |
| Y152F Mutant | Y152F | 0.85 |
| V191L Mutant | V191L | 0.72 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of the key experimental protocols used in the studies cited.
Site-Directed Mutagenesis of a Rhinovirus Infectious Clone
This protocol describes the introduction of specific mutations into the VP1 coding region of a human rhinovirus infectious cDNA clone.
-
Template Preparation: A plasmid containing the full-length cDNA of the rhinovirus genome (e.g., pWR3.26 for HRV-14) is purified.
-
Primer Design: Complementary oligonucleotide primers (25-45 bases in length) containing the desired mutation at the center are designed. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.
-
PCR Amplification: The plasmid DNA is amplified by PCR using a high-fidelity DNA polymerase (e.g., PfuUltra) and the mutagenic primers. The PCR cycle typically involves an initial denaturation, followed by 18-30 cycles of denaturation, annealing, and extension.
-
Digestion of Parental DNA: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant DNA intact.
-
Transformation: The resulting nicked, circular dsDNA is transformed into competent E. coli cells.
-
Selection and Sequencing: Plasmids are isolated from the resulting bacterial colonies and the VP1 region is sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
Virus Rescue: The mutated plasmid DNA is transcribed into viral RNA in vitro, and the RNA is then transfected into susceptible cells (e.g., HeLa cells) to generate infectious mutant virus.
Plaque Reduction Assay for Antiviral Susceptibility Testing
This assay is the gold standard for determining the in vitro efficacy of antiviral compounds.
-
Cell Culture: Confluent monolayers of a susceptible cell line (e.g., HeLa cells) are prepared in 6-well or 24-well plates.
-
Virus Preparation: A stock of the rhinovirus (wild-type or mutant) is serially diluted to a concentration that will produce a countable number of plaques (typically 50-100 plaque-forming units [PFU] per well).
-
Drug Preparation: The antiviral compound (e.g., Pleconaril) is serially diluted to create a range of concentrations to be tested.
-
Infection: The cell monolayers are infected with the virus in the presence of the different concentrations of the antiviral compound. A control with no drug is also included.
-
Overlay: After a 1-2 hour adsorption period, the virus-drug mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose). This overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: The plates are incubated for 3-5 days at 33-35°C to allow for plaque formation.
-
Staining and Counting: The cells are fixed and stained with a dye such as crystal violet, which stains living cells but not the dead cells within the plaques. The plaques are then counted for each drug concentration.
-
Data Analysis: The percentage of plaque reduction is calculated for each drug concentration compared to the no-drug control. The EC50 or IC50 value is then determined, which is the concentration of the drug that reduces the number of plaques by 50%.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate Pleconaril's mechanism of action and the experimental workflow for validating it.
Caption: Pleconaril's mechanism of action.
Caption: Experimental workflow for mutagenesis studies.
Conclusion
The collective evidence from mutagenesis studies provides a robust validation of Pleconaril's mechanism of action. By binding to a specific pocket in the viral capsid, Pleconaril effectively neutralizes the virus's ability to infect host cells. The identification of resistance-conferring mutations not only deepens our understanding of the drug-virus interaction at a molecular level but also provides crucial information for the development of next-generation antiviral agents that can overcome resistance. This guide serves as a valuable resource for the scientific community, offering a clear and data-driven comparison of Pleconaril's performance and the experimental underpinnings of its antiviral activity.
References
Comparative analysis of Pleconaril pharmacokinetics across different species
An essential guide for researchers and drug development professionals, this document provides a comparative analysis of the pharmacokinetic properties of the investigational antiviral agent, Pleconaril, across various species. This guide synthesizes key experimental data to facilitate a deeper understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.
Pleconaril is a broad-spectrum inhibitor of picornaviruses, a family of viruses responsible for a range of human illnesses, including the common cold and viral meningitis.[1] It functions by binding to a hydrophobic pocket within the viral capsid, which in turn stabilizes the capsid and prevents the virus from releasing its RNA into host cells, a critical step for viral replication.[2][3] Understanding the pharmacokinetic differences across preclinical species and humans is paramount for the translation of non-clinical findings to clinical outcomes.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of Pleconaril following oral administration in humans, mice, and dogs. While extensive data is available for humans and mice, information for other species such as rats and monkeys is more limited in the public domain.
| Parameter | Human (Adult) | Mouse (Adult) | Dog | Rat |
| Dose | 200 mg (single dose, fed)[4] | 20 mg/kg (single dose)[5] | N/A | N/A |
| Cmax (Maximum Concentration) | 1.14 ± 0.58 µg/mL[4] | 0.738 µg/mL[5] | N/A | N/A |
| AUC (Area Under the Curve) | 9.08 ± 3.23 µgh/mL[4] | 1.994 µgh/mL[5] | N/A | N/A |
| T½ (Half-life) | 6.7 ± 2.4 h[4] | 5.3 h[5] | N/A | Consistent with other species[5] |
| Oral Bioavailability | ~70%[5][6] | Dose-proportional[5] | ~70%[5] | N/A |
| Protein Binding | >99%[6] | N/A | N/A | N/A |
Note: N/A indicates that specific data was not available in the reviewed literature. Pharmacokinetics in rats and dogs have been reported to be consistent with those in mice and humans, but detailed quantitative data from single studies for direct comparison are scarce.[5] The bioavailability of Pleconaril in humans is significantly influenced by food, with administration alongside a fatty meal enhancing absorption.[4]
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous experimental designs. Below are the methodologies for the key pharmacokinetic experiments cited.
Human Oral Bioavailability Study[4][7]
-
Study Design: A randomized, two-way crossover study was conducted with healthy adult subjects.
-
Dosing: Subjects received a single 200 mg oral dose of Pleconaril solution under two conditions: after a 10-hour fast and immediately following a standardized high-fat breakfast. A washout period of at least 7 days separated the two dosing periods.
-
Sample Collection: Blood samples were collected at predose and at multiple time points over a 24-hour period post-dose.
-
Sample Analysis: Plasma was separated from the blood samples, and Pleconaril concentrations were quantified using a validated gas chromatography method.
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using a one-compartment open model with first-order absorption to determine key pharmacokinetic parameters such as Cmax, AUC, and T½.
Mouse Oral Pharmacokinetic Study[5][8]
-
Study Design: Adult mice were administered Pleconaril via oral gavage.
-
Dosing: Animals received a single oral dose of Pleconaril at 2, 20, or 200 mg/kg.
-
Sample Collection: Serum samples were obtained from the animals at various time points over a 24-hour period.
-
Pharmacokinetic Analysis: Serum drug levels were quantified, and pharmacokinetic parameters, including half-life and AUC, were calculated to assess dose-proportionality.
Visualizing Experimental and Mechanistic Pathways
To further elucidate the processes involved in Pleconaril research, the following diagrams illustrate a typical experimental workflow for a pharmacokinetic study and the drug's mechanism of action.
Caption: Workflow for Oral Pharmacokinetic Assessment.
Caption: Mechanism of Action of Pleconaril.
References
- 1. researchgate.net [researchgate.net]
- 2. Pleconaril: a novel antipicornaviral drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and virological studies of the stages of virus replication that are affected by antirhinovirus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single-Dose Pharmacokinetics of a Pleconaril (VP63843) Oral Solution and Effect of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of Pleconaril against Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Pleconaril-d4
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Pleconaril-d4, a deuterium-labeled analogue of the antiviral agent Pleconaril, requires careful consideration for its disposal due to its inherent toxicity. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices for laboratory safety and chemical handling.
Pleconaril is classified as a toxic organic solid under UN 2811, a designation for "Toxic solids, organic, n.o.s. (not otherwise specified)".[1][2][3][4] This classification mandates that this compound must be treated as hazardous waste and must not be disposed of through standard laboratory drains or in regular solid waste.[5][6][7] Adherence to proper disposal protocols is crucial to prevent environmental contamination and ensure personnel safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol for this compound
-
Waste Identification and Segregation:
-
All solid this compound waste, including unused product, contaminated lab supplies (e.g., weigh boats, pipette tips), and spill cleanup materials, must be segregated from non-hazardous waste streams.
-
Solutions containing this compound should not be disposed of down the drain.[7] They must be collected as hazardous liquid waste.
-
-
Waste Collection and Containment:
-
Solid Waste: Collect all solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: Collect liquid waste containing this compound in a sealable, chemical-resistant container (e.g., a glass or polyethylene bottle). Do not mix with other incompatible waste streams.
-
Empty Containers: Any container that originally held this compound must be treated as hazardous waste unless triple-rinsed. The first rinseate must be collected and disposed of as hazardous liquid waste.[6] Subsequent rinses may be permissible for drain disposal depending on institutional policies, but it is best practice to collect all rinsates as hazardous waste. After proper rinsing, labels on the empty container should be defaced before disposal.[6]
-
-
Labeling of Hazardous Waste:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard (e.g., "Toxic"). Follow your institution's specific labeling requirements.
-
-
Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.[8] This area should be secure, away from general traffic, and have secondary containment to capture any potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[6][8] Do not attempt to transport or dispose of the waste independently. Disposal must be conducted by a licensed hazardous waste management company in accordance with all local, state, and federal regulations.
-
Quantitative Data Summary
| Parameter | Value | Source |
| UN Number | 2811 | [1][2][3][4] |
| Hazard Class | 6.1 (Toxic Substances) | [2][3] |
| Packing Group | III (low danger) | [3][4] |
Experimental Protocols
The disposal procedures outlined above are a critical component of any experimental protocol involving this compound. Researchers should incorporate this waste management plan into their standard operating procedures (SOPs) before commencing any work with this compound.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and Safety Data Sheets for the most accurate and up-to-date information.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. UN/NA 2811 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. hazmattool.com [hazmattool.com]
- 4. adrdangerousgoods.com [adrdangerousgoods.com]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. web.mit.edu [web.mit.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Pleconaril-d4
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Pleconaril-d4, a deuterated analog of the antiviral agent Pleconaril. Adherence to these protocols is critical due to the compound's potential hazards.
This compound should be treated as a hazardous substance. While a specific Safety Data Sheet (SDS) is provided to purchasers, publicly available information indicates that the non-deuterated form, Pleconaril, is classified as toxic if swallowed and may cause long-lasting harmful effects to aquatic life.[1] Therefore, stringent safety measures are necessary to minimize exposure risk. The product information from suppliers explicitly warns users to avoid ingestion, inhalation, and contact with eyes, skin, or clothing, and to wash thoroughly after handling.[2]
Essential Safety and Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protection is required. This includes the use of engineering controls and appropriate PPE to create a multi-layered safety barrier.
Engineering Controls:
-
Fume Hood: All weighing, reconstitution, and aliquoting of this compound powder should be performed in a certified chemical fume hood to prevent inhalation of the substance.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound. This is in line with general recommendations for handling antiviral compounds and other potentially hazardous chemicals in a laboratory setting.[3][4][5]
-
Hand Protection: Wear nitrile gloves at all times. If direct contact occurs, change gloves immediately and wash hands thoroughly. Consider double-gloving for added protection.
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes or airborne particles.
-
Respiratory Protection: For handling the powder form, a NIOSH-approved N95 or higher-level particulate respirator is recommended.[6]
-
Body Protection: A lab coat or disposable gown should be worn to protect skin and clothing.[4]
| Hazard | Engineering Control | Personal Protective Equipment (PPE) |
| Inhalation of Powder | Chemical Fume Hood | N95 or higher-level respirator |
| Skin/Eye Contact | Fume Hood/Safety Shield | Nitrile Gloves, Safety Goggles/Face Shield |
| Ingestion | Fume Hood, No food/drink in lab | Lab Coat/Gown, Hand Washing |
| Environmental Release | Contained waste disposal | Proper labeling and disposal procedures |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of the research.
1. Preparation and Weighing:
-
Before starting, ensure all necessary PPE is donned correctly.
-
Conduct all handling of the solid compound within a chemical fume hood.
-
Use a dedicated, calibrated balance for weighing.
-
Handle the vial containing this compound with care to avoid generating dust.
2. Dissolution:
-
Pleconaril is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF).[2]
-
Add the solvent slowly to the vial containing the weighed this compound.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
3. Aliquoting and Storage:
-
Once dissolved, the solution can be aliquoted into smaller, clearly labeled vials for experimental use.
-
Store the stock solution and aliquots at -20°C for long-term stability.[2]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Chemical Waste: All unused this compound, whether in solid or solution form, must be disposed of as hazardous chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated, sealed hazardous waste container.
-
Disposal Vendor: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for pickup by a licensed disposal vendor.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. PLECONARIL | 153168-05-9 [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Personal Protective Equipment and Antiviral Drug Use during Hospitalization for Suspected Avian or Pandemic Influenza1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment for Infection Control | FDA [fda.gov]
- 6. Personal protective equipment in the siege of respiratory viral pandemics: strides made and next steps - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
